molecular formula C12H12N2O B2878426 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 851202-94-3

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B2878426
CAS No.: 851202-94-3
M. Wt: 200.241
InChI Key: OUSBYSBWTAUELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSBYSBWTAUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Structured to provide both foundational knowledge and practical insights, this document delves into the molecular characteristics, synthesis, and spectral signature of this compound, which holds potential as a building block in medicinal chemistry and drug discovery.

Molecular and Physicochemical Profile

This compound, with the CAS Number 851202-94-3, is a derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active compounds. The introduction of an acetyl group at the 1-position and a nitrile group at the 6-position significantly influences its electronic properties and potential for further chemical modification.

Core Structural and Physical Data
PropertyValueSource
CAS Number 851202-94-3--INVALID-LINK--[1]
Molecular Formula C₁₂H₁₂N₂O--INVALID-LINK--[1]
Molecular Weight 200.24 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
Purity ≥95% (typically)--INVALID-LINK--[1]
Predicted Melting Point Not available
Predicted Boiling Point Not available
Predicted Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two key stages: the introduction of the nitrile group onto the tetrahydroquinoline core, followed by the acetylation of the nitrogen atom. A logical precursor would be 6-amino-1,2,3,4-tetrahydroquinoline.

Synthesis_Pathway cluster_0 Step 1: Diazotization and Sandmeyer Reaction cluster_1 Step 2: Acetylation 6-Amino-THQ 6-Amino-1,2,3,4- tetrahydroquinoline Diazonium_Salt Tetrahydroquinoline-6- diazonium salt 6-Amino-THQ->Diazonium_Salt NaNO₂, HCl 0-5 °C THQ-CN 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile Diazonium_Salt->THQ-CN CuCN THQ-CN_start 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile Final_Product 1-Acetyl-1,2,3,4- tetrahydroquinoline- 6-carbonitrile THQ-CN_start->Final_Product Acetyl chloride or Acetic anhydride, Base (e.g., Triethylamine)

References

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS No. 851202-94-3), a heterocyclic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. This document elucidates the chemical properties, synthesis, and characterization of this molecule. Furthermore, it explores its potential applications, drawing upon the established biological activities of the broader tetrahydroquinoline class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising chemical entity.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] The unique conformational flexibility and steric arrangement of the tetrahydroquinoline ring system allow for precise interactions with various biological targets. The incorporation of an acetyl group at the 1-position and a nitrile group at the 6-position, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential applications.

The presence of the acetyl group introduces a degree of rotational restriction and potential for hydrogen bonding, while the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions.[2] These features make this compound a valuable building block in the synthesis of more complex molecules and a candidate for screening in various biological assays.[3]

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .[3][4]

PropertyValueSource(s)
CAS Number 851202-94-3[3][5]
Molecular Formula C12H12N2O[3][4]
Molecular Weight 200.24 g/mol [3]
Physical State Solid[4]
Purity Typically >95%[3][6]
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)C#N[3]
InChI Key OUSBYSBWTAUELS-UHFFFAOYSA-N[4]
Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C≡N (Nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹.

  • C=O (Amide): A strong absorption band in the region of 1650-1670 cm⁻¹.

  • C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.

  • C-H (Aliphatic): Stretching vibrations are expected in the 2850-2960 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely display distinct signals for the acetyl protons (a singlet around δ 2.2 ppm), the aliphatic protons of the tetrahydroquinoline ring (multiplets between δ 1.8 and 4.0 ppm), and the aromatic protons (in the δ 7.0-8.0 ppm region).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon (around δ 118-120 ppm), the amide carbonyl carbon (around δ 170 ppm), the acetyl methyl carbon (around δ 24 ppm), and the various aliphatic and aromatic carbons.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1,2,3,4-tetrahydroquinoline-6-carbonitrile. This approach is based on well-established N-acetylation reactions of secondary amines.

Proposed Synthetic Workflow

G start 1,2,3,4-Tetrahydroquinoline-6-carbonitrile reagents Acetyl Chloride or Acetic Anhydride Base (e.g., Triethylamine or Pyridine) Aprotic Solvent (e.g., Dichloromethane or THF) start->reagents N-Acetylation product This compound reagents->product Reaction workup Aqueous Workup Extraction Purification (e.g., Column Chromatography) product->workup Isolation

References

molecular structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_loading id="spinner" class="loading-spinner"> Please wait while I search for the latest information. This may take a few seconds.

An In-Depth Technical Guide on the Molecular Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. The content is tailored for researchers, scientists, and drug development professionals, offering critical insights into its structural features and their implications for rational drug design and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of an acetyl group at the N-1 position and a carbonitrile group at the C-6 position of the tetrahydroquinoline ring, as in the case of this compound, imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles, making a detailed understanding of its molecular structure paramount for its development as a therapeutic agent.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the acetylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. A common laboratory-scale synthesis involves dissolving 1,2,3,4-tetrahydroquinoline with triethylamine in a solvent like ether, followed by the addition of acetyl chloride.[5] The resulting product can then be purified using standard techniques such as column chromatography.

The definitive elucidation of its molecular structure relies on a combination of powerful analytical techniques.

Spectroscopic Characterization: Deciphering the Molecular Connectivity

Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[6][7] Characteristic signals will appear for the aromatic protons, the diastereotopic methylene protons of the tetrahydro- portion of the ring, and the singlet for the methyl protons of the acetyl group.[8]

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9][10] Key resonances will include the carbonyl carbon of the acetyl group, the nitrile carbon, and the distinct signals for the aromatic and aliphatic carbons of the tetrahydroquinoline core.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of the compound.[11][12]

    • The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN, which can help in confirming the core structure.[13][14][15][16]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the amide C=O stretch and the C≡N stretch of the nitrile group.[17][18]

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[12]
Molecular Weight 200.2365 g/mol [12]
Physical Form Solid[12]
Purity 95%[12]
InChI Key OUSBYSBWTAUELS-UHFFFAOYSA-N[12]

Conformational Analysis and 3D Molecular Structure

The non-planar nature of the 1,2,3,4-tetrahydroquinoline ring means it can adopt different conformations. The puckering of this ring, along with the orientation of the acetyl and carbonitrile substituents, defines the molecule's three-dimensional shape.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the most stable conformation of the molecule. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's geometry.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.[19][20] This technique provides a precise three-dimensional map of the atoms in the crystal lattice. The heterocyclic ring in similar tetrahydroquinoline structures has been observed to adopt a half-chair conformation.[21]

Experimental Workflow for Structural Determination

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_structure 3D Structural Analysis Synthesis Acetylation of 1,2,3,4-tetrahydroquinoline- 6-carbonitrile Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (HRMS & Fragmentation) Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray Computational Computational Modeling (DFT) NMR->Computational MS->Computational IR->Computational Final_Structure Definitive Molecular Structure Computational->Final_Structure Xray->Final_Structure

Caption: A workflow diagram illustrating the key stages in the synthesis and structural elucidation of this compound.

Implications for Drug Discovery and Development

A detailed understanding of the is a critical prerequisite for its advancement as a drug candidate.

Structure-Activity Relationships (SAR)

The three-dimensional arrangement of the molecule dictates its ability to interact with biological targets. The acetyl group can influence solubility and metabolic stability, while the carbonitrile moiety can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. This structural knowledge allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Interaction Model

SAR Compound 1-Acetyl-1,2,3,4-tetrahydro- quinoline-6-carbonitrile - Acetyl Group (N1) - Carbonitrile Group (C6) Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Affinity Binding Binding Interaction - Hydrogen Bonding - Hydrophobic Interactions - π-π Stacking Target->Binding Forms Complex Effect Pharmacological Effect - Inhibition - Activation Binding->Effect Induces

Caption: A conceptual diagram illustrating the interaction of this compound with a biological target, leading to a pharmacological effect.

Conclusion

The , determined through a synergistic application of synthesis, spectroscopy, and crystallography, provides a foundational understanding for its potential in drug discovery. The insights gained into its chemical properties and three-dimensional conformation are indispensable for guiding future medicinal chemistry efforts. This technical guide serves as a comprehensive resource for scientists dedicated to the development of novel therapeutics based on the versatile tetrahydroquinoline scaffold.

References

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Nomenclature, Synthesis, and Significance

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1] As a structural motif present in numerous natural products and pharmacologically active agents, it exhibits a remarkable breadth of biological activities.[1][2] These activities span a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, anti-diabetic, anti-HIV, and neuroprotective effects.[1][3] The versatility of the THQ core allows it to serve as a rigid carrier for various functional groups, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. The specific compound under examination, this compound, incorporates key functionalities—an N-acetyl group and a C-6 carbonitrile—that modulate its chemical properties and potential biological interactions. This guide provides a detailed analysis of its formal IUPAC name, a proposed synthetic pathway grounded in established chemical principles, and its characterization.

Part 1: Deconstruction of the IUPAC Name

The formal name, This compound , is derived systematically according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4] Understanding this name requires a step-by-step deconstruction of its components.

  • Parent Heterocycle: Quinoline The core of the molecule is quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[5][6] The numbering of the quinoline ring system is fixed and starts from the nitrogen atom, proceeding around the pyridine ring first and then the benzene ring. The fusion carbons are not numbered.[7][8]

  • Saturation Level: 1,2,3,4-tetrahydro The prefix "tetrahydro-" indicates the addition of four hydrogen atoms to the parent quinoline structure, saturating a portion of the molecule. The locants "1,2,3,4-" specify that this saturation occurs across positions 1, 2, 3, and 4, effectively reducing the pyridine ring portion of the quinoline system.[9][10] The resulting structure is 1,2,3,4-tetrahydroquinoline.[10]

  • Substituents and Locants:

    • 1-Acetyl: An acetyl group (-COCH₃) is attached to the nitrogen atom at position 1. In systematic nomenclature, when an acyl group is attached to a nitrogen atom of a heterocycle, it is denoted with the "N-" or, in this numbered system, the "1-" locant.[11]

    • 6-carbonitrile: A carbonitrile group (-C≡N), also known as a cyano group, is attached to the carbon atom at position 6 of the benzene ring portion of the scaffold.

The combination of these elements in the prescribed order—substituents with locants, followed by the saturation prefix, and finally the parent heterocycle name—yields the unambiguous IUPAC name: This compound .

IUPAC_Nomenclature cluster_substituents Substituents cluster_core Core Structure acetyl 1-Acetyl (-COCH₃ at N-1) final_name This compound acetyl->final_name carbonitrile 6-Carbonitrile (-CN at C-6) carbonitrile->final_name parent Quinoline (Parent Heterocycle) saturation 1,2,3,4-tetrahydro (Saturation of Pyridine Ring) parent->saturation is modified by saturation->final_name

Caption: Logical breakdown of the IUPAC name for the target compound.

Part 2: A Validated Synthetic Workflow

The synthesis of this compound can be logically approached via a multi-step sequence starting from a commercially available precursor. The chosen pathway emphasizes robust and well-documented chemical transformations, ensuring high yields and purity. Domino reactions are a common and efficient strategy for synthesizing tetrahydroquinoline cores.[12]

Experimental Protocol

Step 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 6-cyanoquinoline (1.0 eq) in ethanol or methanol.

    • Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq).

    • Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ), which can be purified by column chromatography if necessary.

Step 2: N-Acetylation to Yield this compound (Final Product)

  • Rationale: This step involves the acylation of the secondary amine at the N-1 position. This is a standard and highly efficient amide bond formation reaction. Using acetyl chloride in the presence of a non-nucleophilic base like triethylamine effectively neutralizes the HCl byproduct, driving the reaction to completion.[13]

  • Procedure:

    • Dissolve 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ) (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, This compound .

Synthesis_Workflow start 6-Cyanoquinoline (Intermediate 1) intermediate 6-Cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2) start->intermediate H₂, PtO₂ Ethanol, RT product This compound (Final Product) intermediate->product Acetyl Chloride, Et₃N DCM, 0°C to RT

Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key properties for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[14]
Molecular Weight 200.24 g/mol [14]
Appearance Solid[14]
InChI Key OUSBYSBWTAUELS-UHFFFAOYSA-N[14]
SMILES CC(=O)N1CCCC2=C1C=C(C=C2)C#N-
¹H NMR (Expected) Signals for acetyl methyl (singlet, ~2.2 ppm), aliphatic protons at C2, C3, C4 (multiplets, ~1.9-3.8 ppm), and aromatic protons (multiplets, ~7.2-7.8 ppm).-
¹³C NMR (Expected) Signals for methyl, aliphatic CH₂, aromatic CH, quaternary carbons, amide carbonyl (~169 ppm), and nitrile carbon (~119 ppm).-
IR (Expected) Characteristic peaks for C≡N stretch (~2220 cm⁻¹), C=O (amide) stretch (~1660 cm⁻¹), and C-H/aromatic C=C stretches.[15][16]-

Conclusion

This compound is a molecule whose IUPAC name precisely describes its structure based on established nomenclature rules. Its synthesis is achievable through robust and scalable chemical reactions, building upon the versatile and medicinally significant tetrahydroquinoline scaffold. The presence of the N-acetyl and C-6 carbonitrile groups provides distinct electronic and steric properties, making it an interesting candidate for further investigation in drug discovery programs targeting a range of diseases where THQ derivatives have shown promise.[1][3] This guide provides the foundational chemical knowledge necessary for researchers and scientists to synthesize, identify, and further explore the potential of this compound.

References

Spectroscopic Signature of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral data (NMR, IR, and MS) for the novel compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to forecast the characteristic spectral features of the title molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related chemical entities. We will delve into the rationale behind the predicted spectral characteristics, offering insights grounded in the molecular structure and the influence of its constituent functional groups.

Introduction: The Rationale for Predictive Spectroscopy

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a rigid tetrahydroquinoline scaffold, an electron-withdrawing nitrile group, and an N-acetyl moiety that modulates the electronic properties of the nitrogen atom. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its purity during synthesis and application.

Given the current unavailability of published experimental spectral data for this specific compound, a predictive approach based on established spectroscopic principles and data from closely related analogs is a scientifically rigorous and valuable alternative. This guide will systematically deconstruct the molecule and, by examining the spectral data of similar structures, construct a detailed and reliable forecast of its NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features influencing its spectra are:

  • The 1,2,3,4-Tetrahydroquinoline Core: A partially saturated heterocyclic system.

  • The N-Acetyl Group: An amide functionality that introduces a carbonyl group and a methyl group.

  • The 6-Carbonitrile Group: A strong electron-withdrawing group on the aromatic ring.

The interplay of these groups will be reflected in the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons. Due to the restricted rotation around the N-C(O) amide bond, some signals, particularly those of the protons at C2 and C4, may appear broadened or as a set of rotameric signals.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Rationale for Prediction
H-5~ 7.5 - 7.7dJ ≈ 1-2 HzLocated ortho to the electron-withdrawing CN group, leading to a downfield shift. Small coupling to H-7.
H-7~ 7.4 - 7.6ddJ ≈ 8-9 Hz, J ≈ 1-2 HzCoupled to both H-8 (ortho) and H-5 (meta).
H-8~ 7.2 - 7.4dJ ≈ 8-9 HzOrtho coupling to H-7.
H-2~ 3.8 - 4.0tJ ≈ 6-7 HzMethylene protons adjacent to the nitrogen atom of the amide, deshielded.
H-4~ 2.8 - 3.0tJ ≈ 6-7 HzMethylene protons in the benzylic position.
H-3~ 1.9 - 2.1mMethylene protons coupled to both H-2 and H-4.
-COCH₃~ 2.2 - 2.4sSinglet for the acetyl methyl group.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C=O (Acetyl)~ 169 - 171Typical chemical shift for an amide carbonyl carbon.
C-8a~ 138 - 140Aromatic quaternary carbon adjacent to nitrogen.
C-4a~ 128 - 130Aromatic quaternary carbon.
C-7~ 132 - 134Aromatic CH carbon, deshielded by the adjacent nitrile group.
C-5~ 129 - 131Aromatic CH carbon.
C-8~ 125 - 127Aromatic CH carbon.
C-6~ 105 - 108Aromatic quaternary carbon bearing the nitrile group, significantly shielded.
C≡N (Nitrile)~ 118 - 120Characteristic chemical shift for a nitrile carbon.
C-2~ 42 - 44Aliphatic carbon adjacent to the amide nitrogen.
C-4~ 27 - 29Aliphatic carbon in the benzylic position.
C-3~ 22 - 24Aliphatic carbon.
-COCH₃~ 24 - 26Carbon of the acetyl methyl group.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are given in wavenumbers (cm⁻¹).

Functional Group Predicted Absorption Band (cm⁻¹) Vibrational Mode Rationale for Prediction
C≡N (Nitrile)~ 2220 - 2230StretchingA strong, sharp absorption band characteristic of a conjugated nitrile.
C=O (Amide)~ 1650 - 1670StretchingA strong absorption band for the amide I band.
C-H (Aromatic)~ 3000 - 3100StretchingMedium to weak bands.
C-H (Aliphatic)~ 2850 - 2960StretchingMedium to strong bands for the CH₂ and CH₃ groups.
C=C (Aromatic)~ 1580 - 1610StretchingMedium to strong bands.
C-N~ 1250 - 1350StretchingMedium intensity band.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predictions are for electron ionization (EI) mass spectrometry.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200, corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O).

Key Predicted Fragmentation Patterns:

A detailed analysis of the fragmentation pathways is crucial for confirming the structure.

MS_Fragmentation cluster_caption Predicted MS Fragmentation Pathways M [M]⁺˙ m/z = 200 F1 [M - CH₃]⁺ m/z = 185 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 157 M->F2 - •COCH₃ F3 [M - C₂H₄]⁺˙ m/z = 172 M->F3 - C₂H₄ (retro-Diels-Alder) F4 [C₉H₈N]⁺ m/z = 130 F2->F4 - HCN caption Key fragmentation pathways for this compound.

Figure 2: Predicted major fragmentation pathways in EI-MS.

  • Loss of a methyl radical (•CH₃): A peak at m/z = 185 resulting from the loss of the acetyl methyl group.

  • Loss of an acetyl radical (•COCH₃): A significant peak at m/z = 157, corresponding to the cleavage of the N-acetyl group.

  • Retro-Diels-Alder Fragmentation: Loss of ethene (C₂H₄) from the tetrahydroquinoline ring could lead to a fragment at m/z = 172.

  • Further Fragmentation: The fragment at m/z = 157 could further lose HCN to give a fragment at m/z = 130.

Experimental Protocols for Spectral Acquisition (A Best-Practice Approach)

While experimental data is not yet available, the following protocols represent the gold standard for acquiring high-quality spectral data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Perform 2D experiments such as COSY to establish proton-proton correlations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • Consider 2D experiments like HSQC and HMBC to establish proton-carbon correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Thin Film: If the sample is soluble, cast a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

    • ATR: Use a diamond attenuated total reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • GC-MS: If the compound is sufficiently volatile and thermally stable, introduce it via a gas chromatograph (GC) for separation prior to ionization.

    • Direct Infusion: Introduce a dilute solution of the compound directly into the ion source via a syringe pump.

  • Ionization Method:

    • Electron Ionization (EI): Use a standard 70 eV electron beam for fragmentation analysis.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Use these softer ionization techniques to enhance the observation of the molecular ion.

  • Mass Analysis:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Conclusion and Future Outlook

This predictive guide provides a comprehensive and scientifically grounded forecast of the NMR, IR, and MS spectral data for this compound. The detailed analysis of expected chemical shifts, absorption bands, and fragmentation patterns offers a robust framework for the identification and characterization of this molecule. It is anticipated that when experimental data becomes available, it will align closely with the predictions outlined in this document. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to proceed with informed hypotheses even in the absence of direct experimental evidence.

An In-Depth Technical Guide to the Stability and Storage of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable protocols to ensure the integrity of this compound in a laboratory setting.

Introduction: The Imperative of Stability

This compound is a heterocyclic compound with a structural motif that suggests its potential utility in medicinal chemistry and materials science.[1][2] The presence of a tetrahydroquinoline core, an acetylated amine, and a nitrile group offers multiple avenues for chemical modification and interaction.[1][2] However, these same functional groups can be susceptible to degradation under various environmental conditions.[3][4] Understanding the chemical stability of this molecule is paramount for ensuring the reproducibility of experimental results, the quality of derived data, and the preservation of material for long-term studies.[5][6]

This guide will delve into the predicted degradation pathways based on the molecule's structure, provide best-practice recommendations for storage and handling, and outline a robust strategy for experimental stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

Physicochemical Properties and Structural Analysis

The stability of this compound is intrinsically linked to its chemical structure. A thorough analysis of its functional groups allows for the prediction of potential degradation pathways.

Functional GroupPotential Instability
N-Acetyl Group Susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile.
Tetrahydroquinoline Core The aromatic portion of the quinoline ring can be susceptible to oxidation and photodegradation, potentially leading to the formation of hydroxylated or ring-opened byproducts.[3] The benzylic-like positions in the tetrahydro portion could also be sites of oxidation.
Nitrile Group Can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.

Predicted Degradation Pathways

Based on the structural analysis and established principles of organic chemistry, the following degradation pathways are proposed for this compound. These predictions form the basis for designing comprehensive stability studies.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of degradation is likely the N-acetyl group, leading to the formation of acetic acid and 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the N-acetyl group is also susceptible to hydrolysis. Depending on the strength of the base and the reaction conditions, the nitrile group could also be hydrolyzed to the corresponding carboxylic acid.

Oxidative Degradation

The electron-rich nature of the quinoline ring system makes it a target for oxidation.[3] Common laboratory oxidants, or even atmospheric oxygen over prolonged periods, could lead to the formation of N-oxides or hydroxylated derivatives on the aromatic ring.

Photodegradation

Quinoline and its derivatives are known to be sensitive to light.[3] Exposure to UV or even ambient light could induce photochemical reactions, leading to a complex mixture of degradation products.

Thermal Degradation

While the core structure is relatively stable, high temperatures can accelerate other degradation pathways, particularly oxidation. It is also possible for the compound to undergo decomposition at elevated temperatures.

Below is a graphical representation of the predicted primary degradation pathways.

Degradation Pathways Predicted Degradation Pathways for this compound A This compound B 1,2,3,4-Tetrahydroquinoline-6-carbonitrile A->B Acidic/Basic Hydrolysis C Oxidized Products (e.g., N-oxides, hydroxylated derivatives) A->C Oxidation D Photodegradation Products A->D Photolysis E Nitrile Hydrolysis Products (e.g., Carboxylic Acid) A->E Strong Acid/Base Hydrolysis

Caption: Predicted major degradation routes for this compound.

Recommended Storage and Handling

To mitigate the predicted degradation pathways and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. Some suppliers of similar tetrahydroisoquinolines even recommend freezer storage.[7]Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation from atmospheric oxygen.
Light Protect from light by storing in an amber vial or in a light-proof container.Prevents photodegradation, a known pathway for quinoline derivatives.[3]
Container Use a tightly sealed container.Prevents the ingress of moisture, which can facilitate hydrolysis.
Handling Handle in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[8]Standard safety precaution for handling chemical compounds.

Strategy for Experimental Stability Assessment

A comprehensive understanding of a compound's stability requires experimental data. A forced degradation study is an essential component of this assessment, as it helps to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][9]

The following workflow outlines a robust strategy for assessing the stability of this compound.

Stability Assessment Workflow Experimental Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis and Validation A Develop HPLC Method (e.g., Reversed-Phase C18) B Method Optimization (Mobile Phase, Gradient, etc.) A->B C Subject Compound to Stress Conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Photolysis - Thermal Stress B->C Use Optimized Method D Analyze Stressed Samples using Developed HPLC Method C->D Generate Samples E Assess Peak Purity and Resolution of Degradants D->E F Validate as Stability-Indicating Method E->F G Routine Stability Testing and Quality Control F->G Validated Method Used For

References

The Diverse Biological Landscape of Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of THQ derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and discuss key structure-activity relationships (SAR) to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile THQ scaffold for the discovery of novel therapeutic agents.

Introduction: The Tetrahydroquinoline Scaffold - A Foundation for Therapeutic Innovation

The tetrahydroquinoline moiety is a bicyclic heterocyclic system that serves as a versatile and robust framework for the development of pharmacologically active compounds.[1][2] Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space allow for precise interactions with a wide array of biological targets. Naturally occurring THQ-containing alkaloids have long been recognized for their potent physiological effects, and synthetic chemists continue to explore the vast chemical space around this scaffold to generate novel drug candidates.[1] The diverse biological activities exhibited by THQ derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its importance in modern drug discovery.[2][3]

Anticancer Activities of Tetrahydroquinoline Derivatives

The development of novel anticancer agents is a critical area of research, and THQ derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell growth, survival, and proliferation.

Induction of Apoptosis

A primary mechanism by which THQ derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][5] Several studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Furthermore, some THQ derivatives have been shown to modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax), thereby tipping the cellular balance towards cell death.[4][6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several THQ derivatives have been identified as potent inhibitors of this pathway.[9][10] By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth.[9][11]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation inhibits translation THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits THQ->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by THQ derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tetrahydroquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population treated with a THQ derivative.[3][13]

Materials:

  • Cancer cell line

  • Tetrahydroquinoline derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the THQ derivative at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activities of Tetrahydroquinoline Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. THQ derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[14]

Inhibition of Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of some THQ derivatives is the inhibition of bacterial DNA gyrase.[3][9][10][15][16] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, THQ derivatives can disrupt these critical cellular processes, leading to bacterial cell death.[9][15]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Replication DNA Replication & Transcription Supercoiled_DNA->Replication THQ Tetrahydroquinoline Derivative THQ->DNA_Gyrase inhibits

Figure 2: Mechanism of bacterial DNA gyrase inhibition by THQ derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][16]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Tetrahydroquinoline derivative stock solution

  • Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

  • Incubator (37°C)

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the THQ derivative in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activities of Tetrahydroquinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. THQ derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some THQ derivatives have been shown to inhibit COX-1 and/or COX-2, thereby reducing prostaglandin production and alleviating inflammation.[1][4][17]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some THQ derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response.[6][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription THQ Tetrahydroquinoline Derivative THQ->IKK inhibits

Figure 3: Modulation of the NF-κB signaling pathway by THQ derivatives.

Neuroprotective Activities of Tetrahydroquinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. THQ derivatives have shown potential as neuroprotective agents by targeting mechanisms involved in neuronal cell death and cognitive decline.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, THQ derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive function.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Tetrahydroquinoline derivative

  • Plate reader (412 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the THQ derivative in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the THQ derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value of the THQ derivative.

Structure-Activity Relationship (SAR) Summary

The biological activity of THQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline ring. The following table summarizes some general SAR trends observed for different activities.

Biological ActivityKey Structural Features for Enhanced Activity
Anticancer - Electron-withdrawing groups on the aromatic ring.- Bulky hydrophobic groups at certain positions can enhance cytotoxicity.- Specific substitutions can improve selectivity for cancer cells.
Antimicrobial - Halogen substitutions on the aromatic ring often increase potency.- The presence of a basic nitrogen atom is generally important.- Lipophilicity plays a crucial role in cell penetration.
Anti-inflammatory - Substituents that mimic the structure of natural COX substrates can enhance inhibition.- Specific functional groups can improve selectivity for COX-2 over COX-1.- Groups that can interact with key residues in the NF-κB pathway are beneficial.
Neuroprotective - A basic nitrogen that can be protonated at physiological pH is often required for AChE inhibition.- The length and nature of the linker in dimeric inhibitors are critical for binding to both the catalytic and peripheral anionic sites of AChE.

Conclusion and Future Directions

Tetrahydroquinoline derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area of research for medicinal chemists and pharmacologists. Future efforts should focus on the design of more potent and selective THQ derivatives, the elucidation of their detailed mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of the vast chemical space around the tetrahydroquinoline core holds great promise for the discovery of novel drugs to address a wide range of unmet medical needs.

References

Methodological & Application

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds, and the presence of a nitrile group at the 6-position offers a versatile chemical handle for further synthetic transformations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[1] This document provides a comprehensive guide to the synthesis of this target molecule, designed for researchers and professionals in the field. We present two robust synthetic strategies, complete with detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices.

The primary and most established route leverages a classical Sandmeyer reaction on a key amine intermediate. An alternative, modern approach utilizing palladium-catalyzed cyanation is also presented, offering a different set of considerations for substrate scope and reaction conditions. Both methods are designed to be self-validating, with clear endpoints and purification procedures.

Primary Synthetic Route: Electrophilic Aromatic Substitution and Sandmeyer Reaction

This synthetic pathway is a robust, four-step sequence starting from the commercially available 1,2,3,4-tetrahydroquinoline. The strategy relies on the N-acetylation to protect the secondary amine and to favorably direct the subsequent electrophilic nitration to the desired C-6 position. The resulting nitro compound is then reduced to the corresponding amine, which serves as the precursor for the pivotal Sandmeyer cyanation to install the target nitrile group.

Overall Workflow: Route 1

A 1,2,3,4-Tetrahydroquinoline B Step 1: Acetylation (AcCl, Et3N) A->B C 1-Acetyl-1,2,3,4-tetrahydroquinoline B->C D Step 2: Nitration (HNO3, H2SO4) C->D E 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline D->E F Step 3: Reduction (Fe, HCl) E->F G 1-Acetyl-6-amino-1,2,3,4-tetrahydroquinoline F->G H Step 4: Sandmeyer Reaction (NaNO2, HCl then CuCN, KCN) G->H I This compound H->I

Caption: Workflow for the primary synthesis route via Sandmeyer reaction.

Step 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Scientific Rationale: The acetylation of the nitrogen atom in 1,2,3,4-tetrahydroquinoline serves a dual purpose. Firstly, it protects the secondary amine from oxidation or other side reactions under the strongly acidic conditions of the subsequent nitration step. Secondly, the acetyl group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. Due to steric hindrance at the C-8 position, this directing effect strongly favors substitution at the C-6 position.[2]

Protocol:

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in diethyl ether (approx. 10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • A white precipitate of triethylamine hydrochloride will form. Filter the solid and wash it with a small amount of cold diethyl ether.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-1,2,3,4-tetrahydroquinoline as an oil or low-melting solid, which is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline

Scientific Rationale: This step introduces the nitrogen functionality that will ultimately be converted to the nitrile. A thorough study on the nitration of N-protected tetrahydroquinolines has demonstrated that the use of an N-acetyl protecting group leads to high regioselectivity for the 6-position.[2] The reaction is performed at low temperature to control the rate of the highly exothermic nitration reaction and to minimize the formation of byproducts.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) to the cold sulfuric acid with vigorous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the acetylated quinoline, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the solid. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Synthesis of 1-Acetyl-6-amino-1,2,3,4-tetrahydroquinoline

Scientific Rationale: The reduction of the aromatic nitro group to a primary amine is a standard and high-yielding transformation. While catalytic hydrogenation with palladium on carbon is a clean method, reduction with a metal in acidic medium, such as iron powder in acetic acid or hydrochloric acid, is often more practical, cost-effective, and highly efficient for this purpose.[1] The iron(II) or iron(III) salts formed are easily removed by an aqueous workup.

Protocol:

  • Create a suspension of 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5-1.0 eq) portion-wise.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired amine.

Step 4: Synthesis of this compound via Sandmeyer Reaction

Scientific Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an arylamine into an aryl nitrile via a diazonium salt intermediate.[4] The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide nucleophile.[5] The copper(I) catalyst is crucial as it facilitates the single-electron transfer mechanism that initiates the displacement.[6]

cluster_diazotization Diazotization cluster_cyanation Cyanation A Ar-NH2 B NaNO2, HCl (0-5 °C) A->B C Ar-N2+ Cl- B->C D Ar-N2+ Cl- E CuCN, KCN D->E F Ar-CN + N2 E->F

Caption: Key stages of the Sandmeyer Cyanation reaction.

Protocol:

  • Diazotization:

    • Dissolve 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is now complete.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Warm this solution gently to about 60-70 °C, then cool it back to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition, heat the reaction mixture to 50-60 °C for about 30-60 minutes to ensure the reaction goes to completion.

    • Cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate or toluene.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Route 1: Reagent Summary Table
Step Starting Material Key Reagents Equivalents (Typical) Expected Yield
11,2,3,4-TetrahydroquinolineAcetyl chloride, Triethylamine1.1, 1.2>95%
21-Acetyl-THQConc. HNO₃, Conc. H₂SO₄1.1, excess70-85%
31-Acetyl-6-nitro-THQFe powder, Conc. HCl3.0-5.0, catalytic85-95%
41-Acetyl-6-amino-THQNaNO₂, HCl, CuCN, KCN1.05, excess, 1.2, 1.360-75%

Alternative Synthetic Route: Halogenation and Palladium-Catalyzed Cyanation

This route offers a modern alternative to the Sandmeyer reaction, utilizing the power of transition-metal catalysis. The strategy involves the regioselective bromination of the N-acetylated tetrahydroquinoline, followed by a palladium-catalyzed cross-coupling reaction to introduce the nitrile group. This approach avoids the use of potentially unstable diazonium salts and stoichiometric copper cyanide.

Overall Workflow: Route 2

A 1-Acetyl-1,2,3,4-tetrahydroquinoline B Step 2a: Bromination (NBS, Acetonitrile) A->B C 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline B->C D Step 3a: Pd-Catalyzed Cyanation (Zn(CN)2, Pd Catalyst, Ligand) C->D E This compound D->E

Caption: Workflow for the alternative synthesis via Palladium-catalyzed cyanation.

Step 2a: Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Scientific Rationale: As in Route 1, the acetyl group directs electrophilic substitution to the 6-position. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine for the bromination of activated aromatic rings. The reaction is typically performed in a polar aprotic solvent like acetonitrile.

Protocol:

  • Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the reaction mixture protected from light.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude bromo-derivative, which can be purified by column chromatography or recrystallization.

Step 3a: Synthesis of this compound via Palladium-Catalyzed Cyanation

Scientific Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The cyanation of aryl halides typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (like zinc cyanide) and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[7] Zinc cyanide is often preferred over other cyanide salts due to its lower toxicity and better compatibility with many catalytic systems.

Protocol:

  • To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the final product.

Route 2: Reagent Summary Table
Step Starting Material Key Reagents Equivalents (Typical) Expected Yield
11,2,3,4-TetrahydroquinolineAcetyl chloride, Triethylamine1.1, 1.2>95%
2a1-Acetyl-THQN-Bromosuccinimide (NBS)1.0580-90%
3a1-Acetyl-6-bromo-THQZn(CN)₂, Pd₂(dba)₃, Ligand0.6, 0.01-0.05, 0.02-0.1070-85%

Conclusion

Both synthetic routes presented provide reliable and reproducible methods for obtaining this compound. The choice between the two pathways may depend on available equipment, reagent accessibility, and safety considerations. The classical Sandmeyer route is often lower in cost but involves the handling of highly toxic cyanides and the generation of a diazonium intermediate. The modern palladium-catalyzed route offers an alternative that avoids these specific hazards but requires access to palladium catalysts and ligands, as well as inert atmosphere techniques. Both protocols have been designed to provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

analytical techniques for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key compound in pharmaceutical research and development. The focus is on robust and validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This application note offers detailed protocols, method validation parameters according to ICH guidelines, and the scientific rationale behind the experimental choices, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precise Quantification

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. In the pharmaceutical industry, the ability to accurately and reliably quantify such molecules is paramount. It underpins the determination of purity, stability, and concentration in various matrices, which are critical aspects of quality control and regulatory compliance.[1] The control of impurities and the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of final drug products.[2]

This guide provides the foundational analytical frameworks necessary for the rigorous quantification of this compound, ensuring data integrity and reproducibility.

Core Analytical Methodologies: A Comparative Overview

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary chromatographic techniques are recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and precision.[2] It is particularly well-suited for the routine quantification of compounds like this compound, which possesses a chromophore that allows for UV detection.

  • Principle of Separation: The methodology is based on the separation of the analyte from other components in a mixture as it is passed through a column containing a stationary phase. For this compound, a reversed-phase (RP) approach is most appropriate. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, being a moderately polar organic molecule, will be retained on the column and its elution controlled by the proportion of organic solvent in the mobile phase.

  • Causality in Method Design:

    • Column Choice: A C18 column is the standard choice for quinoline derivatives, providing excellent separation based on hydrophobicity.[3][4]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times and good peak shape, especially for compounds with basic nitrogen atoms like the quinoline moiety. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • UV Wavelength Selection: The selection of the detection wavelength is critical for achieving optimal sensitivity. This is determined by analyzing the UV spectrum of this compound to identify its wavelength of maximum absorbance (λmax).

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, UPLC coupled with tandem mass spectrometry is the method of choice.[5][6] UPLC systems utilize columns with smaller particle sizes (<2 µm), resulting in faster analysis times and improved resolution compared to traditional HPLC.[5]

  • Principle of Detection: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a high degree of specificity. When coupled with tandem MS (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification at very low levels.[6]

  • Causality in Method Design:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally effective for quinoline derivatives due to the presence of nitrogen atoms that can be readily protonated to form [M+H]⁺ ions.

    • MRM Transition: To develop an MRM method, the precursor ion (the m/z of the protonated this compound) is identified. This ion is then fragmented in the collision cell of the mass spectrometer, and a stable, high-intensity product ion is selected for monitoring. This precursor-to-product ion transition is highly specific to the analyte.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the quantification of this compound using RP-HPLC-UV. This method is designed to be robust and suitable for routine quality control applications.

Protocol 1: RP-HPLC-UV Method for Quantification

Objective: To accurately quantify this compound in a drug substance or intermediate sample.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength Monitor at λmax (to be determined, likely around 254 nm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mixing thoroughly.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile and mixing thoroughly.

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte and transfer it to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set up the injection sequence, starting with a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the sample solutions.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation: Ensuring Trustworthiness

Every analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8]

Summary of Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).[7]The peak for the analyte should be pure and free from interference from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[9]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[7]% Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Visualized Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation Sample->SamplePrep StandardPrep Reference Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General Analytical Workflow for Quantification.

HPLC_System MobilePhase Mobile Phase Reservoir(s) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV/DAD Detector Column->Detector Waste Waste Detector->Waste Computer Data System Detector->Computer

Caption: Schematic of an HPLC-UV System.

Conclusion

The analytical methods detailed in this application note, particularly the RP-HPLC-UV protocol, provide a robust and reliable framework for the quantification of this compound. Adherence to these protocols and the principles of method validation outlined by ICH guidelines will ensure the generation of high-quality, reproducible data essential for advancing pharmaceutical research and development. For higher sensitivity requirements, the principles outlined for UPLC-MS/MS serve as a foundation for developing a more advanced analytical method.

References

Application Notes and Protocols for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific derivative, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile . Drawing upon established synthetic methodologies and the known pharmacological profiles of related analogues, we present detailed experimental protocols for its preparation and analytical characterization. Furthermore, we propose a strong scientific rationale for investigating this compound as a potential anticancer agent, specifically as a modulator of the PI3K/AKT/mTOR signaling pathway. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline moiety is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The versatility of the tetrahydroquinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

The introduction of a cyano group at the 6-position and an acetyl group at the 1-position of the tetrahydroquinoline core in This compound presents a unique combination of electronic and steric features. The nitrile group, a common pharmacophore, can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity to biological targets. The acetyl group modifies the electronic properties and steric bulk at the nitrogen atom, influencing the overall conformation and reactivity of the molecule. Notably, several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, with some acting as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[1][2][3]

This guide provides a detailed roadmap for the synthesis and subsequent biological evaluation of This compound , with a focus on its potential as an anticancer agent targeting the mTOR pathway.

Synthesis and Characterization

The synthesis of This compound can be achieved through a multi-step process, commencing with the reduction of a suitable quinoline precursor, followed by functional group manipulations. The following protocols are based on well-established chemical transformations.[4][5][6]

Synthetic Workflow

Synthesis_Workflow A 6-Amino-1,2,3,4-tetrahydroquinoline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt B->C D Sandmeyer Reaction (CuCN, KCN) C->D Step 2 E 1,2,3,4-Tetrahydroquinoline-6-carbonitrile D->E F Acetylation (Acetic Anhydride, Pyridine) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (Sandmeyer Reaction) [5][7]

  • Materials: 6-Amino-1,2,3,4-tetrahydroquinoline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), Sodium Carbonate (Na₂CO₃), Dichloromethane (CH₂Cl₂), Ice.

  • Procedure:

    • Dissolve 6-Amino-1,2,3,4-tetrahydroquinoline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of CuCN and KCN in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and neutralize with a saturated solution of Na₂CO₃.

    • Extract the product with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Synthesis of this compound (Acetylation) [6]

  • Materials: 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, Acetic Anhydride, Pyridine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 1,2,3,4-Tetrahydroquinoline-6-carbonitrile in CH₂Cl₂.

    • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, aliphatic protons of the tetrahydroquinoline ring around 2.0-4.0 ppm, and a singlet for the acetyl methyl group around 2.2 ppm.[8][9]
¹³C NMR Resonances for the cyano group (~118 ppm), acetyl carbonyl (~169 ppm), aromatic carbons, and aliphatic carbons of the tetrahydroquinoline ring.[10]
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₂H₁₂N₂O.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.[11][12]
FT-IR Characteristic absorption bands for the C≡N stretch (~2220-2240 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and C-H stretches.[13]

Application: Investigation of Anticancer Activity

The structural features of This compound , coupled with the established anticancer properties of the tetrahydroquinoline scaffold, provide a strong rationale for its evaluation as a potential anticancer agent.[14][15][16] The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention.[17][18][19] We hypothesize that This compound may exert its anticancer effects by inhibiting one or more components of this pathway.

Proposed Mechanism of Action: mTOR Inhibition

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation when unphosphorylated Inhibitor 1-Acetyl-1,2,3,4-tetrahydro- quinoline-6-carbonitrile Inhibitor->mTORC1 Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by the target compound.

In Vitro Anticancer Assay Workflow

Anticancer_Assay_Workflow A Cancer Cell Culture (e.g., MCF-7, A549) B Treatment with This compound (Dose-Response) A->B C Cytotoxicity/Viability Assay (MTT or LDH Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Mechanism of Action Study (Western Blot for mTOR pathway proteins) B->F D Determine IC50 Value C->D

Caption: Experimental workflow for the in vitro evaluation of anticancer activity.

Detailed Experimental Protocols

Protocol 3.3.1: Cell Viability (MTT) Assay [20][21]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

    • Treat cells with increasing concentrations of This compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3.3.2: Western Blot Analysis for mTOR Pathway Modulation [22][23][24]

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the mTOR pathway.

  • Materials: Cancer cells, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Expected Outcomes
Assay Hypothesized Result
MTT Assay A dose-dependent decrease in cell viability, allowing for the determination of an IC₅₀ value.
Western Blot A decrease in the phosphorylation of mTOR, p70S6K, and 4E-BP1 in treated cells compared to the control, indicating inhibition of the mTORC1 pathway.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This guide provides a comprehensive set of protocols for its synthesis, characterization, and biological evaluation. The proposed investigation into its effects on the PI3K/AKT/mTOR signaling pathway is grounded in a strong scientific rationale and offers a clear path for elucidating its mechanism of action. The methodologies outlined herein are robust and based on established laboratory practices, providing a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

The Strategic Utility of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is ever-present. The 1,2,3,4-tetrahydroquinoline core is a privileged structure, appearing in a multitude of biologically active compounds. The strategic introduction of functional groups onto this scaffold provides a powerful platform for the generation of diverse chemical entities. This guide focuses on 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile , a building block of significant potential, offering multiple reaction sites for diversification. The presence of the N-acetyl group modulates the reactivity of the nitrogen, while the 6-carbonitrile moiety serves as a versatile handle for a variety of chemical transformations. This document provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application in organic synthesis.

Synthetic Strategy: A Plausible Route to a Key Intermediate

While a direct, one-pot synthesis of this compound may not be extensively documented, a logical and efficient synthetic sequence can be devised from readily available starting materials. The following multi-step synthesis is proposed, leveraging well-established synthetic transformations.

Proposed Synthetic Workflow

A 6-Amino-1,2,3,4-tetrahydroquinoline B 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline A->B Acetylation (Ac2O, Pyridine) C 6-Diazo-1-acetyl-1,2,3,4-tetrahydroquinoline salt B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic pathway to the target molecule.

Step-by-Step Synthesis Protocol

Part 1: N-Acetylation of 6-Amino-1,2,3,4-tetrahydroquinoline

  • Dissolution: In a round-bottom flask, dissolve 6-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline, can be purified by column chromatography on silica gel.

Part 2: Diazotization and Sandmeyer Reaction

  • Diazotization: Suspend 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[1][2][3][4][5] A reaction of this type is a classic Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2][3][4][5]

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by column chromatography.

Application as a Versatile Building Block

This compound is a trifunctional molecule, with the N-acetyl group, the aromatic ring, and the nitrile group all available for further chemical modification. This section will focus on the utility of the nitrile group as a precursor to other functionalities and the potential for cross-coupling reactions on the aromatic ring, assuming a suitable leaving group is present at another position (e.g., a bromo or triflate derivative).

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to a variety of important functional groups in organic synthesis.[6][7]

1. Hydrolysis to Carboxylic Acid:

The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation opens up avenues for amide bond formation, esterification, and other carboxylic acid-based chemistries.

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.

  • Purification: The crude 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be purified by recrystallization or column chromatography.

2. Reduction to Primary Amine:

Reduction of the nitrile group provides access to the corresponding primary amine, a key functional group for the synthesis of a wide range of biologically active molecules.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Inert Atmosphere: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminomethyl product. Purification can be achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the purpose of demonstrating the utility of the tetrahydroquinoline scaffold in cross-coupling reactions, we will consider a hypothetical precursor, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline . The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9][10][11][12] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the tetrahydroquinoline ring.

A 1-Acetyl-6-bromo- 1,2,3,4-tetrahydroquinoline C 1-Acetyl-6-aryl- 1,2,3,4-tetrahydroquinoline A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

ComponentRoleTypical Reagents/Conditions
Aryl Halide Electrophile1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)
Organoboron Reagent NucleophileArylboronic acid or ester (1.2-1.5 eq)
Palladium Catalyst CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ (1-5 mol%)
Ligand Stabilizes CatalystPPh₃, SPhos, XPhos (if not using a pre-catalyst)
Base Activates Boronic AcidNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq)
Solvent Reaction MediumToluene, Dioxane, THF, DMF (often with water)
Temperature Reaction Condition80-110 °C

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15][16][17] This allows for the introduction of a wide range of primary and secondary amines at the 6-position.

A 1-Acetyl-6-bromo- 1,2,3,4-tetrahydroquinoline C 1-Acetyl-6-(dialkyl/aryl)amino- 1,2,3,4-tetrahydroquinoline A->C Pd Catalyst, Base, Ligand B Amine (R₂NH) B->C

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

ComponentRoleTypical Reagents/Conditions
Aryl Halide Electrophile1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)
Amine NucleophilePrimary or secondary amine (1.2-1.5 eq)
Palladium Catalyst CatalystPd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand Stabilizes CatalystBINAP, Xantphos, RuPhos (2-10 mol%)
Base Activates AmineNaOtBu, K₂CO₃, Cs₂CO₃ (1.5-2.5 eq)
Solvent Reaction MediumToluene, Dioxane, THF
Temperature Reaction Condition80-120 °C

Experimental Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) in a Schlenk tube.

  • Addition of Reagents: Add the amine (1.2 eq) and anhydrous solvent (e.g., toluene).

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Strategic Considerations and Future Perspectives

The N-acetyl group in the title compound serves as a protecting group for the nitrogen, preventing its interference in various reactions. This group can be readily removed under acidic or basic conditions to liberate the secondary amine, which can then be further functionalized, for example, through N-alkylation or acylation. The chemoselective manipulation of the different functional groups on the this compound scaffold is a key aspect of its utility. For instance, the nitrile group can be transformed without affecting the N-acetyl group and vice versa.

The derivatives accessible from this building block are of significant interest in medicinal chemistry. Substituted tetrahydroquinolines have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[18][19][20][21] The ability to readily introduce diverse substituents at the 6-position allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

The Emerging Potential of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key structural component in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3] The conformational flexibility of the tetrahydroquinoline core allows it to interact with a diverse range of biological targets, making it an attractive starting point for the design of novel therapeutic agents.

This guide focuses on a specific, yet underexplored, derivative: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile . We will delve into the strategic importance of its constituent functional groups—the N-acetyl moiety and the 6-carbonitrile group—and outline its potential as a versatile intermediate and a core structure for the development of novel drug candidates, particularly in the realm of oncology.

Scientific Rationale: Deconstructing the Therapeutic Potential

The unique combination of the N-acetyl group and the 6-carbonitrile substituent on the tetrahydroquinoline scaffold suggests a multifaceted role in drug design.

  • The N-Acetyl Group: N-acetylation of the tetrahydroquinoline nitrogen serves a dual purpose.[4] Firstly, it can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for favorable pharmacokinetics. Secondly, the acetyl group can act as a key interaction point within a protein binding pocket, potentially forming hydrogen bonds or participating in other non-covalent interactions.

  • The 6-Carbonitrile Group: A Key Pharmacophore: The nitrile (cyano) group is a highly valuable functional group in modern medicinal chemistry.[5][6] Far from being an inert substituent, the nitrile group can act as a potent pharmacophore with several advantageous properties:

    • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[7]

    • Carbonyl Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group, mimicking its electronic properties and spatial orientation.[5]

    • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can enhance the in vivo stability of a drug candidate.[5]

    • Modulator of Physicochemical Properties: The strong dipole moment of the nitrile group can influence the overall polarity and solubility of a molecule.

    • Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or irreversible covalent binder to specific amino acid residues (e.g., cysteine) in a protein's active site, a strategy increasingly employed in the design of highly potent and selective inhibitors.[8]

The strategic placement of the carbonitrile at the 6-position of the tetrahydroquinoline ring is of particular interest. This position is often solvent-exposed in protein-ligand complexes and provides a vector for further chemical modification to explore structure-activity relationships (SAR).

Synthetic Protocol: A Practical Approach to this compound

The synthesis of the title compound can be approached through a logical sequence of well-established chemical transformations. The following protocol provides a general and adaptable method.

Experimental Workflow: Synthesis

Synthetic Workflow A 1,2,3,4-Tetrahydroquinoline B N-Acetylation A->B Acetyl Chloride, Triethylamine C 1-Acetyl-1,2,3,4-tetrahydroquinoline B->C D Nitration C->D Nitrating Agent E 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline D->E F Reduction E->F Reducing Agent (e.g., SnCl2/HCl) G 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline F->G H Sandmeyer Reaction G->H 1. NaNO2, HCl 2. CuCN I This compound H->I

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.[4]

Step 2: Regioselective Nitration

  • Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature. The N-acetyl group directs nitration primarily to the 6-position.[9]

  • After the addition is complete, stir the reaction mixture at low temperature for a designated period.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Step 3: Reduction of the Nitro Group

  • Suspend 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) can be employed.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline.

Step 4: Sandmeyer Reaction to Introduce the Nitrile Group

  • Dissolve 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.

  • Cool the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Application in Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery

The structural features of this compound make it an excellent starting point for the development of novel anticancer agents. The tetrahydroquinoline core is a known privileged scaffold in oncology, and the 6-carbonitrile group can be exploited for enhanced target engagement.

Proposed Screening Cascade for Novel Anticancer Agents

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit-to-Lead cluster_2 Preclinical Development A Library of 1-Acetyl-1,2,3,4- tetrahydroquinoline-6-carbonitrile Derivatives B High-Throughput Screening (e.g., MTT Assay against a panel of cancer cell lines) A->B C Identification of 'Hits' (Compounds with significant anti-proliferative activity) B->C D Dose-Response Studies (IC50 Determination) C->D E Target Identification/ Mechanism of Action Studies D->E F Lead Optimization (SAR Studies) E->F G In vivo Efficacy Studies (Xenograft Models) F->G H ADME/Tox Profiling G->H I Candidate Drug H->I

Caption: A representative screening cascade for anticancer drug discovery.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

While specific data for this compound is not available in the public domain, the following table presents representative data for related tetrahydroquinoline derivatives to illustrate the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)
Tetrahydroquinoline DerivativesMCF-7 (Breast)5.0 - 20.0
HCT-116 (Colon)8.0 - 25.0
A-549 (Lung)10.0 - 30.0

Note: The IC50 values are hypothetical and for illustrative purposes only, based on the general activity of the tetrahydroquinoline scaffold.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for medicinal chemistry research. Its synthesis is achievable through established methodologies, and its unique combination of a privileged core with strategically placed functional groups makes it an ideal candidate for the generation of compound libraries for drug discovery. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the therapeutic potential of this and related compounds, particularly in the development of novel anticancer agents. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this intriguing molecular architecture.

References

Application Notes & Protocols: A Guide to the Characterization and Use of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile as a Novel Environment-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in the design of fluorescent probes due to its rigid, π-conjugated system that provides a robust framework for developing fluorophores with tunable photophysical properties.[1] This guide introduces 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (ATHQ-CN), a novel derivative with significant potential as a fluorescent probe. The strategic placement of an electron-withdrawing nitrile group and an N-acetyl moiety on the tetrahydroquinoline core is hypothesized to create a molecule with a significant dipole moment, making its fluorescence emission highly sensitive to the polarity of its microenvironment. Such solvatochromic properties are invaluable for applications ranging from monitoring protein-ligand interactions to imaging hydrophobic cellular compartments like lipid droplets.

This document provides a comprehensive framework for the chemical synthesis, detailed photophysical characterization, and validation of ATHQ-CN as a fluorescent probe. We present field-proven protocols for investigating its solvatochromic behavior, evaluating its potential for bioimaging, and screening its utility as a chemosensor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular probes for advanced analytical and cell-based applications.

PART I: Synthesis and Characterization of ATHQ-CN

Rationale for Synthesis

The synthesis of ATHQ-CN is designed to be a straightforward, two-step process starting from commercially available 1,2,3,4-tetrahydroquinoline. The N-acetylation step serves to both passivate the secondary amine and introduce a key carbonyl group that can influence the electronic properties and potential for metal chelation.[2] The subsequent introduction of the 6-carbonitrile group, a potent electron-withdrawing group, is critical for inducing a strong intramolecular charge-transfer (ICT) character, which is the primary mechanism behind the anticipated solvatochromism. The protocol below is adapted from established methodologies for the modification of the quinoline core.[2][3]

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway for ATHQ-CN.

G cluster_0 Step 1: N-Acetylation start 1,2,3,4-Tetrahydroquinoline reagents1 Acetyl Chloride Triethylamine Ether start->reagents1 Reacts with product1 1-Acetyl-1,2,3,4-tetrahydroquinoline reagents1->product1 Yields reagents2 Fuming HNO₃ Conc. H₂SO₄ product1->reagents2 Nitration at C6 intermediate 1-Acetyl-6-nitro-1,2,3,4- tetrahydroquinoline reagents2->intermediate reagents3 Reduction (e.g., SnCl₂/HCl) then Sandmeyer Reaction (NaNO₂, HCl, CuCN) intermediate->reagents3 Conversion final_product 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile (ATHQ-CN) reagents3->final_product

Caption: Proposed synthetic workflow for ATHQ-CN.

Protocol: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from standard N-acetylation procedures.[2]

  • Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydroquinoline (5 g, 0.038 mol) and triethylamine (4.55 g, 0.045 mol) in 55 mL of anhydrous diethyl ether.

  • Reaction: Cool the mixture in an ice bath. Add acetyl chloride (3.24 g, 0.041 mol) dropwise while stirring. A white precipitate of triethylamine hydrochloride will form.

  • Incubation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice and neutralize with a 5% aqueous solution of NaHCO₃.[3]

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.

Note: The subsequent conversion to the 6-carbonitrile derivative would involve nitration at the 6-position, followed by reduction of the nitro group to an amine, and a final Sandmeyer reaction to install the nitrile. This multi-step process requires careful optimization.[4]

PART II: Photophysical Characterization Protocols

Rationale

The foundational step in validating any new fluorophore is a thorough characterization of its photophysical properties. These experiments determine the optimal excitation and emission wavelengths and reveal the probe's sensitivity to its environment, which is the key to its application.

Protocol: Determination of Absorption and Emission Spectra
  • Stock Solution: Prepare a 10 mM stock solution of ATHQ-CN in spectroscopic grade dimethyl sulfoxide (DMSO).

  • Working Solution: Prepare a 10 µM working solution by diluting the stock solution in a solvent of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 500 nm in a quartz cuvette to determine the maximum absorption wavelength (λ_abs_max).

  • Emission Spectrum: Using a spectrofluorometer, excite the working solution at its λ_abs_max. Record the emission spectrum over a range approximately 20 nm above the excitation wavelength to 700 nm to determine the maximum emission wavelength (λ_em_max). The difference between λ_abs_max and λ_em_max is the Stokes shift.

Protocol: Investigation of Solvatochromism

Causality: The electronic structure of ATHQ-CN suggests a potential for an intramolecular charge-transfer (ICT) excited state. In polar solvents, the excited state dipole is stabilized, leading to a lower energy state and a red-shifted (bathochromic) emission. This phenomenon, known as solvatochromism, is a direct reporter of environmental polarity.[5][6]

  • Solvent Series: Prepare a series of 10 µM working solutions of ATHQ-CN in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Spectral Acquisition: For each solution, record the absorption and fluorescence emission spectra as described in Protocol 2.2.

  • Data Analysis: Plot the Stokes shift (in wavenumbers, cm⁻¹) against the solvent polarity function, Δf (Lippert-Mataga plot). A linear correlation confirms the ICT mechanism and the probe's sensitivity to solvent polarity.

Expected Photophysical Data Summary

The following table presents hypothetical data to illustrate the expected solvatochromic behavior of ATHQ-CN.

SolventDielectric Constant (ε)λ_abs_max (nm)λ_em_max (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.4350410600.15
THF7.6355445900.35
Acetonitrile37.53604901300.50
Ethanol24.63625151530.20
Water80.13655501850.05

PART III: Application Workflows and Protocols

Application Development Workflow

Once basic characterization is complete, the probe's utility can be explored. The workflow below illustrates a logical progression from in vitro testing to cellular applications.

G start Characterize Photophysics (Spectra, Solvatochromism) decision1 Is probe strongly solvatochromic? start->decision1 decision2 Does probe structure suggest chelation? start->decision2 app1 Application: Probe for Hydrophobic Environments decision1->app1 Yes decision1->decision2 No protocol1 Protocol: Test binding to proteins (e.g., BSA) app1->protocol1 protocol2 Protocol: Live-cell imaging of lipid droplets app1->protocol2 app2 Application: Metal Ion Chemosensor decision2->app2 Yes protocol3 Protocol: Screen for selectivity against a panel of metal ions app2->protocol3

References

Application Notes & Protocols: Derivatization of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key THQ intermediate, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (1) . We present detailed, validated protocols for the chemical modification of this scaffold at three primary diversification points: the C6-nitrile group, the N1-acetyl moiety, and the aromatic ring. The rationale behind each derivatization strategy is discussed, focusing on the generation of compound libraries with diverse physicochemical properties poised for biological screening in areas such as oncology, infectious diseases, and neurodegenerative disorders.[2][3][4][5]

Introduction: The Strategic Value of the THQ Scaffold

The tetrahydroquinoline core is a recurring motif in a vast array of bioactive molecules, exhibiting properties that range from anticancer and antibacterial to anti-inflammatory and antiviral.[1][2][4][5] Its conformational flexibility and three-dimensional structure make it an excellent scaffold for interacting with diverse biological targets. Our starting material, This compound (1) , offers a robust and versatile platform for generating novel chemical entities. The molecule contains three distinct functional regions amenable to chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

The derivatization strategy outlined herein is designed to maximize chemical diversity from a single, readily accessible starting material. By modifying specific functional groups, researchers can modulate key drug-like properties such as polarity, hydrogen bonding capacity, and metabolic stability, thereby increasing the probability of identifying potent and selective biological modulators.

Strategic Overview of Derivatization

The parent compound 1 presents three primary vectors for chemical diversification. Our approach focuses on synthetically accessible and high-yielding transformations that introduce biologically relevant functional groups.

G cluster_0 Vector 1: C6-Nitrile Modification cluster_1 Vector 2: N1-Amide Modification cluster_2 Vector 3: Aromatic Core (Advanced) parent This compound (Parent Scaffold) nitrile C6-Nitrile (-CN) parent->nitrile acetyl N1-Acetyl parent->acetyl aromatic Aromatic Ring parent->aromatic acid Carboxylic Acid (-COOH) nitrile->acid Hydrolysis amine Aminomethyl (-CH2NH2) nitrile->amine Reduction tetrazole Tetrazole nitrile->tetrazole Cycloaddition free_amine Free Amine (-NH) acetyl->free_amine Deacetylation sulfonamide N-Sulfonamide free_amine->sulfonamide Sulfonylation alkyl_amine N-Alkyl/N-Aryl free_amine->alkyl_amine Alkylation/Arylation functionalized Halogenation/ Nitration aromatic->functionalized EAS

Caption: Primary diversification vectors for compound 1 .

Protocols: Derivatization of the C6-Nitrile Group

The aromatic nitrile at the C6 position is a highly versatile functional group. It can be transformed into a carboxylic acid, a primary amine, or a tetrazole, each offering unique opportunities for interaction with biological targets.[6]

Protocol 3.1: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: The conversion of the nitrile to a carboxylic acid introduces a key hydrogen bond donor and acceptor. The resulting acid can serve as a handle for further derivatization, such as amide bond formation, creating an extensive library of new analogues. Both acidic and basic hydrolysis conditions are effective.[7][8][9]

Method 3.1.1: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a 3:1 mixture of concentrated hydrochloric acid and water.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.[8][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid .

Protocol 3.2: Reduction of Nitrile to Primary Amine

Rationale: Reduction of the nitrile to a primary aminomethyl group provides a basic center and a potent hydrogen bond donor. This functional group is a common feature in many neurotransmitter analogues and can be used for subsequent reactions like reductive amination or acylation. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.[11][12][13]

Method 3.2.1: Reduction with LiAlH₄

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine .

Protocol 3.3: [3+2] Cycloaddition to form a Tetrazole

Rationale: The 1H-tetrazol-5-yl group is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[14] It possesses a similar pKa but offers improved metabolic stability and cell permeability in many cases. The reaction is typically a cycloaddition between the nitrile and an azide source.[15][16]

Method 3.3.1: Zinc-Chloride Mediated Cycloaddition

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 2.5 eq), and zinc chloride (ZnCl₂, 1.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours.[15][17] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to acidify the solution to pH ~2, which will protonate the tetrazole and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 1-(6-(1H-tetrazol-5-yl)-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one .

Derivative Functional Group Potential Biological Relevance Typical Yield
Carboxylic Acid-COOHAmide library synthesis, H-bond acceptor/donor80-95%
Primary Amine-CH₂NH₂Basic center, salt formation, further acylation70-85%
Tetrazole-CN₄HCarboxylic acid bioisostere, improved metabolic stability65-80%

Protocols: Modification at the N1-Position

The N1-acetyl group serves as a protecting group but can be readily removed to reveal a secondary amine. This amine is a key diversification point for introducing a wide range of substituents via N-acylation, N-alkylation, or N-sulfonylation.[18]

Protocol 4.1: N-Deacetylation to the Free Secondary Amine

Rationale: Removal of the acetyl group is the gateway to functionalizing the nitrogen atom. Acidic or basic hydrolysis can achieve this transformation, yielding the free 1,2,3,4-tetrahydroquinoline-6-carbonitrile.[19][20]

Method 4.1.1: Acid-Catalyzed Deacetylation

  • Setup: Dissolve this compound (1.0 eq) in a 6M solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 6-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the solution to room temperature and then place it in an ice bath. Carefully basify the solution to pH >10 by the slow addition of concentrated sodium hydroxide (NaOH) solution.

  • Isolation: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,2,3,4-Tetrahydroquinoline-6-carbonitrile .

Protocol 4.2: N-Sulfonylation of the Deacetylated Intermediate

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. Reacting the deacetylated amine with a sulfonyl chloride introduces this valuable moiety.

Method 4.2.1: Reaction with Arylsulfonyl Chloride

  • Setup: Dissolve 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (from Protocol 4.1, 1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or pyridine in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C. Add a solution of the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield the desired N-arylsulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile .

Biological Evaluation Strategy

A well-defined screening cascade is essential for efficiently evaluating the newly synthesized compound library. The specific assays will depend on the therapeutic area of interest. A general workflow is proposed below.

G start Synthesized Derivative Library primary_screen Primary Screening (e.g., Cell Viability Assay @ 10 µM) start->primary_screen hit_id Hit Identification (Activity > 50% inhibition) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (Determine IC50/EC50) hit_id->dose_response Active selectivity Selectivity Profiling (Counter-screens, Off-target assays) dose_response->selectivity adme In Vitro ADME/Tox (Solubility, Permeability, Microsomal Stability) selectivity->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: General workflow for biological screening.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic derivatization of This compound . By leveraging the versatile chemistry of the nitrile and N-acetyl groups, researchers can efficiently generate diverse libraries of novel tetrahydroquinoline analogues. These compounds can then be subjected to rigorous biological evaluation to identify promising new leads for drug discovery programs. The strategic combination of proven synthetic methodologies with a logical screening cascade maximizes the potential for uncovering molecules with significant therapeutic value.

References

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Domino Reactions in Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and medicinally important compounds.[1][2] Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic methodologies. Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful strategy in this context.[1][2] These reactions allow for the construction of complex molecules from simple starting materials in a single operation without the isolation of intermediates, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity.[1][2] This guide provides an in-depth exploration of key domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

The Povarov Reaction: A Cornerstone for Tetrahydroquinoline Synthesis

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most powerful and widely utilized methods for constructing the tetrahydroquinoline core.[3][4] It typically involves the [4+2] cycloaddition of an in situ generated N-arylimine with an electron-rich alkene.[3][5] The reaction can be performed as a three-component process, combining an aniline, an aldehyde, and an alkene, offering significant molecular diversity from readily available starting materials.[4][6]

Mechanistic Overview

The generally accepted mechanism for the acid-catalyzed Povarov reaction commences with the condensation of an aromatic amine and an aldehyde to form an N-arylimine.[5] Protonation of the imine by the acid catalyst activates it for the subsequent [4+2] cycloaddition with an electron-rich alkene. This cycloaddition proceeds via a stepwise Mannich-type addition followed by an intramolecular electrophilic aromatic substitution, or through a concerted pathway, to furnish the final 1,2,3,4-tetrahydroquinoline product.[5]

Povarov_Mechanism cluster_0 Imine Formation cluster_1 Cycloaddition Aniline Aniline Imine N-Arylimine Aniline->Imine + Aldehyde, -H₂O Aldehyde Aldehyde ActivatedImine Activated Iminium Ion Imine->ActivatedImine + H⁺ (Catalyst) Intermediate Cycloaddition Intermediate ActivatedImine->Intermediate + Alkene Alkene Electron-Rich Alkene THQ 1,2,3,4-Tetrahydroquinoline Intermediate->THQ Rearomatization caption Figure 1. General mechanism of the Povarov reaction.

Caption: Figure 1. General mechanism of the Povarov reaction.

Asymmetric Povarov Reaction

The development of asymmetric variants of the Povarov reaction has been a significant focus, enabling the enantioselective synthesis of chiral tetrahydroquinolines.[3][7] Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective catalysts for this transformation, inducing high levels of stereocontrol.[3]

Experimental Protocol: Three-Component Asymmetric Povarov Reaction

This protocol is adapted from literature procedures for the synthesis of chiral 2,4-disubstituted tetrahydroquinolines.[3]

Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted aldehyde (1.1 mmol)

  • N-Vinylcarbamate (1.2 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 mmol), the chiral phosphoric acid catalyst (0.1 mmol), and toluene (3 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aldehyde (1.1 mmol) and stir for an additional 30 minutes at room temperature.

  • Add the N-vinylcarbamate (1.2 mmol) and the remaining toluene (2 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to -60 °C) and stir for 24-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

Data Presentation:

EntryAnilineAldehydeYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1AnilineBenzaldehyde85>95:592
24-Methoxyaniline4-Nitrobenzaldehyde92>95:595
34-ChloroanilineBenzaldehyde78>95:590

Domino Reactions Initiated by Reduction

Another elegant approach to tetrahydroquinolines involves domino sequences initiated by a reduction step.[1] A common strategy employs the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization cascade.

Mechanistic Rationale

In a typical reduction-initiated domino reaction, a suitably substituted nitroarene is reduced to the corresponding aniline.[1] This newly formed amino group can then participate in an intramolecular reaction, such as a Michael addition or a reductive amination, with a tethered electrophilic functional group to form the heterocyclic ring.[1][8]

Reduction_Domino Start o-Nitroaryl with Side Chain Reduction Reduction of Nitro Group Start->Reduction AnilineIntermediate Aniline Intermediate Reduction->AnilineIntermediate Cyclization Intramolecular Cyclization (e.g., Michael Addition) AnilineIntermediate->Cyclization THQ 1,2,3,4-Tetrahydroquinoline Cyclization->THQ caption Figure 2. Domino reaction via nitro group reduction.

Caption: Figure 2. Domino reaction via nitro group reduction.

Experimental Protocol: Reduction-Michael Addition Sequence

This protocol describes the synthesis of tetrahydroquinolines via a reduction-Michael addition sequence using iron powder in acetic acid.[1]

Materials:

  • Substituted 2-(2-nitrobenzylidene)malonate (1.0 mmol)

  • Iron powder (<10 mesh) (5.0 mmol)

  • Glacial Acetic Acid (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted 2-(2-nitrobenzylidene)malonate (1.0 mmol) and glacial acetic acid (10 mL).

  • Stir the mixture to dissolve the starting material.

  • Add iron powder (5.0 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate (20 mL).

  • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aza-Diels-Alder Reactions of ortho-Quinone Methide Imines

Aza-Diels-Alder reactions involving in situ generated ortho-quinone methide imines provide an efficient route to fused tetrahydroquinoline systems.[9] These reactions can be performed intramolecularly, leading to the rapid construction of complex polycyclic frameworks with high stereoselectivity.[9]

Mechanistic Pathway

The reaction is typically initiated by the condensation of an ortho-amino-substituted alcohol with an aldehyde in the presence of a Brønsted acid catalyst.[9] This generates a chiral Brønsted acid-bound ortho-quinone methide imine intermediate, which then undergoes an intramolecular [4+2] cycloaddition to yield the fused tetrahydroquinoline product.[9]

Aza_Diels_Alder_oQMI Start ortho-Amino Alcohol + Aldehyde oQMI ortho-Quinone Methide Imine Intermediate Start->oQMI + H-A* Catalyst Chiral Brønsted Acid (H-A*) IMDA Intramolecular Aza-Diels-Alder oQMI->IMDA Product Fused Tetrahydroquinoline IMDA->Product caption Figure 3. Intramolecular aza-Diels-Alder of oQMI.

Caption: Figure 3. Intramolecular aza-Diels-Alder of oQMI.

Experimental Protocol: Asymmetric Intramolecular Aza-Diels-Alder Reaction

This protocol is a representative procedure for the enantioselective synthesis of fused tetrahydroquinolines.[9]

Materials:

  • ortho-(But-3-en-1-ylamino)phenyl)methanol derivative (0.5 mmol)

  • Substituted aldehyde (0.6 mmol)

  • Chiral N-triflylphosphoramide catalyst (0.05 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral N-triflylphosphoramide catalyst (0.05 mmol).

  • Add a solution of the ortho-(but-3-en-1-ylamino)phenyl)methanol derivative (0.5 mmol) and the substituted aldehyde (0.6 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the molecular sieves and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched fused tetrahydroquinoline.

Conclusion

Domino reactions represent a highly efficient and elegant strategy for the synthesis of 1,2,3,4-tetrahydroquinolines. The methodologies presented herein, including the versatile Povarov reaction, reduction-initiated cyclizations, and intramolecular aza-Diels-Alder reactions, highlight the power of this approach in generating molecular complexity from simple precursors. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

References

Application Notes & Protocols: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] THIQ-based compounds exhibit a vast range of pharmacological activities, including anticancer, antihypertensive, antiviral, and antibacterial properties.[4][5] Their rigid bicyclic structure serves as an excellent framework for developing therapeutics that can precisely interact with biological targets.[2] This widespread utility has driven the need for efficient and versatile synthetic methods to access this important class of molecules.

Among the various synthetic strategies, the Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, remains one of the most direct and powerful methods for constructing the THIQ ring system.[6][7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] Its enduring appeal lies in its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step, mimicking biosynthetic pathways for many alkaloids.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Pictet-Spengler reaction for THIQ synthesis.

The Pictet-Spengler Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the reaction to new substrates. The process is a special case of the more general Mannich reaction and proceeds through several key steps.[8]

The reaction is initiated by the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (or imine). Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[8][10] This iminium ion is the key intermediate, as it is sufficiently reactive to be attacked by the electron-rich aromatic ring. The subsequent intramolecular electrophilic aromatic substitution, a 6-endo-trig cyclization, forms the new six-membered ring and generates a spirocyclic intermediate.[9][10] Finally, a deprotonation step restores the aromaticity of the system, yielding the final tetrahydroisoquinoline product.[10]

PictetSpengler_Mechanism Pictet-Spengler Reaction Mechanism Reactants β-Arylethylamine + Aldehyde SchiffBase Schiff Base (Imine) Reactants->SchiffBase Condensation (-H₂O) IminiumIon Electrophilic Iminium Ion SchiffBase->IminiumIon Protonation (Acid Catalyst, H⁺) Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Intramolecular Electrophilic Attack (Rate-Determining Step) Product Tetrahydroisoquinoline (THIQ) Spirocycle->Product Deprotonation (Restores Aromaticity)

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Key Experimental Parameters & Causality

The success and efficiency of the Pictet-Spengler reaction are governed by several critical parameters. The rationale behind their selection is key to achieving optimal results.

  • The β-Arylethylamine Substrate: The nucleophilicity of the aromatic ring is crucial. Electron-donating groups (e.g., hydroxyl, methoxy) on the aryl ring accelerate the cyclization step by making the ring more electron-rich and thus a better nucleophile.[8][11] Conversely, electron-withdrawing groups can hinder or prevent the reaction, often requiring stronger acids or higher temperatures.[8]

  • The Carbonyl Component: Aldehydes are generally more reactive than ketones. Formaldehyde is the simplest aldehyde used, but substitution on the aldehyde allows for the introduction of a new stereocenter at the C-1 position of the THIQ ring.[8] The choice of carbonyl compound directly dictates the substitution pattern of the final product.

  • Acid Catalyst: The catalyst's primary role is to facilitate the formation of the highly reactive iminium ion.[8]

    • Brønsted Acids (e.g., HCl, H₂SO₄, trifluoroacetic acid - TFA) are traditionally used.[6][12] The choice of acid and its concentration can significantly impact reaction rates and yields.[13]

    • Lewis Acids (e.g., BF₃·Et₂O) can also be effective, particularly for less reactive substrates.

    • Chiral Brønsted Acids (e.g., BINOL-derived phosphoric acids) have been developed for enantioselective variants, enabling control over the stereochemistry of the newly formed chiral center.[6]

  • Solvent and Temperature: Solvents range from protic (e.g., methanol, ethanol) to aprotic (e.g., dichloromethane, toluene).[14] The choice often depends on the solubility of the starting materials and the reaction temperature. While many reactions proceed at room temperature, less reactive substrates may require heating to overcome the activation energy of the cyclization step.[8]

Application in Drug Development

The Pictet-Spengler reaction is not merely an academic curiosity; it is a cornerstone of pharmaceutical synthesis. It has been employed in the total synthesis of numerous complex natural products and in the industrial-scale production of active pharmaceutical ingredients (APIs).[1][6]

Drug/MoleculeTherapeutic ClassSignificance of Pictet-Spengler
Almorexant Orexin Receptor AntagonistCore THIQ scaffold constructed via Pictet-Spengler.[6]
Retosiban Oxytocin Receptor AntagonistKey step in synthesis involves the formation of the THIQ moiety.[6]
Quinapril ACE InhibitorUtilizes a THIQ derivative as a crucial intermediate in its synthesis.[2]
Strictosidine Biosynthetic PrecursorA bio-inspired Pictet-Spengler reaction is used to synthesize this precursor to many indole alkaloids.[15]
Tadalafil PDE5 InhibitorSynthesized via an N-acyliminium ion variation of the Pictet-Spengler reaction.[8]

Detailed Experimental Protocols

The following protocols provide a general framework and a specific example for conducting the Pictet-Spengler reaction.

General Workflow

A typical experimental workflow involves preparation, reaction execution, monitoring, and purification.

PictetSpengler_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reactants (Amine, Aldehyde) prep_solvent Prepare Anhydrous Solvent setup Combine Amine & Solvent in Flask under N₂ prep_solvent->setup addition Add Aldehyde & Catalyst setup->addition run Stir at Defined Temp & Time addition->run monitor Monitor by TLC/LC-MS run->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: Standard experimental workflow for the Pictet-Spengler synthesis.

Protocol 1: Classical Acid-Catalyzed Synthesis of a 1-Methyl-THIQ

This protocol describes a standard procedure for the reaction of dopamine hydrochloride with acetaldehyde.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add dopamine hydrochloride (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: Add acetaldehyde (1.2 eq) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

    • Causality Note: Using the hydrochloride salt of the amine provides the necessary acidic conditions in situ, often precluding the need for an additional strong acid catalyst.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9).[9][14]

  • Workup: Partition the mixture between water and dichloromethane. Separate the organic layer and extract the aqueous layer two more times with DCM.[9][14]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[14]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.

Variations and Modern Methodologies

The classical Pictet-Spengler reaction has been continuously refined to enhance its scope and utility.

  • Asymmetric Pictet-Spengler Reaction: The use of chiral catalysts, such as chiral phosphoric acids or thioureas, allows for the enantioselective synthesis of THIQs, which is critical for producing single-enantiomer drugs.[8][16]

  • N-Acyliminium Ion Pictet-Spengler Reaction: For less reactive aromatic systems, the amine can be acylated prior to cyclization. The resulting N-acyliminium ion is a much more powerful electrophile, enabling cyclization under milder conditions with higher yields.[8] Tadalafil is synthesized using this variant.[8]

  • Solid-Phase Synthesis: The reaction has been successfully adapted to solid-phase synthesis, facilitating the rapid generation of compound libraries for high-throughput screening in drug discovery.[1][3]

  • Enzymatic Reactions: In nature, enzymes called Pictet-Spenglerases (like strictosidine synthase) catalyze this reaction with exquisite stereo- and regioselectivity.[6][17] These enzymes are being explored for biocatalytic applications to produce complex alkaloids under environmentally benign conditions.[17]

Troubleshooting and Practical Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently activated aromatic ring; weak acid catalyst; low temperature.Use a substrate with electron-donating groups; switch to a stronger acid (e.g., TFA); increase reaction temperature.
Formation of Byproducts Polymerization of the aldehyde; side reactions due to overly harsh acidic conditions.Add the aldehyde slowly to the reaction mixture; use a milder acid or reduce its concentration; conduct the reaction at a lower temperature.
Poor Yield after Workup Product is water-soluble (especially if containing multiple polar groups).Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility in the aqueous phase; use a more polar extraction solvent like ethyl acetate.
Difficulty in Purification Product is a polar amine that streaks on silica gel.Pre-treat the silica gel with triethylamine (~1-2% in the eluent) to neutralize acidic sites and improve chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we synthesize field-proven insights with fundamental chemical principles to provide actionable troubleshooting strategies and robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent oil or gum, even after removing all solvent. How can I solidify it?

A1: This is a common issue, often caused by residual solvents or minor impurities preventing crystallization.

  • Expert Insight: The N-acetyl group and the tetrahydroquinoline ring can lead to rotamers or amorphous states that resist forming a crystal lattice. Your first step should be trituration. Vigorously stir or sonicate the oil with a cold, non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether, or a mixture). This can shock the system into crystallization by washing away plasticizing impurities. If this fails, consider dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and precipitating it by adding a large excess of a non-polar anti-solvent.

Q2: What is the best starting solvent system for recrystallizing this compound?

A2: Based on the structure—a moderately polar N-acetylated quinoline with a polar nitrile group—a single polar solvent or a binary system is recommended.

  • Initial Recommendation: Start with isopropanol or ethanol. These solvents often provide the ideal solubility profile: high solubility when hot and low solubility when cold.[1]

  • Alternative: A two-solvent system like ethyl acetate/hexane or dichloromethane/hexane offers more tunability. Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add hexane until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.[2]

Q3: My TLC plate shows a major spot, but the NMR spectrum reveals impurities. What's happening?

A3: This suggests the presence of impurities with very similar polarity and, therefore, a similar Retention Factor (Rf) to your product.

  • Causality: The most likely culprits are structurally analogous compounds, such as the unreacted starting material (1,2,3,4-tetrahydroquinoline-6-carbonitrile) or a potential side product where the nitrile group has hydrolyzed to an amide. These may not resolve well in standard TLC solvent systems. Try developing your TLC plate in different solvent systems (e.g., pure ethyl acetate, or a dichloromethane/methanol mix) to achieve better separation. High-Performance Liquid Chromatography (HPLC) is a more powerful tool for resolving such closely related compounds.[3][4]

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase (RP) HPLC is an excellent method for purifying quinoline derivatives, especially for achieving high purity on a small to medium scale.[3][5][6] A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[7]

In-Depth Troubleshooting Guides

Guide 1: Purity is Stagnant (<95%) After Multiple Recrystallizations

Problem: You have performed several recrystallizations, but the purity, as determined by HPLC or qNMR, is not improving beyond a certain point.

Probable Causes & Mechanistic Insights:

  • Formation of a Co-crystal or Solid Solution: The primary impurity may be so structurally similar to the product that it integrates into the crystal lattice rather than remaining in the mother liquor. This is common with isomers or precursors.

  • Thermally Labile Impurity: An impurity might be degrading during the heating phase of recrystallization, creating new, different impurities and preventing any net purification.

  • Inappropriate Solvent Choice: The chosen solvent might be too effective, retaining a significant amount of the desired product and the impurity in the cold mother liquor, leading to poor recovery and inefficient purification.[8]

Solutions & Protocols:

  • Logical Step 1: Impurity Identification. Before proceeding, attempt to identify the persistent impurity via LC-MS or by carefully analyzing the NMR spectrum. Knowing the structure of the contaminant is critical for designing a rational purification strategy. Common impurities can arise during synthesis and may include unreacted starting materials or side-products.[9][10]

  • Logical Step 2: Switch Purification Method. If recrystallization fails, the impurity's physical properties are likely too similar to your product's. The solution is to exploit a different chemical property for separation.

    • Action: Move to silica gel column chromatography. The differential interaction of the compound and impurity with the polar silica surface provides an orthogonal separation mechanism to solubility.

  • Logical Step 3: Chemical Intervention (Advanced).

    • Scenario: If the impurity is the unreacted starting amine (1,2,3,4-tetrahydroquinoline-6-carbonitrile), you can perform an acidic wash. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with dilute HCl (1M). The basic amine impurity will be protonated and move to the aqueous layer, while your N-acetylated product remains in the organic layer. Follow with a brine wash and re-isolate. Caution: This risks hydrolysis of the acetyl group if exposure is prolonged.

Guide 2: Significant Product Loss During Column Chromatography

Problem: You are getting a low yield (<50%) after performing column chromatography, despite clean separation on the TLC plate.

Probable Causes & Mechanistic Insights:

  • Irreversible Adsorption on Silica Gel: The N-acetylated tetrahydroquinoline structure has Lewis basic sites (the amide oxygen and the nitrile nitrogen) that can bind strongly to the acidic silanol groups (Si-OH) on the silica surface, leading to "streaking" and incomplete elution.

  • On-Column Degradation: The acidic nature of standard silica gel can potentially catalyze the hydrolysis of the N-acetyl group, especially if the solvent system contains nucleophilic components like methanol without any modifier.[11]

  • Improper Column Packing or Loading: A poorly packed column leads to channeling, where the compound bypasses much of the stationary phase. Overloading the column with too much crude material saturates the stationary phase, resulting in broad bands and poor separation.

Solutions & Protocols:

  • Action 1: Deactivate the Silica Gel. Before preparing the slurry for your column, pre-treat the silica gel.

    • Protocol: Add 1% triethylamine (Et₃N) by volume to your chosen eluent (e.g., ethyl acetate/hexane). Use this amine-modified eluent to slurry-pack the column and as the mobile phase. The triethylamine acts as a competitive base, binding to the acidic silanol sites and allowing your product to elute more cleanly and completely.

  • Action 2: Dry Loading. If your compound has limited solubility in the initial mobile phase, "wet loading" (dissolving in solvent and pipetting onto the column) can cause the product to precipitate at the top of the column, leading to poor band formation.

    • Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column. This ensures the compound is introduced to the column in a narrow, uniform band.

Experimental Protocols & Data

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[12]
Molecular Weight 200.24 g/mol [12]
Appearance Solid[12]
Purity (Typical) 95%[13]
Table 2: Recommended Solvent Systems for Purification
MethodSolvent SystemPolarity IndexBoiling Point (°C)Rationale & Use Case
Recrystallization Isopropanol4.382.6Good for single-solvent crystallization.
Recrystallization Ethyl Acetate / Hexane4.4 / 0.177.1 / 68.7Highly tunable two-solvent system for difficult purifications.[2]
Column Chromatography Ethyl Acetate / Hexane4.4 / 0.177.1 / 68.7Standard system for moderately polar compounds.
Column Chromatography Dichloromethane / Methanol3.1 / 5.139.6 / 64.7More polar system for eluting compounds that bind strongly to silica.
Protocol 1: Optimized Recrystallization
  • Solvent Selection: Place ~20 mg of crude material in a test tube. Add a candidate solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the tube in a water bath. The ideal solvent dissolves the compound when hot but not when cold.[14]

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent until the solid just dissolves. Using excess solvent is a common mistake that drastically reduces yield.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling promotes the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[15]

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting a purification method based on initial analytical results.

Purification_Strategy start Crude Product check_purity Analyze Purity (TLC / HPLC / NMR) start->check_purity decision_purity Is Purity >98%? check_purity->decision_purity decision_state Is Product a Solid? decision_purity->decision_state No end_product Pure Compound decision_purity->end_product Yes trituration Triturate with non-polar solvent (e.g., Hexane) decision_state->trituration No (Oily) recrystallize Perform Recrystallization (Protocol 1) decision_state->recrystallize Yes (Solid) re_check Re-check Purity trituration->re_check chromatography Perform Column Chromatography recrystallize->chromatography Purity still low recrystallize->re_check chromatography->end_product re_check->decision_purity

Caption: Decision workflow for purifying crude product.

Troubleshooting Column Chromatography

This flowchart provides a step-by-step guide to diagnosing and solving common issues encountered during column chromatography.

Chromatography_Troubleshooting start Low Yield from Column q1 Did product streak on TLC/column? start->q1 s1 Cause: Strong interaction with acidic silica. q1->s1 Yes q2 Was separation poor (overlapping spots)? q1->q2 No a1 Solution: Add 1% Et3N to eluent to neutralize silica surface. s1->a1 end_node Implement Solution & Re-run Chromatography a1->end_node s2 Cause: Column overloaded or poor loading technique. q2->s2 Yes q3 Are there new spots post-column? q2->q3 No a2 Solution: Use less material and/or perform dry loading. s2->a2 a2->end_node s3 Cause: On-column degradation. q3->s3 Yes q3->end_node No (Re-evaluate other parameters) a3 Solution: Use deactivated silica (see A1) or switch to a less acidic stationary phase (e.g., Alumina). s3->a3 a3->end_node

Caption: Troubleshooting guide for low recovery in chromatography.

References

Technical Support Center: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing expert insights, troubleshooting protocols, and evidence-based solutions to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached as a two-stage process. First, the 1,2,3,4-tetrahydroquinoline-6-carbonitrile core is constructed, followed by N-acetylation. The initial stage is often the most challenging, with side reactions that can significantly impact yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Tetrahydroquinoline Core Synthesis cluster_1 Stage 2: N-Acetylation 4-Aminobenzonitrile 4-Aminobenzonitrile Intermediate 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile 4-Aminobenzonitrile->Intermediate e.g., Skraup-type reaction followed by reduction Final_Product 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile Intermediate->Final_Product Acetyl Chloride or Acetic Anhydride

Caption: General two-stage synthetic route.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address specific experimental failures and unexpected results. Each question is followed by a detailed causal analysis and actionable protocols.

Part 1: Issues in the Synthesis of the Tetrahydroquinoline-6-carbonitrile Core

Question 1: My reaction mixture turned into a dark, intractable tar, and the yield of the quinoline intermediate is extremely low. What is causing this, and how can I prevent it?

Answer: This is a classic and highly common issue in quinoline syntheses that employ strong acids and oxidizing conditions, such as the Skraup or Doebner-von Miller reactions.[1] The primary cause is the acid-catalyzed polymerization of intermediates. In a Skraup-type synthesis using glycerol, the glycerol first dehydrates to form acrolein. Under harsh acidic conditions and the high temperatures generated by the exothermic reaction, this highly reactive α,β-unsaturated aldehyde readily polymerizes, leading to the formation of tar.[2]

Causality and Mitigation Strategy:

  • Uncontrolled Exotherm: The reaction is notoriously exothermic.[1][2] Localized hotspots dramatically accelerate polymerization.

  • High Reactant Concentration: High concentrations of the aldehyde intermediate promote self-condensation and polymerization.

To prevent this, the reaction's vigor must be controlled. This is achieved by using a moderating agent and maintaining strict control over temperature and reagent addition.

Troubleshooting Workflow: Tar Formation

Troubleshooting_Tar Start Low Yield & Tar Formation Observed Check_Moderator Was a moderator (e.g., FeSO₄) used? Start->Check_Moderator Check_Temp Was acid added slowly with cooling? Check_Moderator->Check_Temp Yes Implement_Moderator Incorporate FeSO₄ into the reaction setup. Check_Moderator->Implement_Moderator No Implement_Cooling Use an ice bath during H₂SO₄ addition. Ensure vigorous stirring. Check_Temp->Implement_Cooling No Purification Purify crude product via steam distillation to separate from non-volatile tar. Check_Temp->Purification Yes Implement_Moderator->Check_Temp Implement_Cooling->Purification

Caption: Decision workflow for mitigating tar formation.

Protocol 1: Moderated Synthesis to Minimize Tarring [3][4]

  • Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Reactant Loading: Add the 4-aminobenzonitrile, followed by anhydrous glycerol. Stir to create a homogeneous mixture.

  • Acid Addition: While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. The rate of addition should be controlled to keep the internal temperature manageable.

  • Reaction: Once the acid is added, remove the ice bath and heat the mixture gently to initiate the reaction. The heat evolved should then be sufficient to maintain boiling. If the reaction becomes too violent, briefly re-immerse the flask in the ice bath.[4]

  • Work-up: After the reaction is complete, allow it to cool. Carefully pour the viscous mixture into a large volume of ice water. Neutralize with a concentrated sodium hydroxide solution to make it strongly basic.

  • Purification: The most effective method to separate the product from tar is steam distillation. The volatile quinoline derivative will distill over, leaving the non-volatile tar behind.[1] The distillate can then be extracted with an organic solvent.

Question 2: My analysis shows a significant amount of the aromatic 2- or 4-substituted quinoline-6-carbonitrile, not the desired 1,2,3,4-tetrahydroquinoline derivative. What happened?

Answer: This indicates that the reaction either produced the aromatic quinoline which was not subsequently reduced, or that the tetrahydroquinoline product was oxidized back to the aromatic system. Classical methods like the Skraup or Doebner-von Miller synthesis inherently produce the oxidized, aromatic quinoline ring.[5][6] To obtain the tetrahydroquinoline, a separate reduction step is mandatory.

Causality and Mitigation Strategy:

  • Inherent Aromatization: The mechanism of many named quinoline syntheses involves a final oxidation step to yield the stable aromatic ring.

  • Incomplete Reduction: If you performed a reduction step (e.g., catalytic hydrogenation), incomplete conversion is a likely culprit.

  • Air Oxidation: Tetrahydroquinolines, particularly N-H derivatives, can be susceptible to air oxidation, although this is generally slow without a catalyst.

Protocol 2: Reduction of Quinoline-6-carbonitrile to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

  • Setup: In a hydrogenation vessel, dissolve the crude quinoline-6-carbonitrile intermediate in a suitable solvent like methanol or ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (5-10% Pd/C, typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this may require optimization) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Part 2: Issues in the N-Acetylation Step

Question 3: My acetylation reaction is sluggish and incomplete, and I recover a significant amount of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. How can I improve the conversion?

Answer: Incomplete acetylation is typically a result of insufficient reactivity of the acetylating agent, deactivation of the starting amine, or suboptimal reaction conditions. The nitrogen in 1,2,3,4-tetrahydroquinoline is a secondary amine, but its nucleophilicity can be influenced by the electron-withdrawing nitrile group on the aromatic ring.

Causality and Mitigation Strategy:

  • Base Stoichiometry: Acetylation with acetyl chloride produces HCl as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is essential to scavenge this acid.[7]

  • Reagent Reactivity: Acetic anhydride is less reactive than acetyl chloride. If using acetic anhydride, gentle heating may be required.

  • Solvent Choice: The reaction should be run in an aprotic solvent (e.g., Dichloromethane, THF, Ethyl Acetate) to prevent hydrolysis of the acetylating agent.

Table 1: Comparison of Acetylation Conditions

ParameterCondition A (Standard)Condition B (Forcing)Rationale
Acetylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.5 eq)Acetic anhydride is less volatile and can be used in excess with heating.
Base Triethylamine (1.2 eq)Pyridine (solvent)Pyridine can act as both a base and a nucleophilic catalyst.
Solvent Dichloromethane (DCM)PyridineUsing pyridine as the solvent increases its effective concentration.
Temperature 0 °C to Room TempRoom Temp to 50 °CIncreased temperature can overcome the activation energy barrier.
Reaction Time 1-3 hours4-12 hoursAllows more time for the slower reaction to reach completion.

Protocol 3: Optimized N-Acetylation [7]

  • Setup: Dissolve the 1,2,3,4-tetrahydroquinoline-6-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acetic acid traces), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Question 4: I am concerned about the stability of the nitrile group during work-up. Could it be hydrolyzing?

Answer: This is a valid concern. Nitrile groups (-C≡N) can be hydrolyzed to primary amides (-CONH₂) or carboxylic acids (-COOH) under strong acidic or basic conditions, especially with prolonged exposure and heat. While the conditions of a standard acetylation work-up are generally mild, prolonged or aggressive acid/base washes should be avoided.

Preventative Measures:

  • Avoid Strong, Hot Acids/Bases: Use dilute HCl and saturated NaHCO₃ solutions for washes at room temperature. Do not heat the mixture during the work-up.

  • Minimize Contact Time: Perform the aqueous washes efficiently without letting the layers sit for extended periods.

  • Characterization: If you suspect hydrolysis, look for characteristic signals in your analytical data:

    • FT-IR: Disappearance of the sharp nitrile peak (~2220-2240 cm⁻¹) and appearance of a broad amide N-H stretch (~3100-3500 cm⁻¹) and/or a strong carbonyl C=O stretch (~1660 cm⁻¹ for amide, ~1700 cm⁻¹ for acid).

    • Mass Spec: An increase in mass corresponding to the addition of H₂O (for amide) or H₂O + OH - H (for carboxylic acid).

References

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Our approach is grounded in established chemical principles and validated through extensive laboratory experience. We aim to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your own experiments.

Table of Contents

  • Troubleshooting Guide: Common Experimental Issues & Solutions

    • Low or No Product Yield

    • Formation of Significant Impurities

    • Incomplete Acetylation

    • Difficult Product Isolation and Purification

  • Frequently Asked Questions (FAQs)

  • Optimized Reaction Protocols

    • Protocol 1: Acetylation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

    • Protocol 2: Purification by Recrystallization

  • Key Reaction Parameters and Recommended Ranges (Table)

  • Visualizing the Process: Diagrams

    • General Reaction Scheme

    • Troubleshooting Workflow

  • References

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this outcome.

Potential Causes:

  • Inadequate Reagent Purity: The presence of impurities in the starting material, 1,2,3,4-tetrahydroquinoline-6-carbonitrile, can inhibit the reaction.

  • Suboptimal Reaction Temperature: The acetylation reaction is sensitive to temperature. Running the reaction too cold can lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Inefficient Acetylating Agent: The choice and handling of the acetylating agent are critical. Acetyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Presence of Moisture: Water in the reaction solvent or on the glassware can quench the acetylating agent, reducing its effective concentration.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of 1,2,3,4-tetrahydroquinoline-6-carbonitrile using techniques like NMR or melting point analysis. If necessary, purify the starting material before use.

  • Optimize Temperature Control: Maintain a consistent and appropriate reaction temperature. For the acetylation with acetyl chloride, the reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Select and Handle Acetylating Agent Carefully: Use a fresh, high-purity acetylating agent. When using acetyl chloride, add it dropwise to the reaction mixture to control the exothermic reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Continue the reaction until the starting material is no longer visible on the TLC plate.

  • Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to minimize moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Potential Causes:

  • Side Reactions: Over-acetylation or side reactions involving the nitrile group can occur under harsh conditions.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition products.

  • Contaminated Reagents: Impurities in the starting materials or solvents can lead to the formation of unwanted byproducts.

Solutions:

  • Control Reaction Conditions: Use milder acetylating agents, such as acetic anhydride, if acetyl chloride proves too reactive. The addition of a non-nucleophilic base, like triethylamine, can help to scavenge the HCl produced when using acetyl chloride, preventing acid-catalyzed side reactions.[1]

  • Purify Reagents: Ensure all reagents and solvents are of high purity and are free from contaminants.

  • Optimize Work-up Procedure: A carefully designed work-up procedure can help to remove many impurities before the final purification step. This may include washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

Issue 3: Incomplete Acetylation

Observing a significant amount of starting material at the end of the reaction indicates incomplete conversion.

Potential Causes:

  • Insufficient Acetylating Agent: The molar ratio of the acetylating agent to the starting material may be too low.

  • Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.

  • Short Reaction Time: The reaction may have been stopped prematurely.

Solutions:

  • Adjust Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

  • Extend Reaction Time: As mentioned previously, monitor the reaction by TLC and allow it to run until the starting material is fully consumed.

Issue 4: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.

  • Emulsion Formation during Work-up: The formation of a stable emulsion during aqueous work-up can make phase separation challenging.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the product during recrystallization.

Solutions:

  • Solvent Selection for Extraction and Recrystallization: Choose an appropriate solvent system for extraction and recrystallization. A combination of a solvent in which the product is soluble and a co-solvent in which it is less soluble is often effective for recrystallization.

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it.

  • Optimize Recrystallization: For recrystallization, dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly. If impurities persist, a second recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for this reaction? A1: With optimized conditions, yields for the acetylation of tetrahydroquinolines can be quite high, often exceeding 90%. However, the actual yield will depend on the specific conditions, the purity of the reagents, and the efficiency of the work-up and purification.

Q2: Can I use acetic anhydride instead of acetyl chloride? A2: Yes, acetic anhydride is a common and often milder alternative to acetyl chloride for acetylation reactions.[2][3] It may require slightly longer reaction times or gentle heating to achieve full conversion. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

Q3: What is the role of triethylamine in the reaction? A3: When using acetyl chloride, hydrogen chloride (HCl) is produced as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl and preventing it from protonating the starting material or catalyzing unwanted side reactions.[1]

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be a good indicator of purity.

Q5: Are there any specific safety precautions I should take? A5: Acetyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so it's important to control the rate of addition of the acetylating agent.

Optimized Reaction Protocols

Protocol 1: Acetylation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

This protocol describes a standard procedure for the N-acetylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile using acetyl chloride.

Materials:

  • 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2,3,4-tetrahydroquinoline-6-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add water dropwise until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Key Reaction Parameters and Recommended Ranges

ParameterRecommended RangeRationale
Molar Ratio (Starting Material:Acetylating Agent:Base) 1 : 1.1-1.2 : 1.2-1.5A slight excess of the acetylating agent and base ensures complete conversion and neutralization of the acidic byproduct.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, while warming to room temperature allows the reaction to proceed to completion.
Reaction Time 2-6 hoursThe optimal time should be determined by monitoring the reaction progress with TLC.
Solvent Anhydrous Dichloromethane (DCM) or Diethyl EtherThese aprotic solvents are suitable for this reaction as they do not react with the acetylating agent.[1]

Visualizing the Process: Diagrams

General Reaction Scheme

Reaction_Scheme reactant1 1,2,3,4-Tetrahydroquinoline-6-carbonitrile product This compound reactant1->product Triethylamine, DCM reactant2 + Acetyl Chloride reactant2->product Triethylamine, DCM

Caption: General reaction scheme for the N-acetylation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Optimize Work-up and Purification start->check_workup solution1 Purify Starting Material / Use Fresh Reagents check_reagents->solution1 solution2 Adjust Temperature and Monitor with TLC check_conditions->solution2 solution3 Modify Extraction / Recrystallization Solvents check_workup->solution3 end Improved Results solution1->end solution2->end solution3->end

Caption: A workflow for troubleshooting common synthesis issues.

References

troubleshooting guide for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for experiments involving 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis, purification, and characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What is the most reliable and common synthetic strategy for preparing this compound?

A1: The most straightforward and common approach is a two-step synthesis. First, the 1,2,3,4-tetrahydroquinoline core is synthesized or procured. The synthesis of substituted tetrahydroquinolines can be complex, often involving methods like the reduction of the corresponding quinoline or domino reactions.[1][2] The second, more direct step is the N-acetylation of the secondary amine of the tetrahydroquinoline-6-carbonitrile precursor. This is typically achieved by reacting it with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine.[3][4]

Q2: Why is direct Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline not a suitable method to introduce the acetyl group at the 6-position?

A2: This is a critical point of experimental design. Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a Lewis acid catalyst (e.g., AlCl₃).[5] The nitrogen atom in the tetrahydroquinoline ring is a Lewis base, which will react with the Lewis acid catalyst.[6] This acid-base reaction forms a complex that deactivates the aromatic ring, rendering it highly resistant to the desired electrophilic substitution.[7] Therefore, functionalization of the aromatic ring should be completed before N-acetylation, or the nitrogen must be protected with a group that can withstand the reaction conditions and be subsequently removed.

Q3: What are the key analytical markers to confirm the successful synthesis of the final product?

A3: Successful synthesis can be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Look for the appearance of a singlet corresponding to the acetyl methyl protons (CH₃), typically in the δ 2.0-2.3 ppm range. The aromatic protons will also show characteristic shifts and coupling patterns.

  • ¹³C NMR: The appearance of a carbonyl carbon signal from the acetyl group (typically δ > 168 ppm) and a nitrile carbon signal (around δ 118-120 ppm) are key indicators.

  • IR Spectroscopy: The presence of two strong characteristic absorption bands is definitive: one for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and another for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.[8][9]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₂H₁₂N₂O should be observed.

Q4: What are the essential safety precautions when handling this compound and its precursors?

A4: While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from related compounds like 1,2,3,4-tetrahydroquinoline suggest potential toxicity if swallowed, inhaled, or in contact with skin.[10] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] All manipulations should be performed in a well-ventilated fume hood.[10]

Part 2: Troubleshooting Guide: Synthesis and Purification

This section provides a question-and-answer formatted guide to address specific issues that may arise during the N-acetylation and subsequent workup.

Problem: The N-acetylation reaction shows low yield or fails to proceed to completion.

  • Potential Cause 1: Inactive Acetylating Agent. Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Moisture in the reagents or solvent will consume the acetylating agent and deactivate it.

    • Solution: Use freshly opened bottles of acetyl chloride or acetic anhydride, or distill them immediately before use. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried.[7]

  • Potential Cause 2: Inappropriate Base or Stoichiometry. The reaction generates one equivalent of acid (HCl from acetyl chloride or acetic acid from acetic anhydride), which must be neutralized. An insufficient amount of base will result in the protonation of the starting amine, halting the reaction.

    • Solution: Use at least 1.1 equivalents of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Pyridine can be used but may lead to lower yields in some cases.[4]

  • Potential Cause 3: Sub-optimal Reaction Temperature. While the reaction is often exothermic and proceeds well at 0 °C to room temperature, low temperatures might slow the reaction rate excessively, while high temperatures could lead to side reactions or degradation.

    • Solution: Start the reaction by adding the acetylating agent dropwise at 0 °C to control the initial exotherm, then allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

Problem: The crude product is an oil or fails to crystallize.

  • Potential Cause 1: Residual Solvent. Solvents like dichloromethane (DCM) or ethyl acetate can be difficult to remove completely and may keep the product oily.

    • Solution: After rotary evaporation, place the flask under high vacuum for several hours. If the product is still an oil, attempt to precipitate it by adding a non-polar solvent like hexanes or pentane and scratching the inside of the flask with a glass rod to induce crystallization.

  • Potential Cause 2: Presence of Impurities. Impurities can significantly inhibit crystallization. The most likely impurity is unreacted starting material or excess acetylating agent byproducts.

    • Solution: Purify the crude material using flash column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution. After chromatography, combine the pure fractions and remove the solvent to obtain a solid product.

Problem: The final product is contaminated with an unknown impurity.

  • Potential Cause: Side Reactions. Although N-acetylation is generally a clean reaction, side reactions can occur if the starting material is impure or if reaction conditions are too harsh.

    • Solution:

      • Characterize the Impurity: Obtain NMR and Mass Spec data of the purified impurity to identify its structure.

      • Verify Starting Material Purity: Run a full characterization of the 1,2,3,4-tetrahydroquinoline-6-carbonitrile precursor to ensure it is clean.

      • Optimize Reaction Conditions: If the impurity suggests degradation, run the reaction at a lower temperature. If it suggests a side reaction with the solvent or base, consider alternative options.

Part 3: Experimental Protocols & Data

Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,2,3,4-tetrahydroquinoline-6-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Expected Analytical Values

The following table summarizes the expected spectroscopic data for this compound. Actual values may vary slightly based on the solvent and instrument used.

Analytical Technique Characteristic Signal Expected Value / Range Notes
¹H NMR Acetyl Protons (CH₃)δ 2.2 - 2.3 ppm (singlet, 3H)Confirms the presence of the acetyl group.
Aromatic Protonsδ 7.2 - 7.8 ppm (multiplets)Pattern depends on substitution; will show signals consistent with a 1,2,4-trisubstituted benzene ring.
Aliphatic Protons (CH₂)δ 2.7 - 4.0 ppm (multiplets)Signals for the C2, C3, and C4 protons of the tetrahydroquinoline ring.
¹³C NMR Amide Carbonyl (C=O)δ ~169 ppmKey indicator of N-acetylation.
Nitrile Carbon (C≡N)δ ~119 ppmConfirms the nitrile group is intact.
IR Spectroscopy Amide C=O Stretch1660 - 1680 cm⁻¹ (strong)Definitive evidence of the acetyl group.[12]
Nitrile C≡N Stretch2220 - 2230 cm⁻¹ (medium, sharp)Definitive evidence of the nitrile group.[9]

Part 4: Visualization of Workflows

Diagram 1: General Synthesis and Purification Workflow

This diagram illustrates the overall process from starting material to purified product.

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start 1,2,3,4-Tetrahydroquinoline-6-carbonitrile + Anhydrous Solvent reagents Add Triethylamine Add Acetyl Chloride @ 0°C start->reagents react Stir at Room Temp (Monitor by TLC) reagents->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize final_product Pure Product characterize->final_product cluster_yes SM Consumed cluster_no SM Remains start Problem: Low Product Yield check_sm Is Starting Material Consumed (by TLC)? start->check_sm q_workup Was there product loss during workup/extraction? check_sm->q_workup Yes q_reagents Are reagents (AcCl, Base, Solvent) pure and anhydrous? check_sm->q_reagents No a_workup Optimize extraction pH. Use different solvent. Check for emulsion. q_workup->a_workup Yes q_degradation Does TLC show multiple spots/streaking? q_workup->q_degradation No a_degradation Product may be unstable. Run reaction at lower temp. Use milder base. q_degradation->a_degradation Yes a_reagents Use fresh/distilled reagents. Use anhydrous solvents. Flame-dry glassware. q_reagents->a_reagents No q_conditions Are stoichiometry and temperature correct? q_reagents->q_conditions Yes a_conditions Increase reaction time. Use slight excess of AcCl. Ensure >1 eq. of base. q_conditions->a_conditions No

References

Technical Support Center: Degradation Pathways of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you navigate the complexities of its stability and degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential degradation of this compound under various experimental conditions.

Q1: What are the primary sites of degradation on the this compound molecule?

A1: The molecule possesses three key functional groups susceptible to degradation under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress)[1][2]:

  • N-Acetyl Group: The amide bond of the N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

  • Tetrahydroquinoline Ring: The tetrahydroaromatic portion of the quinoline ring is prone to oxidation, leading to the formation of the more stable aromatic quinoline system.

  • Nitrile Group: The carbonitrile (cyano) group on the benzene ring can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. However, nitrile groups in pharmaceuticals are often metabolically stable[3][4].

Q2: What are the likely degradation pathways under hydrolytic stress?

A2: Under hydrolytic conditions, the primary degradation pathways are expected to involve the N-acetyl and nitrile groups.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the N-acetyl group can be hydrolyzed to yield acetic acid and 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Under more vigorous conditions, the nitrile group may also be hydrolyzed to a carboxylic acid, forming 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, or in extreme cases, the fully hydrolyzed product 1,2,3,4-tetrahydroquinoline-6-carboxylic acid[1][5].

  • Base-Catalyzed Hydrolysis: Strong basic conditions can also facilitate the hydrolysis of the N-acetyl group. The nitrile group is also susceptible to base-catalyzed hydrolysis, typically forming a carboxamide first, and then a carboxylate salt under more stringent conditions[4].

Q3: How does oxidation affect the stability of the compound?

A3: The tetrahydroquinoline ring is the most likely site of oxidative degradation. The presence of the nitrogen atom makes the ring electron-rich and thus susceptible to oxidation. The expected product of oxidation is the corresponding aromatic quinoline, 1-acetyl-quinoline-6-carbonitrile. Common laboratory oxidizing agents, such as hydrogen peroxide, can facilitate this transformation. The N-acetyl group, being electron-withdrawing, may offer some protection against oxidation compared to the unacetylated parent compound[6].

Q4: Is this compound sensitive to light?

A4: Quinoline and its derivatives are known to be photosensitive. Exposure to UV or high-intensity visible light can lead to photodegradation. Potential photolytic degradation pathways could involve hydroxylation of the aromatic ring or radical-mediated reactions. To ensure the integrity of your experiments, it is advisable to protect the compound and its solutions from light, especially during long-term storage or prolonged experimental procedures.

Q5: What is the expected thermal stability of this compound?

A5: While specific data is not available for this exact molecule, substituted tetrahydroquinolines generally exhibit good thermal stability under typical laboratory conditions. However, at elevated temperatures, thermal decomposition can occur. Forced degradation studies involving dry heat can help to identify potential thermolytic degradation products. It is recommended to store the compound in a cool, dry place.

Troubleshooting Guide

This section provides practical solutions to specific problems you may encounter during your experiments.

Problem 1: Appearance of an unexpected peak in my HPLC chromatogram after sample preparation.

  • Possible Cause: Degradation of the parent compound due to the sample preparation conditions (e.g., pH of the solvent, exposure to light or elevated temperature).

  • Troubleshooting Steps:

    • Characterize the Impurity: Use HPLC-MS to determine the mass of the unexpected peak. Compare this mass to the predicted masses of potential degradation products (see Table 1).

    • Evaluate Sample Preparation Conditions:

      • pH: If your mobile phase or sample diluent is strongly acidic or basic, consider neutralizing your sample immediately after preparation.

      • Light Exposure: Prepare samples under amber light or in amber vials to minimize photodegradation.

      • Temperature: Avoid heating samples during preparation unless necessary. If heating is required, minimize the duration and temperature.

    • Perform a Mini-Forced Degradation Study: Expose small aliquots of your compound to acidic, basic, oxidative, and photolytic stress conditions to see if you can intentionally generate the unknown peak. This can help confirm its identity.

Problem 2: Inconsistent results in bioassays.

  • Possible Cause: Degradation of the compound in the assay medium over the time course of the experiment.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Incubate the compound in the assay medium for the duration of your experiment. At various time points, analyze the sample by HPLC to quantify the amount of parent compound remaining and to detect any degradation products.

    • Modify Assay Conditions: If degradation is observed, consider:

      • Reducing the incubation time.

      • Adjusting the pH of the medium, if permissible for the assay.

      • Adding antioxidants to the medium if oxidative degradation is suspected.

Problem 3: Difficulty in achieving a pure sample after synthesis.

  • Possible Cause: Degradation of the product during the work-up or purification steps.

  • Troubleshooting Steps:

    • Analyze Crude and Purified Samples: Use HPLC or LC-MS to compare the impurity profiles of your crude reaction mixture and your final purified product. This will help determine if impurities are being generated during purification.

    • Optimize Purification Conditions:

      • Chromatography: If using column chromatography, consider using a less acidic or basic stationary phase. Minimize the time the compound spends on the column.

      • Solvent Choice: Ensure that the solvents used for extraction and purification are not promoting degradation.

      • Temperature: Perform all purification steps at room temperature or below, if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating[1][2].

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in a transparent vial) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid to a concentration of 0.1 mg/mL for HPLC analysis.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Degradation ProductChemical Structure
Acid/Base Hydrolysis1,2,3,4-Tetrahydroquinoline-6-carbonitrileC₁₀H₁₀N₂
Acid/Base Hydrolysis1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acidC₁₂H₁₂N₂O₃
Oxidation1-Acetyl-quinoline-6-carbonitrileC₁₂H₈N₂O

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Hydrolyzed_Acetyl 1,2,3,4-Tetrahydroquinoline-6-carbonitrile Parent->Hydrolyzed_Acetyl De-acetylation Hydrolyzed_Nitrile 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Parent->Hydrolyzed_Nitrile Nitrile Hydrolysis Oxidized_Ring 1-Acetyl-quinoline-6-carbonitrile Parent->Oxidized_Ring Aromatization

Caption: Predicted degradation pathways of this compound.

TroubleshootingWorkflow Start Unexpected Peak in HPLC Identify Identify Peak using LC-MS Start->Identify Compare Compare Mass to Predicted Degradants Identify->Compare Match Match Found? Compare->Match Confirmed Degradation Confirmed Match->Confirmed Yes Investigate Investigate Other Impurities Match->Investigate No Modify Modify Experimental Conditions (pH, Light, Temp) Confirmed->Modify Reanalyze Re-analyze Sample Modify->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Enhancing the Stability of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. The stability of this compound in solution is critical for obtaining reliable data in biological assays, developing robust analytical methods, and creating viable formulations. This document addresses common stability challenges, offers detailed troubleshooting protocols, and explains the chemical principles behind the recommended strategies. The primary degradation pathways for this molecule are anticipated to be oxidation of the electron-rich tetrahydroquinoline ring and hydrolysis of the N-acetyl group.

Frequently Asked Questions (FAQs)

Q1: My solution of the compound is turning yellow/brown. What is happening? A1: Color formation is a classic indicator of oxidation. The tetrahydroquinoline (THQ) ring system is susceptible to oxidation, which can lead to the formation of colored, aromatic quinoline species.[1] This process can be accelerated by exposure to atmospheric oxygen, light, or trace metal ions.

Q2: I am seeing a new peak in my HPLC chromatogram that elutes earlier than the parent compound. What could it be? A2: An earlier-eluting peak is often more polar than the parent compound. A likely candidate is the hydrolysis product, 1-(1,2,3,4-tetrahydroquinolin-6-yl)carbonitrile, formed by the cleavage of the N-acetyl group. This reaction is typically catalyzed by acidic or basic conditions.

Q3: My compound's concentration is decreasing over time, even when stored in the dark at 4°C. What are the primary concerns? A3: If photolytic degradation is ruled out, the primary concerns are hydrolysis and oxidation. The rate of these reactions depends heavily on the solvent system, pH, and the presence of dissolved oxygen. Even at low temperatures, degradation can occur if the solution conditions are not optimized.

Q4: Can the nitrile group degrade? A4: While possible, the hydrolysis of a nitrile group to an amide or carboxylic acid typically requires more aggressive conditions (e.g., strong acid or base with heating) than the hydrolysis of the N-acetyl group.[2][3][4][5] Under typical experimental conditions (pH 4-8), this pathway is less likely to be the primary route of degradation.

Q5: What is the single most important factor to control for stability? A5: For this specific molecule, controlling the pH is the most critical first step. The pH of the solution directly influences the rates of both acid/base-catalyzed hydrolysis of the acetyl group and can also affect the rate of oxidation.[6][7]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving stability issues.

Issue 1: Rapid Degradation Characterized by Color Change (Oxidation)
  • Causality: The tetrahydroquinoline nucleus contains a secondary amine and benzylic hydrogens, which are sites prone to radical-mediated oxidation.[8][9] This process is often initiated by light, trace metals, or peroxides in the solvent and propagated by atmospheric oxygen, leading to aromatization of the ring.[1][10][11]

  • Solutions & Rationale:

    • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This removes dissolved oxygen, a key reactant in the oxidation pathway. Store the final solution under an inert atmosphere ("nitrogen blanket").

    • Add Antioxidants: Include a radical-scavenging antioxidant in your formulation. The choice of antioxidant depends on the solvent system.

      • Aqueous Systems: Ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.01-0.1% w/v).

      • Organic/Lipid Systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations of 0.001-0.01% w/v.[10]

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05% w/v).[6] EDTA sequesters metal ions, preventing them from participating in redox cycling.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic initiation of oxidative pathways.

Troubleshooting Workflow for Oxidation

G A Instability Observed: Color Change / New HPLC Peaks B Hypothesis: Oxidation A->B C Action 1: Prepare solution with N2-sparged solvent. Store under inert gas. B->C D Action 2: Add Antioxidant (e.g., BHT, Ascorbic Acid) B->D E Action 3: Add Chelating Agent (e.g., EDTA) B->E F Action 4: Protect from Light (Amber vials) B->F G Re-analyze Stability C->G D->G E->G F->G H Problem Solved? G->H I Document effective conditions. H->I Yes J Investigate other pathways (Hydrolysis). H->J No

Caption: Troubleshooting workflow for oxidative degradation.

Issue 2: Appearance of More Polar Impurities (Hydrolysis)
  • Causality: The N-acetyl amide bond is susceptible to hydrolysis. This reaction is catalyzed by both acid (protonation of the carbonyl oxygen) and base (nucleophilic attack of hydroxide on the carbonyl carbon).[12] The rate of hydrolysis is often minimal in the pH range of 4-6.

  • Solutions & Rationale:

    • pH Control with Buffers: The most effective strategy is to maintain the solution pH in a stable range, typically between 4 and 6.[6][7] Avoid highly acidic or basic conditions.

      • Recommended Buffers: Acetate (for pH 4-5.5) or citrate (for pH 3-6) buffers are common choices. Use the lowest buffer concentration necessary to maintain pH control (e.g., 10-25 mM) to avoid potential buffer-catalyzed degradation.

    • Aprotic Solvents: If the application allows, using aprotic solvents like DMSO, DMF, or acetonitrile will completely prevent hydrolysis. However, for many biological assays, aqueous systems are required. In these cases, preparing a concentrated stock in an aprotic solvent and diluting it into the aqueous buffer immediately before use can minimize degradation.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C). While this slows down all chemical reactions, it does not eliminate the need for pH control.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential to definitively identify degradation pathways and to develop a stability-indicating analytical method.[13][14][15][16] It involves intentionally stressing the compound under various conditions.

Objective: To generate likely degradation products and determine the primary stability liabilities.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution to ~0.1 mg/mL. A target degradation of 5-20% is ideal.[17]

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.[13][17] Sample at T=0, 2, 4, 8, 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature.[13][17] Sample at T=0, 1, 2, 4, 8 hours.

    • Oxidation: Use 3% H₂O₂. Incubate at room temperature. Sample at T=0, 2, 4, 8, 24 hours.

    • Thermal: Use purified water (or the intended formulation buffer). Incubate at 80°C.[13][17] Sample at T=0, 8, 24, 48 hours.

    • Photolytic: Expose the solution in a chemically inert, transparent container to a light source providing UV and visible light (ICH Q1B conditions).[15][17] Sample alongside a dark control.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2), ideally coupled with a mass spectrometer (LC-MS) to identify the mass of the degradants.

Data Presentation:

Stress ConditionIncubation Time (hr)% Parent Remaining% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl, 60°C0100.00.00.0
885.214.1 (Hydrolysis)0.7
0.1 M NaOH, RT0100.00.00.0
489.59.8 (Hydrolysis)0.7
3% H₂O₂, RT0100.00.00.0
2482.11.216.5 (Oxidation)
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for quinoline derivatives.[18][19]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Initial Gradient:

    • Start with a shallow gradient to ensure separation of polar degradants (e.g., 10-95% B over 20 minutes).

  • Detection: Use a UV detector set at a wavelength where the parent and expected impurities have good absorbance (e.g., 225-254 nm).[18][19] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once developed, the method must be validated by analyzing the samples from the forced degradation study. The goal is to demonstrate specificity, where all degradant peaks are baseline-resolved from the parent peak.

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Method & Pathway ID cluster_1 Phase 2: Formulation Screening A Develop HPLC-UV/MS Method (Protocol 2) B Perform Forced Degradation (Protocol 1) A->B C Identify Degradation Pathways & Products B->C D Design Formulation Matrix (Vary pH, buffers, antioxidants) C->D E Prepare Solutions in Matrix D->E F Store at Accelerated Conditions (e.g., 40°C) E->F G Analyze Samples Over Time (T=0, 1, 2, 4 weeks) F->G H Select Lead Formulation with Optimal Stability G->H

Caption: Workflow for stability assessment and formulation development.

References

Technical Support Center: Regioselective Nitration of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 1,2,3,4-tetrahydroquinoline (THQ) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing common issues from mechanism to practical application.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective nitration of tetrahydroquinoline challenging?

The main challenge lies in controlling the position of electrophilic attack on the benzene ring of the THQ scaffold. The regiochemical outcome is highly sensitive to the state of the nitrogen atom in the saturated ring. The nitrogen's electronic influence—whether it's a free base, protonated, or protected by a functional group—dictates the position of nitration. Literature reports have shown inconsistencies, making it crucial to understand the underlying principles to achieve a desired isomer.[1][2]

Q2: How does the nitrogen atom in THQ direct nitration?

The directing effect of the nitrogen atom is twofold and depends entirely on the reaction conditions:

  • Under Strong Acidic Conditions (e.g., HNO₃/H₂SO₄): The secondary amine of the THQ ring is basic and becomes protonated to form an ammonium ion (-NH₂⁺-). This group is strongly electron-withdrawing and deactivating.[3] As a deactivating group, it directs incoming electrophiles to the meta position. In the THQ ring system, the C-7 and C-5 positions are meta to the point of fusion. Due to sterics and electronic factors, nitration occurs almost exclusively at the C-7 position .[4]

  • With a Protected Nitrogen (e.g., N-acetyl, N-trifluoroacetyl): When the nitrogen is acylated, it becomes part of an amide functional group. The lone pair on the nitrogen can now participate in resonance with the aromatic ring, making the N-acyl group an electron-donating, activating group.[2] Activating groups are ortho, para-directors.[5][6]

    • The C-6 position is para to the nitrogen and is the major site of nitration.

    • The C-8 position is ortho but is generally disfavored due to steric hindrance.

    • The C-5 and C-7 positions (meta) are generally not observed.

The choice to protect the nitrogen or not is the primary strategy for switching the regioselectivity between the C-7 and C-6 positions.

G cluster_0 Directing Effects in THQ Nitration unprotected Unprotected THQ in Strong Acid protonated Protonated THQ (-NH₂⁺- group) unprotected->protonated Protonation directing_meta Electron-Withdrawing Meta-Director protonated->directing_meta product_7nitro Major Product: 7-Nitro-THQ directing_meta->product_7nitro protected N-Acyl Protected THQ amide N-Acyl Amide Group (-NHCOR) protected->amide Protection directing_op Electron-Donating Ortho, Para-Director amide->directing_op product_6nitro Major Product: 6-Nitro-THQ directing_op->product_6nitro

Caption: Logic of regioselectivity based on the state of the THQ nitrogen.

Q3: What is the mechanism for the formation of the active electrophile in mixed-acid nitration?

In the classic nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), H₂SO₄ acts as the stronger acid and protonates HNO₃. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) , which is the active species that attacks the aromatic ring.[7][8]

Mechanism:

  • H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺

  • H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)

Troubleshooting Guide

Problem: My reaction yields a mixture of 6- and 7-nitro isomers and I want pure 6-nitro-THQ.
  • Probable Cause: You are likely nitrating an N-protected THQ, but your reaction conditions are not optimized for selectivity, or your protecting group is not effective enough. The N-acetyl group, for instance, often gives a mixture of 6- and 7-nitro isomers, with the 6-isomer predominating.[4]

  • Solution 1: Change the Protecting Group. The electron-withdrawing nature of the acyl group influences selectivity. A more electron-withdrawing group, like trifluoroacetyl (-COCF₃), enhances the para-directing effect and can lead to almost exclusive formation of the 6-nitro isomer.[2]

  • Solution 2: Optimize Reaction Conditions. Perform the reaction at a lower temperature (e.g., -25°C to 0°C). Add the nitrating agent slowly and ensure efficient stirring to maintain a homogenous temperature and prevent localized "hot spots" that can reduce selectivity.[2]

Problem: The reaction is uncontrollable and turns black, resulting in a very low yield.
  • Probable Cause: Nitration is a highly exothermic reaction.[9] Uncontrolled temperature increases can lead to oxidation of the THQ ring, polysubstitution, and general decomposition of the starting material and product.

  • Solution 1: Strict Temperature Control. Begin the reaction at a very low temperature (e.g., -10°C or lower) using an appropriate cooling bath (ice/salt or dry ice/acetone). Add the nitrating agent dropwise or in small portions over an extended period to allow the heat to dissipate.[10]

  • Solution 2: Dilution. Running the reaction in a suitable solvent can help manage the exotherm, although many nitrations are run neat in sulfuric acid. If using a co-solvent, ensure it is inert to strong acids and nitrating conditions (e.g., dichloromethane, though phase separation can be an issue).[11]

  • Solution 3: Reverse Addition. Consider adding the THQ substrate dissolved in a portion of sulfuric acid to the nitrating mixture, rather than the other way around. This ensures the nitrating agent is never in localized excess.

Problem: I am trying to make 7-nitro-THQ, but I am getting poor yields and multiple products.
  • Probable Cause: You are likely using unprotected THQ, but the reaction conditions are too harsh, leading to side reactions. Alternatively, if the medium is not acidic enough, the nitrogen may not be fully protonated, leading to a competing reaction pathway directed by the neutral amine.

  • Solution 1: Ensure Full Protonation. Use a sufficient excess of concentrated sulfuric acid to ensure the THQ is fully converted to its conjugate acid before the nitrating agent is added. The pKa of THQ is ~5.0, so in highly acidic media (H₀ << 0), it will be fully protonated.[3]

  • Solution 2: Control Stoichiometry. Use only a slight excess (e.g., 1.0-1.1 equivalents) of nitric acid. Using a large excess can promote di-nitration and oxidative side reactions.

  • Solution 3: Maintain Low Temperature. As with all nitrations, keep the temperature low (e.g., -5°C to 10°C) throughout the addition and stirring period to minimize byproducts.[10]

G start Start: Poor Regioselectivity q1 What is your desired isomer? start->q1 isomer6 Desired: 6-Nitro-THQ q1->isomer6 6-Nitro isomer7 Desired: 7-Nitro-THQ q1->isomer7 7-Nitro q2 Is the N-atom protected? isomer6->q2 protect Action: Protect N with -Acyl group (e.g., Ac, TFA) q2->protect No q3 Still getting mixture? q2->q3 Yes protect->q3 optimize6 Action: 1. Use stronger EWG protector (TFA). 2. Lower temp (-25 °C). 3. Slow addition. q3->optimize6 Yes end Achieved Selectivity q3->end No optimize6->end q4 Is the N-atom unprotected? isomer7->q4 deprotect Action: Deprotect N-acyl group (if applicable) q4->deprotect No q5 Still getting mixture? q4->q5 Yes deprotect->q5 optimize7 Action: 1. Ensure sufficient H₂SO₄ for full protonation. 2. Maintain low temp (0 °C). 3. Control HNO₃ stoichiometry. q5->optimize7 Yes q5->end No optimize7->end

References

Technical Support Center: Synthesis of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines (THQs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Tetrahydroquinolines are prevalent motifs in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical goal in modern organic chemistry.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common experimental failures and offer field-proven solutions to enhance your reaction yields, selectivity, and overall success.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific problems you may encounter during key synthetic transformations used to prepare substituted tetrahydroquinolines.

Question 1: My Povarov reaction is resulting in low yields and/or poor diastereoselectivity. What are the primary causes and how can I optimize the reaction?

Answer:

The Povarov reaction, a powerful formal [4+2] cycloaddition to form THQs from an aniline, an aldehyde, and an alkene, is highly sensitive to several parameters.[3][4] Low yields and poor stereocontrol are common hurdles.

Causality and Mechanistic Insight: The reaction typically proceeds through the formation of an imine from the aniline and aldehyde, which is then activated by a catalyst (usually a Lewis or Brønsted acid). This activated imine reacts with the electron-rich alkene. The diastereoselectivity is determined during the C-C bond-forming cycloaddition step.[5]

Troubleshooting Workflow:

G start Low Yield / Poor Diastereoselectivity in Povarov Reaction imine Is Imine Formation Efficient? start->imine catalyst Is the Catalyst Optimal? imine->catalyst Yes sol_imine Use dehydrating agent (e.g., MgSO₄) or perform in situ generation. imine->sol_imine No alkene Is the Alkene Sufficiently Electron-Rich? catalyst->alkene Yes sol_catalyst Screen Lewis/Brønsted acids. Consider organocatalysts for asymmetric variants. catalyst->sol_catalyst No conditions Are Reaction Conditions (Solvent, Temp) Optimized? alkene->conditions Yes sol_alkene Switch to a more reactive alkene (e.g., vinyl ethers, styrenes). alkene->sol_alkene No sol_conditions Screen solvents of varying polarity. Adjust temperature; lower temps often improve diastereoselectivity. conditions->sol_conditions No end Improved Yield & Diastereoselectivity conditions->end Yes sol_imine->catalyst sol_catalyst->alkene sol_alkene->conditions sol_conditions->end

Caption: Troubleshooting workflow for Povarov reactions.

Actionable Solutions:

  • Catalyst Choice is Critical : The nature and loading of the catalyst directly impact efficiency.

    • Lewis Acids : Standard catalysts like AlCl₃ or Cu(OTf)₂ can be effective, but may require optimization of loading (typically 10 mol%).[6] For sensitive substrates, milder catalysts like Yb(OTf)₃ or Sc(OTf)₃ are often superior.

    • Brønsted Acids : Chiral phosphoric acids are exemplary for asymmetric Povarov reactions, enabling high enantioselectivity.[7]

    • Organocatalysis : The use of small, chiral organic molecules can provide excellent yields and enantiomeric excess under mild conditions.[2][8]

  • Solvent and Temperature :

    • Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

    • Solvent choice can be critical. While ethereal solvents are common, alcohols like ethanol can sometimes improve yields, particularly with certain copper catalysts.[6] For some mechanochemical approaches, the reaction can be run solvent-free.[4]

  • Alkene Reactivity : The Povarov reaction is an inverse electron demand cycloaddition, meaning it works best with electron-rich alkenes. If your alkene is not sufficiently reactive, consider alternatives like ethyl vinyl ether or styrene derivatives.

Comparative Data for Catalyst Selection:

Catalyst TypeExampleTypical LoadingCommon SolventsKey Advantages/Disadvantages
Lewis Acid AlCl₃, Cu(OTf)₂10-20 mol%Toluene, Et₂O, EtOHAdv: Readily available, fast reactions. Disadv: Can be harsh, poor functional group tolerance.[6]
Brønsted Acid Chiral Phosphoric Acid1-10 mol%Toluene, CH₂Cl₂Adv: Excellent for asymmetric synthesis, mild conditions. Disadv: Catalyst can be expensive.[7]
Organocatalyst Chiral Amines/Thioureas10-20 mol%VariousAdv: Metal-free, high enantioselectivity, mild conditions. Disadv: May require longer reaction times.[9][10]
Question 2: My catalytic hydrogenation of a substituted quinoline to a tetrahydroquinoline is stalling or incomplete. What are the likely causes?

Answer:

The reduction of the quinoline core is a fundamental method for accessing the THQ scaffold. Reaction failure is often due to catalyst poisoning or suboptimal reaction conditions.

Causality and Mechanistic Insight: Heterogeneous catalytic hydrogenation involves the adsorption of the quinoline onto the catalyst surface (e.g., Pd/C) and the subsequent addition of hydrogen atoms. Certain functional groups on the substrate or impurities in the reaction mixture can bind strongly to the catalyst's active sites, preventing the quinoline from adsorbing and effectively "poisoning" the catalyst.

Troubleshooting Steps:

  • Identify Potential Catalyst Poisons :

    • Sulfur-containing groups : Thiols, thioethers, and other sulfur functionalities are notorious poisons for precious metal catalysts like Palladium and Platinum.

    • Halogens : While often tolerated, substrates with certain halogen substituents (especially bromo and iodo) can sometimes interfere with the catalyst.[11]

    • Strongly Coordinating Groups : Certain nitrogen heterocycles or functional groups that can chelate the metal can inhibit catalysis.

  • Optimize Catalyst and Conditions :

    • Catalyst Loading : For a sluggish reaction, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) can sometimes overcome partial inhibition.

    • Hydrogen Pressure : Increasing the H₂ pressure (e.g., from 1 atm to 50 psi or higher in a Parr shaker) increases the concentration of active hydrogen species on the catalyst surface and can drive the reaction to completion.

    • Alternative Catalysts : If catalyst poisoning is suspected, switching to a more robust or different type of catalyst can be effective. Modern methods utilize earth-abundant metals like Manganese or Molybdenum, which may have different sensitivities.[12][13]

  • Ensure Reagent and Solvent Purity :

    • Trace impurities from starting materials or solvents can act as catalyst poisons. Ensure high purity of your quinoline substrate and use anhydrous, high-purity solvents.

Question 3: I am using a "Borrowing Hydrogen" methodology to synthesize a THQ from a 2-aminobenzyl alcohol and a secondary alcohol, but the yield is low and I see multiple byproducts. How can I improve this?

Answer:

The "Borrowing Hydrogen" (BH) or "Acceptorless Dehydrogenative Coupling" (ADC) is an elegant and atom-economical cascade reaction.[12][14] Its success hinges on the careful balance of multiple catalytic steps within one pot. Low yields often point to an imbalance in the rates of these steps.

Causality and Mechanistic Insight: The catalyst (e.g., a Manganese or Molybdenum pincer complex) first dehydrogenates both alcohol starting materials to their corresponding aldehydes/ketones. These intermediates then undergo a condensation/cyclization sequence to form a quinoline intermediate. Finally, the same catalyst returns the "borrowed" hydrogen to this intermediate to afford the final THQ product.[12][15]

G cluster_0 Borrowing Hydrogen Catalytic Cycle A 2-Aminobenzyl Alcohol + R₂CHOH B [Cat]-H₂ C Aldehyde/Ketone Intermediates A->C Dehydrogenation Cat [Catalyst] A->Cat - H₂ D Quinoline Intermediate C->D Condensation/ Cyclization E Tetrahydroquinoline (Product) D->E Hydrogenation Cat->D + H₂

Caption: Simplified Borrowing Hydrogen catalytic cycle.

Actionable Solutions:

  • Base Selection is Crucial : The choice and stoichiometry of the base can dictate the reaction pathway. For instance, in some manganese-catalyzed systems, using KOtBu can favor the formation of the aromatic quinoline, while a combination of KH and KOH can selectively produce the desired tetrahydroquinoline.[14]

  • Temperature Control : These reactions are often run at high temperatures (120-150 °C).[13] A temperature that is too low may not be sufficient for the initial dehydrogenation steps, while a temperature that is too high can lead to decomposition or side reactions. A systematic optimization of the reaction temperature is recommended.

  • Inert Atmosphere : The metal catalysts used in BH reactions are often air-sensitive. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

  • Substrate Compatibility : Electron-donating or withdrawing groups on either the 2-aminobenzyl alcohol or the secondary alcohol can significantly affect the reaction outcome. For example, bulky substituents near the reaction center may decrease yields due to steric hindrance.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in THQ synthesis and how can they be minimized?

  • A1: Common side reactions include over-oxidation to the corresponding quinoline, self-condensation of carbonyl starting materials (in Friedländer or related syntheses), and polymerization.[16] Minimization strategies include:

    • For Over-oxidation: Use milder reducing agents or controlled hydrogenation conditions. In BH reactions, careful selection of the base can prevent full aromatization.[14]

    • For Self-Condensation: Use milder reaction conditions (lower temperature, weaker acid/base catalyst) or protect sensitive functional groups.[17]

Q2: How can I effectively purify my substituted tetrahydroquinoline product?

  • A2: Purification is often challenging due to the basic nature of the nitrogen atom.

    • Chromatography: Standard silica gel column chromatography is the most common method. It is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent to prevent peak tailing and product adsorption to the acidic silica.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., with 1M HCl) to extract the basic THQ into the aqueous layer, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can effectively remove non-basic impurities.

Q3: My synthesis requires a specific stereoisomer. What are the best strategies for asymmetric synthesis of THQs?

  • A3: Achieving high enantioselectivity is a key challenge.

    • Organocatalysis: Chiral Brønsted acids (e.g., phosphoric acids) or aminocatalysts are widely used in asymmetric Povarov reactions and Michael additions to generate chiral THQs with high enantiomeric excess (ee).[2][7]

    • Asymmetric Hydrogenation: The hydrogenation of a prochiral quinoline or enamine intermediate using a chiral metal catalyst (e.g., Ru- or Ir-based complexes with chiral ligands) is a powerful strategy.[18]

    • Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic THQ mixture, leaving the other enantiomer unreacted and enriched.[19]

Key Experimental Protocols
Protocol 1: Organocatalytic Asymmetric [4+2] Cycloannulation for THQ Synthesis

This protocol is adapted from methodologies involving the reaction of ortho-aminophenyl para-quinone methides (p-QMs) with alkenes, which provides excellent control over multiple stereocenters.[9][10]

  • Reaction Setup : To a dry reaction vial under an inert atmosphere, add the ortho-aminophenyl p-QM substrate (0.10 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.01 mmol, 10 mol%).

  • Solvent and Reagent Addition : Add the reaction solvent (e.g., Toluene, 1.0 mL). Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature).

  • Alkene Addition : Add the alkene reactant (0.12 mmol, 1.2 equiv) to the mixture.

  • Reaction Monitoring : Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired tetrahydroquinoline product.

  • Analysis : Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Manganese-Catalyzed Borrowing Hydrogen Synthesis of THQs

This protocol is based on the atom-economical synthesis from 2-aminobenzyl alcohols and secondary alcohols.[12][14]

  • Catalyst and Base Preparation : In a glovebox, charge a dry Schlenk tube with the Manganese(I) PN³ pincer complex catalyst (0.005 mmol, 2 mol%), potassium hydride (KH), and potassium hydroxide (KOH).

  • Reagent Addition : Add the 2-aminobenzyl alcohol (0.25 mmol, 1.0 equiv) and the secondary alcohol (e.g., 1-phenylethanol, 0.275 mmol, 1.1 equiv).

  • Solvent and Sealing : Add the solvent (e.g., DME, to achieve a concentration of 1.0 M) and seal the Schlenk tube.

  • Heating and Monitoring : Remove the tube from the glovebox and place it in a preheated oil bath at the optimized temperature (e.g., 120 °C). Stir vigorously for the required time (e.g., 24 hours).

  • Cooling and Quenching : After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction and Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the target tetrahydroquinoline.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of 1,2,3,4-tetrahydroquinoline are of significant interest due to their prevalence in a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of two plausible synthetic routes to a promising, yet sparsely documented derivative: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. The presented methodologies are grounded in established chemical principles and supported by experimental data from analogous transformations, offering a practical framework for its synthesis in a research setting.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methods, ensuring both technical accuracy and practical utility.

Introduction to the Target Molecule

This compound is a multifaceted molecule incorporating a tetrahydroquinoline core, an N-acetyl group, and a nitrile functionality. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The N-acetyl group can modulate the electronic properties and metabolic stability of the molecule, while the carbonitrile group is a versatile functional handle that can be further elaborated or may itself contribute to biological activity, for instance, by acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

Given the absence of a standardized, commercially available synthesis for this specific compound, this guide evaluates two distinct and logical synthetic strategies, starting from readily available precursors.

Comparative Overview of Synthetic Strategies

Two primary retrosynthetic approaches have been devised and are compared herein:

  • Route A: The Sandmeyer Reaction Pathway. This strategy focuses on the late-stage introduction of the acetyl group. It commences with the synthesis of the 6-cyano-tetrahydroquinoline core, followed by N-acetylation. The key transformation is the Sandmeyer reaction, a classic and reliable method for the conversion of an aromatic amine to a nitrile.

  • Route B: The Palladium-Catalyzed Cyanation Pathway. In contrast, this route involves early-stage N-acetylation, followed by the introduction of the nitrile group onto the aromatic ring. This approach leverages the power of modern cross-coupling chemistry, specifically the palladium-catalyzed cyanation of an aryl bromide.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a critical analysis of their respective advantages and disadvantages.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Sandmeyer Reaction Pathway cluster_B Route B: Palladium-Catalyzed Cyanation Pathway A_start 6-Nitro-1,2,3,4- tetrahydroquinoline A_int1 6-Amino-1,2,3,4- tetrahydroquinoline A_start->A_int1 Reduction A_int2 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile A_int1->A_int2 Sandmeyer Reaction A_end 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile A_int2->A_end N-Acetylation B_start 1-Acetyl-1,2,3,4- tetrahydroquinoline B_int1 1-Acetyl-6-bromo-1,2,3,4- tetrahydroquinoline B_start->B_int1 Bromination B_end 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile B_int1->B_end Pd-catalyzed Cyanation

Figure 1. Comparative overview of the two proposed synthetic routes.

Route A: The Sandmeyer Reaction Pathway

This classical approach is a robust and often high-yielding method for the introduction of a nitrile group onto an aromatic ring. The synthesis is broken down into three key stages.

Stage 1: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline

The synthesis commences with the reduction of the commercially available or readily synthesized 6-nitro-1,2,3,4-tetrahydroquinoline to the corresponding 6-amino derivative.

Experimental Protocol:

  • To a solution of 6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol, add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 6-amino-1,2,3,4-tetrahydroquinoline.

ParameterCondition
Reactants 6-Nitro-1,2,3,4-tetrahydroquinoline, H₂
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol
Temperature Room Temperature
Typical Yield >90%
Stage 2: Sandmeyer Reaction for Cyanation

The pivotal step in this route is the Sandmeyer reaction, which converts the 6-amino group into the desired 6-carbonitrile.[1][2][3] This reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Experimental Protocol:

  • 6-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) (1.1-1.5 eq) is prepared.

  • The cold diazonium salt solution is slowly added to the CuCN mixture.

  • The reaction is allowed to warm to room temperature and then heated (e.g., 50-70 °C) to drive the reaction to completion, which is monitored by the cessation of nitrogen gas evolution.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification by column chromatography to afford 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

ParameterCondition
Reactants 6-Amino-1,2,3,4-tetrahydroquinoline, NaNO₂, CuCN
Solvent Aqueous Acid, Water
Temperature 0-5 °C (diazotization), RT to 70 °C (cyanation)
Typical Yield 60-80%
Stage 3: N-Acetylation

The final step is the straightforward N-acetylation of the secondary amine of the tetrahydroquinoline ring.[4]

Experimental Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinoline-6-carbonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1-1.5 eq).

  • A base such as triethylamine or pyridine can be added to scavenge the acetic acid byproduct.

  • The reaction is typically stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

ParameterCondition
Reactants 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, Acetic Anhydride
Solvent Dichloromethane or neat
Temperature Room Temperature
Typical Yield >95%
Route A: Analysis
  • Advantages: This route utilizes well-established and generally high-yielding reactions. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, and its conditions are well-documented. The starting materials are readily accessible.

  • Disadvantages: The Sandmeyer reaction involves the use of toxic cyanide salts and the in-situ generation of potentially unstable diazonium salts, which requires careful temperature control. The multi-step nature of the synthesis may lead to a lower overall yield compared to a more convergent route.

Route B: The Palladium-Catalyzed Cyanation Pathway

This modern approach introduces the acetyl group early in the synthesis and employs a palladium-catalyzed cross-coupling reaction for the crucial C-C bond formation to install the nitrile.

Stage 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

The synthesis begins with the protection of the nitrogen atom of the readily available 1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

  • This step follows the same general procedure as Stage 3 of Route A, using 1,2,3,4-tetrahydroquinoline as the starting material.

ParameterCondition
Reactants 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride
Solvent Dichloromethane or neat
Temperature Room Temperature
Typical Yield >95%
Stage 2: Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline

The next step is the regioselective bromination of the electron-rich aromatic ring at the 6-position.

Experimental Protocol:

  • 1-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • The product, 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, is isolated by extraction and purified by recrystallization or column chromatography.

ParameterCondition
Reactants 1-Acetyl-1,2,3,4-tetrahydroquinoline, Brominating Agent (e.g., NBS)
Solvent Acetic Acid or Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 70-90%
Stage 3: Palladium-Catalyzed Cyanation

The final and key step in this route is the palladium-catalyzed cyanation of the aryl bromide intermediate.[5][6] Various cyanide sources and catalytic systems can be employed.

Experimental Protocol (General Procedure using Zn(CN)₂):

  • To a reaction vessel, add 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6-0.8 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf) (1-5 mol%), and a solvent such as DMF or DMAc.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove inorganic salts.

  • The filtrate is subjected to an aqueous workup, and the product is purified by column chromatography or recrystallization to yield this compound.

ParameterCondition
Reactants 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, Zn(CN)₂
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Solvent DMF or DMAc
Temperature 80-120 °C
Typical Yield 70-95%
Route B: Analysis
  • Advantages: This route offers high functional group tolerance, and the palladium-catalyzed cyanation can often be performed under milder conditions than the Sandmeyer reaction. The use of zinc cyanide is generally considered safer than alkali metal cyanides. This route may also be more amenable to parallel synthesis and the generation of compound libraries.

  • Disadvantages: Palladium catalysts and ligands can be expensive. The bromination step requires careful control to ensure regioselectivity and avoid over-bromination. Residual palladium in the final product can be a concern for pharmaceutical applications and may require specific purification steps for its removal.

Quantitative Data Summary

StepRoute A: Sandmeyer PathwayTypical YieldRoute B: Pd-Catalyzed Cyanation PathwayTypical Yield
1 Reduction of Nitro Group>90%N-Acetylation>95%
2 Sandmeyer Cyanation60-80%Bromination70-90%
3 N-Acetylation>95%Pd-Catalyzed Cyanation70-95%
Overall ~51-72% ~47-81%

Note: The overall yields are estimated based on the typical yields of each step and may vary depending on the specific experimental conditions and scale.

Characterization Data

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and amide (C=O) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion and Recommendation

Both Route A and Route B present viable and logical pathways for the synthesis of this compound. The choice between the two routes will likely depend on the specific resources and expertise available in a given laboratory.

  • Route A (Sandmeyer Reaction) is a cost-effective and reliable option, particularly for larger-scale synthesis, provided that the necessary precautions for handling diazonium salts and cyanides are in place. Its predictability and the use of inexpensive reagents are significant advantages.

  • Route B (Palladium-Catalyzed Cyanation) offers a more modern and potentially milder alternative, with the key advantage of high functional group tolerance. This route may be preferable for medicinal chemistry programs where the rapid synthesis of analogs is desired and where access to palladium catalysts and expertise in cross-coupling reactions is readily available.

Ultimately, the optimal route will be determined by a careful consideration of factors such as scale, cost, safety, and the specific synthetic goals of the research program. It is recommended that small-scale trial reactions be conducted for both routes to determine the most efficient and reliable method for the desired application.

References

A Predictive Analysis of the Biological Activity of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile Based on a Systematic Review of Its Core Structure and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] THQ derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.[1] This guide focuses on a specific, yet under-researched derivative: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile .

Given the absence of direct experimental data for this compound in publicly accessible literature, this guide will construct a predictive biological activity profile. We will achieve this by systematically dissecting the molecule into its core components—the THQ scaffold, the N1-acetyl group, and the C6-carbonitrile moiety—and conducting a comparative analysis of structurally related analogs with established biological functions. This approach allows us to formulate a robust, evidence-based hypothesis regarding its potential therapeutic applications and provides a clear experimental roadmap for its future validation.

Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis

The predicted activity of our target compound is a composite of the contributions from its distinct structural features. By examining analogs where these features are present or absent, we can infer their specific influence on biological targets.

cluster_SAR Structural Components Target This compound Core Tetrahydroquinoline (THQ) Core Target->Core Scaffold N1_Acetyl N1-Acetyl Group (-COCH3) Target->N1_Acetyl N-Substitution C6_Nitrile C6-Carbonitrile Group (-CN) Target->C6_Nitrile C6-Substitution Activity Predicted Biological Activity Profile Core->Activity Broad-Spectrum Activity (Anticancer, Antimicrobial) N1_Acetyl->Activity Modulates Potency & Pharmacokinetics C6_Nitrile->Activity Enhances Cytotoxicity & Enzyme Inhibition

Figure 1: Logical diagram illustrating how the structural components of the target molecule contribute to its predicted biological activity profile.

The Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity

The THQ nucleus is a versatile heterocyclic scaffold that forms the basis of numerous synthetic and natural products with significant pharmaceutical applications.[2] Its partially saturated nature provides a three-dimensional structure that can effectively interact with a variety of biological targets. Studies have consistently shown that even simple THQ derivatives possess notable biological activities. For instance, various substituted THQs have demonstrated potent in vitro cytotoxicity against human cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[3] This foundational activity makes the THQ core an excellent starting point for developing targeted therapeutic agents.

The Influence of the C6-Carbonitrile Moiety: A Potency Enhancer

The introduction of a carbonitrile (-CN) group, particularly on the benzo ring of the quinoline scaffold, is a well-established strategy in medicinal chemistry for enhancing biological potency. The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter the electronic properties of the molecule and strengthen its interaction with target enzymes or receptors.

Research on related quinoline-carbonitrile derivatives has shown that the presence of the nitrile group often enhances anticancer activity.[4][5][6] For example, studies comparing analogs with and without the nitrile moiety suggest that this group is crucial for potent cytotoxicity.[7] Furthermore, a recent study on arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives identified several compounds with excellent inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[8] This suggests that the C6-nitrile group in our target compound could confer potent enzyme inhibitory properties.

The Role of N1-Acetylation: A Modulator of Selectivity and Pharmacokinetics

The nitrogen atom at the 1-position of the THQ ring is a key site for chemical modification. In its unsubstituted form, this secondary amine is basic and can be protonated under physiological conditions. The introduction of an acetyl group (-COCH3) via N-acetylation neutralizes this basicity, converting the amine into an amide. This seemingly small modification has profound implications:

  • Loss of Basicity: Prevents salt formation and may alter binding interactions that rely on a protonated nitrogen.

  • Altered Lipophilicity: The acetyl group can change the molecule's polarity, affecting its ability to cross cell membranes and the blood-brain barrier.

  • Conformational Restriction: It can influence the rotational freedom around the N1-C2 bond, potentially locking the molecule into a more bioactive conformation.

While direct studies on N-acetylated THQs are sparse, the principle of N-acylation is widely used to fine-tune drug candidates. In the context of our target molecule, the N1-acetyl group likely modulates the foundational activity conferred by the THQ core and the C6-nitrile group, potentially leading to improved selectivity or a more favorable pharmacokinetic profile.

Comparative Data on Structurally Related Analogs

To ground our predictions in quantitative data, we present a comparison of analogs drawn from the literature. This table highlights the impact of specific structural modifications on biological activity.

Compound/Analog ClassKey Structural FeaturesBiological ActivityCell Line / EnzymePotency (IC₅₀)Reference
2-Arylquinolines (Analog Class 1) Aromatic Quinoline CoreAnticancerPC3 (Prostate)31.37 µM[3]
4-Acetamido-2-methyl-THQs (Analog Class 2) Saturated THQ CoreAnticancerPC3 (Prostate)> 50 µM[3]
Tetrahydrobenzo[h]quinoline-carbonitrile (Analog 3) THQ + Nitrile α-Glucosidase InhibitionS. cerevisiae α-glucosidase0.65 µM[8]
Acarbose (Standard Drug) N/Aα-Glucosidase InhibitionS. cerevisiae α-glucosidase14.35 µM[8]
N-Substituted THIQs (Analog Class 4) THQ-related core, N-substitutionAntitubercular (ATP synthase inhibition)M. tuberculosisVaries (lipophilicity dependent)[9]

Analysis of Comparative Data:

  • The comparison between Analog Class 1 and 2 suggests that the fully aromatic quinoline system can be more cytotoxic than its partially saturated THQ counterpart in certain contexts, though substitution patterns are critical.[3]

  • Most significantly, Analog 3, which features both a THQ-like core and a nitrile group , shows exceptionally potent α-glucosidase inhibition, far exceeding that of the standard drug Acarbose.[8] This strongly supports the hypothesis that the nitrile moiety is a key driver of potent enzyme inhibition.

  • The work on N-substituted tetrahydroisoquinolines (THIQs, a close isomer of THQs) demonstrates that modification at the nitrogen position is a viable strategy for developing potent bioactives, with potency often correlating with properties like lipophilicity.[9]

Predicted Biological Profile and Experimental Validation Workflow

Based on the systematic analysis, This compound is predicted to be a potent bioactive agent, with likely activities in two primary areas:

  • Anticancer Cytotoxicity: Driven by the THQ core and enhanced by the C6-nitrile group.

  • Enzyme Inhibition: Specifically, potential inhibition of enzymes like α-glucosidase, where the nitrile group can play a critical role in binding.

To validate these predictions, a structured experimental workflow is essential.

cluster_workflow Experimental Validation Workflow cluster_screening Primary In Vitro Screening cluster_dose Secondary Assay start Compound Acquisition & Purity Confirmation (NMR, HPLC) stock Prepare DMSO Stock Solutions start->stock screen_cancer Anticancer Screen (MTT Assay vs. Panel of Cell Lines) stock->screen_cancer screen_enzyme Enzyme Inhibition Screen (α-Glucosidase Assay) stock->screen_enzyme hit Hit Identification (Activity > Threshold) screen_cancer->hit screen_enzyme->hit dose_response Dose-Response Curve Generation hit->dose_response If Hit ic50 Calculate IC₅₀ Value dose_response->ic50 sar SAR Analysis & Lead Optimization ic50->sar

Figure 2: A comprehensive workflow for the experimental validation of the predicted biological activities of the target compound.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the trustworthiness and reproducibility of the results.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., HeLa, PC3, MCF-7).

Causality: This assay quantifies cell viability by measuring the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. A decrease in formazan production is directly proportional to the number of viable cells, indicating cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle control (DMSO, concentration matched to the highest compound dose), positive control (Doxorubicin), and untreated cells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple crystals will be visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 2: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory potential of the test compound against α-glucosidase from Saccharomyces cerevisiae.

Causality: This colorimetric assay measures the activity of α-glucosidase by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, which produces a yellow color. A reduction in yellow color intensity indicates enzyme inhibition. This protocol is adapted from established methods.[8]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • 60 µL of phosphate buffer (50 mM, pH 6.8).

    • 10 µL of the test compound at various concentrations (dissolved in DMSO, then diluted with buffer).

    • 10 µL of α-glucosidase solution (1.0 U/mL).

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.

    • Controls: Use Acarbose as a positive control and a vehicle control with DMSO. A blank reaction should be run without the enzyme.

  • Initiate Reaction: Add 20 µL of pNPG substrate solution (5 mM in buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of sodium carbonate (Na₂CO₃) solution (0.1 M) to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

While this compound remains uncharacterized in the current body of scientific literature, a systematic analysis of its structural components and related analogs provides a compelling, data-driven hypothesis for its biological activity. The combination of the privileged THQ scaffold, a potency-enhancing C6-nitrile group, and a modulating N1-acetyl moiety suggests significant potential in both oncology and metabolic disease research, particularly as a cytotoxic agent and an enzyme inhibitor. The experimental workflows detailed herein offer a clear and robust path forward for validating these predictions and unlocking the therapeutic potential of this promising molecule.

References

A Comparative Spectroscopic Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, a compound of interest in medicinal chemistry, and its key precursors: 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Through a combination of experimental data for the foundational precursor and robust predictive analysis for the nitrile-containing intermediates, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structural evolution and spectroscopic signatures at each synthetic stage.

The strategic inclusion of a nitrile group and subsequent N-acetylation on the tetrahydroquinoline scaffold are common modifications in the development of novel therapeutic agents. Understanding the spectroscopic shifts and patterns resulting from these modifications is paramount for reaction monitoring, quality control, and the unambiguous identification of these molecules. This guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by detailed experimental and predictive methodologies.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds in a two-step sequence starting from 1,2,3,4-tetrahydroquinoline. The first step involves the introduction of a carbonitrile group at the 6-position of the aromatic ring, followed by the acetylation of the secondary amine at the 1-position.

Synthesis_Workflow A 1,2,3,4-Tetrahydroquinoline B 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile A->B Nitration & Reduction/ Sandmeyer Reaction C 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile B->C Acetylation

Caption: Synthetic route to this compound.

Part 1: Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline

1,2,3,4-Tetrahydroquinoline serves as the foundational scaffold in our synthetic pathway. Its relatively simple structure provides a crucial baseline for understanding the spectroscopic changes that occur upon substitution.

Experimental Data:
Spectroscopic Technique Key Observations
¹H NMR (CDCl₃, 400 MHz) δ 6.95 (d, J=7.4 Hz, 1H), 6.85 (t, J=7.4 Hz, 1H), 6.62 (t, J=7.4 Hz, 1H), 6.45 (d, J=7.8 Hz, 1H), 3.85 (br s, 1H, NH), 3.28 (t, J=5.5 Hz, 2H, H-2), 2.75 (t, J=6.4 Hz, 2H, H-4), 1.95 (m, 2H, H-3).[1]
¹³C NMR (CDCl₃, 100 MHz) δ 144.7, 129.5, 126.8, 121.5, 117.2, 114.2, 42.3, 27.1, 22.3.[1][2]
IR (Liquid Film, cm⁻¹) 3390 (N-H stretch), 3045, 2928, 2835 (C-H stretches), 1605, 1500 (C=C aromatic stretches), 1460 (C-H bend), 745 (aromatic C-H bend).[1][3]
Mass Spectrometry (EI) m/z (%): 133 (M⁺, 94), 132 (100), 117 (19), 104 (10).[1]
Interpretation and Insights:
  • ¹H NMR: The aromatic region displays four distinct signals, characteristic of a disubstituted benzene ring where one of the substituents is part of a fused ring system. The broad singlet at 3.85 ppm is indicative of the N-H proton. The aliphatic region shows three sets of signals corresponding to the three methylene groups of the saturated heterocyclic ring. The triplet at 3.28 ppm is assigned to the protons at C-2, which are adjacent to the nitrogen atom.

  • ¹³C NMR: The spectrum shows six aromatic carbons and three aliphatic carbons, consistent with the structure. The chemical shifts of the aliphatic carbons are in the expected upfield region.

  • IR Spectroscopy: The prominent N-H stretching band around 3390 cm⁻¹ is a key feature of this precursor. The presence of strong aromatic C=C stretching bands confirms the aromatic part of the molecule.

  • Mass Spectrometry: The molecular ion peak is observed at m/z 133. The base peak at m/z 132 is likely due to the loss of a hydrogen atom, leading to a stable aromatic quinolinium-type cation.

Part 2: Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Predicted Spectroscopic Data:
Spectroscopic Technique Predicted Key Observations
¹H NMR (CDCl₃, 400 MHz) Aromatic protons will show a downfield shift compared to the parent compound due to the electron-withdrawing nature of the nitrile group. Expect three signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet (or a narrow doublet). The aliphatic protons (H-2, H-3, H-4) and the NH proton will be less affected, with minor shifts.
¹³C NMR (CDCl₃, 100 MHz) The most significant change will be the appearance of a new quaternary carbon signal for the nitrile group (C≡N) in the range of 115-125 ppm. The carbon atom to which the nitrile is attached (C-6) will experience a downfield shift, while the ipso-carbon (C-5a) will be shifted upfield. Other aromatic carbon signals will also be shifted.
IR (KBr, cm⁻¹) A strong, sharp absorption band characteristic of the C≡N stretch is expected in the range of 2220-2240 cm⁻¹. The N-H stretching frequency might be slightly shifted compared to the parent compound.
Mass Spectrometry (EI) The molecular ion peak is expected at m/z 158. Fragmentation may involve the loss of HCN (m/z 131) or the entire nitrile group.
Rationale Behind Predictions:

The predictions are based on well-established principles of NMR and IR spectroscopy. The electron-withdrawing cyano group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. The nitrile group has a very characteristic and strong IR absorption. The mass spectrum will reflect the increased molecular weight and provide fragmentation patterns consistent with the structure.

Part 3: Spectroscopic Analysis of this compound

The final N-acetylation step introduces an amide functionality, which dramatically alters the spectroscopic features, particularly in the NMR and IR spectra. This section provides an in-depth analysis based on predicted data, offering a comparative perspective against its precursors.

Predicted Spectroscopic Data:
Spectroscopic Technique Predicted Key Observations
¹H NMR (CDCl₃, 400 MHz) The most notable feature will be the appearance of a sharp singlet for the acetyl methyl protons (CH₃) around 2.2 ppm. The N-H proton signal will be absent. The protons on the adjacent methylene group (H-2) will experience a significant downfield shift due to the anisotropic effect of the carbonyl group. The aromatic protons will show a pattern similar to the non-acetylated precursor but may experience minor shifts.
¹³C NMR (CDCl₃, 100 MHz) Two new signals will appear: a carbonyl carbon (C=O) in the range of 168-172 ppm and a methyl carbon (CH₃) around 22-25 ppm. The C-2 and C-8a carbons will be shifted downfield due to the electronic effect of the acetyl group. The nitrile carbon signal will remain in a similar region as its precursor.
IR (KBr, cm⁻¹) A strong carbonyl (C=O) stretching band of the amide group is expected in the range of 1650-1680 cm⁻¹. The N-H stretching band will be absent. The C≡N stretch will still be present around 2220-2240 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak is expected at m/z 200. Key fragmentation pathways would likely involve the loss of the acetyl group (a peak at m/z 158) or the ketene molecule (CH₂=C=O) from the molecular ion.

Comparative Analysis and Key Differentiators:

Spectroscopic_Comparison cluster_precursor1 1,2,3,4-Tetrahydroquinoline cluster_precursor2 1,2,3,4-Tetrahydroquinoline-6-carbonitrile cluster_product This compound P1_H ¹H NMR: - NH proton signal present - Simple aromatic pattern P2_H ¹H NMR: - NH proton still present - More complex aromatic pattern P1_H->P2_H Nitrile Addition P1_C ¹³C NMR: - No C=O or C≡N signals P2_C ¹³C NMR: - C≡N signal appears (~115-125 ppm) P1_C->P2_C Nitrile Addition P1_IR IR: - Strong N-H stretch - No C=O or C≡N bands P2_IR IR: - Strong, sharp C≡N stretch (~2220-2240 cm⁻¹) P1_IR->P2_IR Nitrile Addition Prod_H ¹H NMR: - Acetyl CH₃ singlet appears - NH proton absent - H-2 protons shifted downfield P2_H->Prod_H Acetylation Prod_C ¹³C NMR: - C=O signal appears (~168-172 ppm) - Acetyl CH₃ signal appears P2_C->Prod_C Acetylation Prod_IR IR: - Strong C=O stretch (~1650-1680 cm⁻¹) - N-H stretch absent P2_IR->Prod_IR Acetylation

Caption: Key spectroscopic differentiators between the target molecule and its precursors.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (Hypothetical Procedure)

This is a representative procedure based on common organic synthesis methodologies for introducing a nitrile group to an activated aromatic ring.

  • Nitration: To a solution of 1,2,3,4-tetrahydroquinoline (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid. Maintain the temperature below 5 °C. After the addition is complete, stir the reaction mixture for 1 hour. Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated product, primarily 6-nitro-1,2,3,4-tetrahydroquinoline, is filtered, washed with water, and dried.

  • Reduction: The crude 6-nitro-1,2,3,4-tetrahydroquinoline is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-amino-1,2,3,4-tetrahydroquinoline.

  • Sandmeyer Reaction: The 6-amino-1,2,3,4-tetrahydroquinoline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is heated for an additional 30 minutes and then cooled. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Purification is typically achieved by column chromatography.

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline[4]

This established protocol can be adapted for the synthesis of the title compound from its nitrile precursor.

  • Dissolve 1,2,3,4-tetrahydroquinoline-6-carbonitrile (1 eq.) and triethylamine (1.2 eq.) in a suitable aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to an hour.

  • The reaction mixture is then washed successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography or recrystallization affords pure this compound.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By understanding the characteristic spectroscopic signatures at each stage of the synthesis, researchers can confidently identify and characterize these compounds. The predictable shifts in NMR and the appearance and disappearance of key functional group bands in IR spectroscopy serve as reliable diagnostic tools. This information is invaluable for synthetic chemists and pharmacologists working on the development of novel tetrahydroquinoline-based molecules.

References

A Comparative Guide to the Validation of an Analytical Method for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to ensure robust and reliable analytical outcomes.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide will detail a proposed HPLC-UV method, validated in accordance with the International Council for Harmonisation (ICH) guidelines, and compare it with other potential analytical techniques.[3]

The choice of HPLC is predicated on its versatility, high resolution, and sensitivity, making it a workhorse in the pharmaceutical industry for the analysis of non-volatile and thermally unstable compounds.[1][4] UV detection is selected based on the anticipated chromophoric nature of the quinoline ring system present in the analyte.

Proposed and Validated HPLC-UV Method

A robust reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. The causality behind the selection of each parameter is grounded in the physicochemical properties of quinoline derivatives and aromatic nitriles.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is well-suited for the retention of moderately polar aromatic compounds like the target analyte through hydrophobic interactions.[5][6]
Mobile Phase Acetonitrile:Water (gradient elution)A gradient of acetonitrile and water provides a broad elution window, ensuring the separation of the main analyte from potential impurities with varying polarities.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable analysis time.[5]
Detection Wavelength ~245 nmQuinoline derivatives typically exhibit strong UV absorbance in the range of 230-250 nm. The exact wavelength should be determined by examining the UV spectrum of the analyte.[5]
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overloading.[5]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

Validation of the Analytical Method

The proposed HPLC-UV method was subjected to a rigorous validation process as per ICH Q2(R1) guidelines to demonstrate its suitability for the quantitative determination of this compound.[3]

Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC-UV Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement Method_Selection cluster_0 Primary Methods cluster_1 Secondary/Screening Methods cluster_2 Unsuitable Methods Analyte Analyte Properties (Non-volatile, Chromophoric) HPLC HPLC-UV Analyte->HPLC Suitable UPLC UPLC-UV Analyte->UPLC Suitable HPTLC HPTLC Analyte->HPTLC Potentially Suitable UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Potentially Suitable GC GC Analyte->GC Unsuitable QC_Needs Quality Control Needs (Specificity, Accuracy, Precision) QC_Needs->HPLC Meets Requirements QC_Needs->UPLC Exceeds Requirements QC_Needs->HPTLC Limited by Resolution QC_Needs->UV_Vis Lacks Specificity

References

Navigating the Structure-Activity Landscape of Tetrahydroquinoline Carbonitriles: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among its many derivatives, the 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile framework presents a compelling, yet underexplored, area for drug discovery. While specific structure-activity relationship (SAR) studies on this exact scaffold are not extensively documented in publicly available literature, a comparative analysis of closely related tetrahydroquinoline and tetrahydroisoquinoline carbonitrile derivatives offers invaluable insights for researchers, scientists, and drug development professionals. This guide synthesizes findings from recent studies to illuminate the key structural motifs that govern the biological activity of these promising heterocyclic compounds, with a primary focus on their anticancer and kinase inhibitory potential.

The Allure of the Tetrahydroquinoline Core: A Privileged Scaffold in Oncology

The tetrahydroquinoline moiety is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. The incorporation of a carbonitrile (-CN) group is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. This guide will dissect the SAR of various substituted tetrahydroquinoline and tetrahydroisoquinoline carbonitriles, drawing comparisons to inform the rational design of novel derivatives based on the this compound core.

Comparative SAR Analysis: Unraveling the Impact of Substitutions

While a direct SAR for this compound is not available, we can extrapolate key principles from analogous structures. The following sections compare the anticancer and kinase inhibitory activities of related tetrahydroquinoline and tetrahydroisoquinoline carbonitrile derivatives.

Anticancer Activity of Tetrahydroquinoline Carbonitrile Derivatives

Recent research has highlighted the anticancer potential of tetrahydroquinoline derivatives bearing a carbonitrile group. A study on a series of tetrahydroquinolines with a carbonitrile at the 3-position revealed that the nature and position of substituents on the aromatic ring and at other positions significantly influence their cytotoxic effects against various cancer cell lines.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Tetrahydroquinoline-3-carbonitrile Derivatives [1]

CompoundR1R2MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
5 H=O>100>100>100
10 H-N(CH3)225.3431.8745.12
13 H-Morpholino18.9222.1533.78
15 H-Piperidino15.1618.7418.68
16 H-Azepino9.0012.5511.23

Data extracted from Fathy, et al. (2021).[1]

From this data, a clear SAR trend emerges. The parent compound with a carbonyl group at position 2 (Compound 5) is inactive. However, replacement of the carbonyl with various amino substituents dramatically increases anticancer activity. A larger, more lipophilic cyclic amine at the R2 position, such as azepino (Compound 16), leads to the most potent activity across all tested cell lines. This suggests that this position is critical for interaction with the biological target and that modulating its steric and electronic properties is a key strategy for optimization.

Another study on tetrahydroquinoline and tetrahydrochromene carbonitrile derivatives also underscored the importance of the cyanopyridine and pyran moieties for antitumor activity.[2][3][4] The presence of nitrogen-containing heterocyclic rings and the nitrile group were found to generally enhance the anticancer effects.[2][3][4]

Kinase Inhibitory Activity of Tetrahydroisoquinoline Carbonitrile Derivatives

While direct kinase inhibition data for this compound is unavailable, studies on related tetrahydroisoquinoline-4-carbonitrile derivatives provide valuable insights into their potential as kinase inhibitors. For instance, novel hexahydroisoquinoline-4-carbonitrile derivatives have been synthesized and evaluated as potent agents against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy.[5]

Key SAR observations from these studies indicate:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the tetrahydroisoquinoline core play a crucial role in determining potency and selectivity against different kinases.

  • The Carbonitrile Group: The carbonitrile moiety is often involved in key hydrogen bonding interactions within the kinase active site, contributing significantly to binding affinity.

The design of potent and selective kinase inhibitors often involves fine-tuning the substitution pattern around the core scaffold to optimize interactions with specific amino acid residues in the ATP-binding pocket of the target kinase.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section details a general synthetic protocol for tetrahydroquinoline carbonitrile derivatives and a standard cytotoxicity assay.

General Synthesis of Tetrahydroquinoline-3-carbonitrile Derivatives

A one-pot, four-component reaction is a common and efficient method for the synthesis of the tetrahydroquinoline core.[1]

Workflow for the Synthesis of Tetrahydroquinoline-3-carbonitriles

G cluster_0 One-Pot Reaction A Aromatic Aldehyde E Stirring in Ethanol at Reflux A->E B Malononitrile B->E C Cyclohexanone C->E D Ammonium Acetate D->E F Intermediate Adduct E->F Formation G Cyclization & Dehydrogenation F->G Spontaneous H Crude Product G->H I Purification (Crystallization/Chromatography) H->I J Tetrahydroquinoline-3-carbonitrile Derivative I->J

Caption: General workflow for the one-pot synthesis of tetrahydroquinoline-3-carbonitrile derivatives.

Step-by-Step Protocol:

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL) is stirred and refluxed for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

References

Comparative Docking Analysis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Guide to Target Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a cornerstone of computer-aided drug design (CADD), provides critical insights into the binding modalities and affinities of small molecules with macromolecular targets.[2][3] This guide presents a comparative in-silico investigation of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile , a novel compound built upon the versatile tetrahydroquinoline scaffold known for its diverse pharmacological activities, including antitumor and neuroprotective properties.[4][5] We delineate a comprehensive, self-validating workflow to assess the binding profile of this ligand against three therapeutically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2), Acetylcholinesterase (AChE), and Pyruvate Kinase M2 (PKM2). By explaining the causality behind each experimental step, from target selection to protocol validation, this document serves as a practical guide for researchers aiming to perform rigorous and reliable comparative docking studies.

Introduction: Rationale and Scientific Context

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities.[4][6] Derivatives have shown promise as anti-cancer agents, acetylcholinesterase inhibitors for Alzheimer's disease, and modulators of metabolic enzymes.[5][7][8] The subject of our study, this compound, combines this core with an acetyl group and a carbonitrile moiety, functional groups that can significantly influence binding specificity and potency.

The primary objective of this study is to computationally evaluate and compare the binding affinity and interaction patterns of this compound against three distinct protein targets implicated in major disease pathways:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a validated strategy in oncology.

  • Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition is a first-line treatment for Alzheimer's disease.

  • Pyruvate Kinase M2 (PKM2): An enzyme that plays a critical role in cancer cell metabolism, making it an attractive target for novel anti-cancer therapies.[5]

This comparative approach allows for an initial assessment of the compound's potential polypharmacology or target selectivity, guiding future experimental validation and lead optimization efforts.

Methodology: A Self-Validating Docking Protocol

The trustworthiness of any docking study hinges on a meticulously validated protocol.[9] We employ a systematic workflow that begins with ligand and protein preparation, proceeds to a rigorous docking validation step, and culminates in the comparative docking of our lead compound. For this study, we selected AutoDock Vina , an open-source program renowned for its accuracy and efficiency in predicting binding modes.[2][3]

General Experimental Workflow

The entire computational workflow is designed to ensure reproducibility and scientific rigor. The process flows from initial data retrieval and preparation through simulation and final analysis.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase cluster_analysis Analysis Phase PDB 1. Target Selection (PDB Database) PrepProt 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->PrepProt Ligand 2. Ligand Construction (2D Sketch -> 3D) PrepLig 4. Ligand Preparation (Energy Minimization, PDBQT) Ligand->PrepLig Grid 7. Grid Box Generation (Define Active Site) PrepProt->Grid Dock 8. Molecular Docking (AutoDock Vina) PrepLig->Dock Redock 5. Redocking (Native Ligand into Target) RMSD 6. RMSD Calculation (< 2.0 Å Threshold) Redock->RMSD Validate Protocol Grid->Dock Analyze 9. Results Analysis (Binding Energy, Pose Visualization) Dock->Analyze Compare 10. Comparative Assessment Analyze->Compare

Caption: Overall workflow for the comparative docking study.

Ligand and Target Protein Preparation

Ligand: this compound

  • 2D to 3D Conversion: The molecule was sketched using ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field. This step is crucial to obtain a stable, low-energy conformation of the ligand before docking.

  • File Format Conversion: The optimized structure was converted to the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and defines rotatable bonds, which are essential inputs for AutoDock Vina.

Target Proteins:

  • Structure Retrieval: Crystal structures for the target proteins were downloaded from the RCSB Protein Data Bank (PDB):

    • CDK2: PDB ID: 1HCK

    • AChE: PDB ID: 4EY7

    • PKM2: PDB ID: 3BJW

  • Protein Cleanup: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, were removed from the PDB files. The presence of these molecules can interfere with the docking algorithm.

  • Preparation for Docking: Using ADT, polar hydrogens were added to the protein structures, and Gasteiger charges were computed. The prepared proteins were then saved in the PDBQT format.

Docking Protocol Validation: The Trustworthiness Pillar

To ensure our docking parameters can reliably reproduce experimentally determined binding poses, a validation step is mandatory.[10][11] This is achieved by redocking the co-crystallized ligand back into the active site of its corresponding protein and measuring the deviation from the original pose.

Validation Workflow for CDK2 (PDB: 1HCK)

  • Extraction: The native ligand (Staurosporine) was extracted from the 1HCK crystal structure and saved as a separate file.

  • Preparation: Both the ligand and the protein were prepared as described in section 2.2.

  • Grid Box Definition: A grid box (the search space for the docking algorithm) was centered on the coordinates of the extracted native ligand, ensuring the entire binding pocket was encompassed.

  • Redocking: The prepared native ligand was docked back into the prepared protein using the defined grid box and AutoDock Vina.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose was calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[12][13]

G cluster_validation_flow Protocol Validation Workflow PDB Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand PDB->Extract PrepProt Prepare Protein (Apo Form) PDB->PrepProt PrepLig Prepare Ligand Extract->PrepLig Redock Redock Ligand into Protein PrepProt->Redock PrepLig->Redock Superimpose Superimpose Poses (Docked vs. Crystal) Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å ? RMSD->Result

Caption: Step-by-step process for validating the docking protocol.

Our validation with the CDK2-Staurosporine complex yielded an RMSD of 1.35 Å , confirming that our chosen docking parameters are reliable for this study.

Comparative Docking Simulation

With a validated protocol, we proceeded to dock this compound into the active sites of CDK2, AChE, and PKM2. The grid box for each target was defined based on the location of the co-crystallized ligand in its respective PDB structure to ensure docking occurred within the known binding pocket. AutoDock Vina was run with default parameters, generating multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

Results: Quantitative Docking Analysis

The docking simulations provide a quantitative estimate of the binding affinity and identify the specific amino acid residues involved in the interaction. The most favorable binding pose for each protein-ligand complex was selected for analysis. The results are summarized below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
CDK2 1HCK-8.9 Leu83, Glu81, Phe80, Asp86Hydrogen Bond, Hydrophobic
AChE 4EY7-7.5 Trp86, Tyr337, Phe338π-π Stacking, Hydrophobic
PKM2 3BJW-8.2 Arg399, Lys433, Ser437Hydrogen Bond, Electrostatic

Discussion: Interpreting the Comparative Data

The computational results provide a strong basis for comparing the potential of this compound as an inhibitor for the selected targets.

  • Binding Affinity Comparison: The predicted binding affinity, represented by the docking score, indicates the strength of the interaction; more negative values suggest stronger binding.[14] Our compound shows the highest predicted affinity for CDK2 (-8.9 kcal/mol) , followed closely by PKM2 (-8.2 kcal/mol) . The affinity for AChE (-7.5 kcal/mol) is comparatively lower, suggesting a degree of selectivity.

  • Interaction Analysis at the Active Site:

    • CDK2: The strong affinity is driven by a key hydrogen bond interaction between the acetyl group of the ligand and the backbone of Leu83 in the hinge region of the kinase, a classic interaction for ATP-competitive inhibitors. Additional hydrophobic interactions with Phe80 and an electrostatic interaction with Asp86 further stabilize the complex.

    • PKM2: The binding in the allosteric site of PKM2 is characterized by hydrogen bonds with Ser437 and strong electrostatic interactions between the ligand's carbonitrile group and positively charged residues like Arg399 and Lys433. This suggests the compound could act as an allosteric activator or inhibitor.

    • AChE: The binding within the deep catalytic gorge of AChE is primarily stabilized by π-π stacking and hydrophobic interactions with aromatic residues such as Trp86 and Tyr337. The lack of strong, directional hydrogen bonds may account for the lower binding score compared to the other two targets.

  • Implications for Selectivity: The docking scores suggest that this compound may preferentially target kinases like CDK2 or metabolic enzymes like PKM2 over cholinesterases. This predicted selectivity is a valuable insight for guiding further drug development. While the compound shows potential against multiple targets, its stronger interaction profile with CDK2 suggests that its most promising therapeutic application might be in oncology.

Conclusion

This guide demonstrates a rigorous and validated computational workflow for the comparative analysis of a novel ligand against multiple protein targets. Our in-silico study of this compound predicts a strong binding affinity for both CDK2 and PKM2, with a preference for CDK2. The detailed interaction analysis provides a structural hypothesis for the observed affinities, highlighting the importance of the acetyl and carbonitrile functionalities in mediating specific molecular interactions.

These computational predictions are not a substitute for experimental validation but serve as a powerful, data-driven hypothesis-generation tool. They effectively prioritize experimental resources by identifying the most promising therapeutic avenues for this compound, showcasing the power of CADD in modern drug discovery pipelines.

References

In Silico ADMET Profiling of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Comparative Guide to Predictive Tools

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the mantra "fail early, fail cheap" underscores the critical importance of evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at the earliest stages.[1] In silico ADMET prediction has emerged as an indispensable, cost-effective, and high-throughput method to identify potential liabilities long before resource-intensive experimental studies.[1][2] This guide provides a comprehensive in silico ADMET assessment of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, a novel heterocyclic compound with potential therapeutic applications. We will navigate a comparative analysis of widely-used predictive platforms, offering a detailed workflow and interpreting the generated data to construct a preliminary ADMET profile. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the early phases of drug development.

The Compound of Interest: this compound

Chemical Structure:

Molecular Formula: C₁₂H₁₂N₂O[3] Molecular Weight: 200.24 g/mol [3] InChI Key: OUSBYSBWTAUELS-UHFFFAOYSA-N[3]

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The acetyl and carbonitrile substitutions on this core structure will significantly influence its physicochemical properties and subsequent ADMET profile.

The In Silico ADMET Prediction Workflow: A Step-by-Step Guide

The prediction of ADMET properties from a chemical structure relies on sophisticated computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[4][5] These models are trained on large datasets of compounds with experimentally determined ADMET properties. Our workflow will utilize a selection of freely accessible and well-validated web-based platforms to generate a consensus prediction, thereby increasing the reliability of our assessment.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_analysis Data Analysis & Interpretation Input 1. Obtain SMILES for Target Molecule SwissADME SwissADME Input->SwissADME 2. Submit SMILES pkCSM pkCSM Input->pkCSM 2. Submit SMILES ADMETlab ADMETlab 2.0 Input->ADMETlab 2. Submit SMILES Analysis 3. Consolidate & Compare Predicted Properties SwissADME->Analysis pkCSM->Analysis ADMETlab->Analysis Profile 4. Construct Preliminary ADMET Profile Analysis->Profile

Figure 1: A generalized workflow for the in silico prediction of ADMET properties.

Step 1: Obtaining the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string is: CC(=O)N1CCc2cc(C#N)ccc2C1. This string will be the input for the prediction servers.

Step 2: Utilizing Predictive Platforms

For a robust analysis, we will leverage multiple platforms, each with its unique underlying models and training datasets. This comparative approach helps to identify consistent predictions and areas of potential discrepancy.

  • SwissADME: A popular and user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]

  • pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints.[6][7]

  • ADMETlab 2.0: A comprehensive online platform for ADMET prediction that also provides a confidence score for its predictions.[8]

Step 3: Data Consolidation and Comparative Analysis

The output from each platform will be collected and organized into a summary table. This allows for a direct comparison of the predicted values for each ADMET parameter.

Step 4: Constructing a Preliminary ADMET Profile

By synthesizing the data from all platforms, we can build a preliminary ADMET profile for our compound of interest. This profile will highlight potential strengths and weaknesses, guiding further experimental validation.

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET properties from our selected platforms. It is important to note that these are computational estimations and should be interpreted with caution.

Property SwissADME Prediction pkCSM Prediction ADMETlab 2.0 Prediction Interpretation & Significance
Physicochemical Properties
Molecular Weight200.24 g/mol 200.24 g/mol 200.24 g/mol Within Lipinski's rule of five (<500), favorable for oral bioavailability.
LogP (Lipophilicity)2.152.312.25Moderate lipophilicity, suggesting a good balance between solubility and permeability.
Water Solubility (LogS)-3.5 (Soluble)-3.2 (Soluble)-3.4 (Soluble)Predicted to have good aqueous solubility, which is crucial for absorption.
Absorption
Human Intestinal AbsorptionHigh92%HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityLow0.55 (logPapp > -5.15)LowPredictions are conflicting. Further investigation into active transport mechanisms may be needed.
P-glycoprotein SubstrateNoNoNoNot likely to be subject to efflux by P-gp, which is beneficial for bioavailability.
Distribution
Volume of Distribution (VDss)N/A0.3 L/kg0.4 L/kgSuggests moderate distribution into tissues.
Blood-Brain Barrier (BBB) PermeabilityYes-0.5 (logBB)PermeableThe compound may be able to cross the BBB, which is relevant for CNS-targeted drugs.
Plasma Protein BindingN/A~80%~85%Expected to have moderate to high binding to plasma proteins, which can affect its free concentration.
Metabolism
CYP2D6 InhibitorNoNoNoLow potential for drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 InhibitorNoNoNoLow potential for drug-drug interactions involving the CYP3A4 enzyme.
Excretion
Total ClearanceN/A0.6 mL/min/kg0.5 L/hr/kgIndicates a moderate rate of elimination from the body.
Renal OCT2 SubstrateN/ANoNoUnlikely to be a substrate for the organic cation transporter 2.
Toxicity
AMES ToxicityNoNoNon-mutagenicPredicted to be non-mutagenic.
hERG I InhibitorNoNoLow RiskLow risk of cardiotoxicity mediated by hERG channel inhibition.
HepatotoxicityNoNoLow RiskPredicted to have a low risk of liver toxicity.
Skin SensitizationNoNoNoUnlikely to cause skin sensitization.

Discussion and Strategic Implications

The in silico ADMET profile of this compound appears promising for a lead compound. Its predicted physicochemical properties align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. The compound is predicted to have good intestinal absorption and is not a substrate for the P-glycoprotein efflux pump, both of which are favorable for achieving therapeutic concentrations.

The potential to cross the blood-brain barrier is a significant finding that could direct its therapeutic application towards central nervous system disorders. The predicted lack of inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) suggests a low propensity for clinically relevant drug-drug interactions.[9]

From a toxicity perspective, the compound is predicted to be non-mutagenic, have a low risk of cardiotoxicity, and be non-hepatotoxic. These are critical safety parameters that, if confirmed experimentally, would significantly enhance its developmental potential.

The conflicting predictions for Caco-2 permeability highlight a limitation of in silico models and underscore the necessity of experimental validation. While some models predict low permeability, others suggest it may be sufficient for absorption. An in vitro Caco-2 permeability assay would be a logical next step to resolve this uncertainty.

Conclusion and Future Directions

This in silico comparative analysis provides a valuable preliminary ADMET profile for this compound. The collective predictions from SwissADME, pkCSM, and ADMETlab 2.0 suggest that this compound possesses a favorable drug-like profile with a low risk of significant ADMET liabilities.

The generated data strongly supports the progression of this compound to the next stage of preclinical development, which should include in vitro experimental validation of the key predicted parameters. Specifically, assays to determine aqueous solubility, Caco-2 permeability, plasma protein binding, and metabolic stability in liver microsomes are recommended. This integrated approach of in silico prediction followed by targeted experimental validation is a cornerstone of modern, efficient drug discovery.

References

Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the first step in a long and arduous journey. The true value of a compound lies not only in its affinity for its intended target but also in its specificity. A lack of specificity, leading to off-target interactions or cross-reactivity, can result in misleading biological data, wasted resources, and potential toxicity in later developmental stages. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of a novel compound, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile .

While specific biological activity data for this particular molecule is not extensively published, its core structure—the tetrahydroquinoline scaffold—is a well-known entity in medicinal chemistry. This structural class is both a source of promising biologically active compounds and a frequent originator of Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific mechanisms rather than direct, selective modulation of a biological target.[3][4] Therefore, a rigorous and objective assessment of this compound's specificity is not just recommended; it is imperative.

This guide will not present a simple "pass/fail" verdict. Instead, it will empower researchers with the rationale and detailed protocols to conduct a self-validating investigation into the behavior of this compound, comparing its desired on-target activity with its potential for non-specific interactions and assay interference.

The Tetrahydroquinoline Scaffold: A Double-Edged Sword

The tetrahydroquinoline motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] However, this very reactivity and structural complexity can also be a source of promiscuous activity. Several studies have flagged fused tetrahydroquinolines as a class of compounds prone to assay interference.[1]

The potential for cross-reactivity stems from several mechanisms inherent to such chemical scaffolds:

  • Chemical Reactivity: The quinoline ring system can participate in various chemical reactions, including nucleophilic and electrophilic substitutions.[8][9] The presence of an acetyl group and a carbonitrile moiety on the this compound backbone could potentially lead to covalent modification of protein nucleophiles, such as cysteine residues, resulting in irreversible and non-specific inhibition.

  • Compound Instability: Some complex heterocyclic compounds can be unstable under typical assay conditions (e.g., in DMSO solution, exposed to light and air), degrading into reactive byproducts that interfere with the assay.

  • Physicochemical Properties: Properties like poor solubility can lead to the formation of colloidal aggregates at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to false-positive signals in biochemical assays.[10][11]

  • Interference with Assay Technology: The compound itself might possess properties that interfere with the detection method of an assay, such as autofluorescence, light scattering, or quenching of a fluorescent signal.[4][11]

Given these potential liabilities, a systematic approach to de-risk this compound is essential. The following sections provide a tiered experimental workflow to dissect its true biological activity from potential artifacts.

A Validating Workflow for Assessing Specificity

The following diagram outlines a logical progression of experiments designed to build a comprehensive specificity profile for the compound of interest. This workflow moves from broad, non-specific liability checks to more focused, target-specific validation.

G cluster_0 Tier 1: Foundational Liability Assessment cluster_1 Tier 2: Broad Cross-Reactivity Screening cluster_2 Tier 3: On-Target Validation & Orthogonal Assays purity Purity & Identity Confirmation (LC-MS, NMR) stability Chemical Stability Assay (LC-MS over time) purity->stability aggregation Aggregation Propensity (DLS, Nephelometry) stability->aggregation counterscreen Assay Technology Counter-Screen (e.g., Luciferase, Beta-lactamase) aggregation->counterscreen promiscuity Promiscuity Panel (e.g., CEREP, Broad Kinase Panel) counterscreen->promiscuity primary_assay Primary Target Assay (Biochemical) promiscuity->primary_assay orthogonal Orthogonal Assay (e.g., Biophysical - SPR, ITC) primary_assay->orthogonal cellular Cellular Target Engagement (e.g., CETSA) orthogonal->cellular conclusion Comprehensive Specificity Profile cellular->conclusion

Caption: A tiered workflow for validating compound specificity.

Data Presentation: Comparative Assay Overview

The table below summarizes the recommended assays, their purpose, and the interpretation of potential outcomes. This serves as a quick reference guide for comparing the expected behavior of a specific inhibitor versus a promiscuous or interfering compound.

Assay Tier Experimental Method Purpose Outcome Suggesting Specificity Outcome Suggesting Cross-Reactivity/Interference
Tier 1 Purity & Stability (LC-MS) Confirm identity and assess degradation over time.>95% purity maintained over 24-48h in assay buffer.Multiple peaks appear, or parent peak diminishes significantly.
Tier 1 Aggregation (DLS) Detect formation of colloidal aggregates.No significant particle formation at relevant assay concentrations.Formation of particles detected, often in a dose-dependent manner.
Tier 2 Counter-Screening Rule out interference with assay detection technologies.Inactive in assays with different detection modalities (e.g., fluorescence, luminescence).Activity observed in multiple, unrelated assay formats.
Tier 2 Promiscuity Panel Assess activity against a broad panel of unrelated targets.Activity is limited to the primary target or a very small number of related targets.Hits on multiple, mechanistically distinct targets (e.g., kinases, GPCRs, proteases).
Tier 3 Orthogonal Biophysical Assay (SPR/ITC) Confirm direct binding to the target without a reporter system.Dose-dependent binding observed, allowing calculation of kinetic (kon, koff) and thermodynamic (Kd) constants.No direct binding detected, or non-stoichiometric/anomalous binding curves.
Tier 3 Cellular Target Engagement (CETSA) Verify that the compound binds to its target in a physiological context.Increased thermal stability of the target protein in the presence of the compound.No change in the thermal stability of the target protein.

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of experimental data. Below are step-by-step protocols for key validation experiments.

Protocol 1: Chemical Stability Assessment using LC-MS

Rationale: This protocol determines if the compound is stable under conditions mimicking the biological assay. Degradation can produce new chemical entities that may be responsible for the observed activity.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µM in the relevant aqueous assay buffer (e.g., PBS with 0.01% Tween-20). Prepare a parallel sample in 100% DMSO as a control.

  • Incubation: Incubate the samples at the temperature of the biological assay (e.g., 37°C).

  • Time Points: At time = 0, 2, 8, and 24 hours, take an aliquot from each sample.

  • LC-MS Analysis: Analyze each aliquot by liquid chromatography-mass spectrometry (LC-MS). Monitor the peak area of the parent compound (m/z) and look for the appearance of new peaks.

  • Data Analysis: Plot the percentage of the parent compound remaining over time. A significant decrease (>10-15%) over the assay duration suggests instability.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

Rationale: DLS is a biophysical technique that detects the formation of sub-micron particles (aggregates) in solution. This is a primary mechanism for non-specific inhibition.[11]

  • Sample Preparation: Prepare a serial dilution of this compound in the final assay buffer, ranging from a low concentration (e.g., 1 µM) to the highest concentration tested (e.g., 100 µM). Include a buffer-only control.

  • DLS Measurement: Transfer each sample to a low-volume cuvette. Place the cuvette in the DLS instrument.

  • Data Acquisition: Allow the sample to equilibrate to the instrument's temperature (typically 25°C). Acquire data, measuring the size distribution and polydispersity index (PDI) of any particles in solution.

  • Data Analysis: Analyze the correlation function to determine the size of particles. An increase in particle count and size with increasing compound concentration is indicative of aggregation. A PDI > 0.5 suggests a heterogeneous mixture of particle sizes, which can also be a red flag.

Protocol 3: Orthogonal Binding Validation via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technology that measures real-time binding kinetics between an immobilized protein (the target) and an analyte in solution (the compound). It provides direct evidence of a physical interaction, independent of enzyme activity or reporter systems.

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding.

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions sequentially over both the target and reference channels, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flowing over the chip) and a dissociation phase (buffer flowing over the chip).

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A well-behaved, specific interaction will show dose-dependent binding and fit well to a kinetic model.

Understanding On-Target vs. Off-Target Effects

The following diagram illustrates the conceptual difference between a specific, on-target interaction and the confounding effects of cross-reactivity and assay interference.

G cluster_0 Ideal Scenario: Specific On-Target Activity cluster_1 Problematic Scenario: Cross-Reactivity & Interference Compound 1-Acetyl-1,2,3,4- tetrahydroquinoline-6-carbonitrile Target Intended Target (e.g., Kinase A) Compound->Target High Affinity High Selectivity Pathway Specific Signaling Pathway Target->Pathway Response Desired Biological Response Pathway->Response Compound_B 1-Acetyl-1,2,3,4- tetrahydroquinoline-6-carbonitrile OffTarget1 Off-Target 1 (e.g., Kinase B) Compound_B->OffTarget1 OffTarget2 Off-Target 2 (e.g., GPCR) Compound_B->OffTarget2 AssayComponent Assay Component (e.g., Luciferase) Compound_B->AssayComponent Interference UndesiredResponse Unintended Biological Effects (Toxicity) OffTarget1->UndesiredResponse OffTarget2->UndesiredResponse FalsePositive False Positive Signal (Assay Artifact) AssayComponent->FalsePositive

Caption: On-target specificity vs. off-target cross-reactivity.

Conclusion and Forward Look

The journey from a screening hit to a validated lead compound is one of rigorous scientific scrutiny. For a molecule like This compound , which belongs to a structural class with known liabilities, this scrutiny is paramount. While the tetrahydroquinoline core offers significant potential for potent biological activity, it also carries an inherent risk of non-specific interactions and assay interference that must be systematically addressed.

By employing the tiered, multi-faceted approach detailed in this guide—from fundamental checks of purity and stability to broad promiscuity panels and direct, label-free binding assays—researchers can build a robust and reliable specificity profile. This process allows for the objective comparison of the compound's intended on-target effects against its potential for cross-reactivity. Only through such a thorough, self-validating experimental framework can a researcher confidently determine whether a promising hit is a genuine key to a specific biological lock or a promiscuous entity that opens many doors, most of them undesirable. This diligence is the bedrock of successful and translatable drug discovery.

References

A Comparative Efficacy Analysis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile Against Established PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the PI3K/AKT/mTOR Signaling Axis in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cellular growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in a vast array of human cancers has positioned it as a critical and intensely pursued target for therapeutic intervention.[4][5][6] Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA) or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity.[1][6] This has spurred the development of numerous small-molecule inhibitors aimed at different nodes within this critical cascade.[7][8]

This guide presents a comparative analysis of a novel investigational compound, 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (hereafter designated as Compound Q ), within the context of established PI3K inhibitors. While direct inhibitory data for Compound Q is not yet publicly available, its tetrahydroquinoline scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various kinase targets. For the purpose of this technical guide, we will hypothesize that Compound Q is a novel inhibitor of the PI3K pathway.

To provide a robust and scientifically grounded comparison, we will evaluate Compound Q against two well-characterized PI3K inhibitors:

  • Buparlisib (BKM120): A first-generation, orally bioavailable pan-Class I PI3K inhibitor that targets all four isoforms (p110α, β, δ, and γ).[9][10][11]

  • Alpelisib (BYL719): A second-generation, orally bioavailable inhibitor that selectively targets the p110α isoform of PI3K, particularly effective in tumors with PIK3CA mutations.[12][13]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic distinctions between these inhibitors, present a framework for their comparative efficacy evaluation using established experimental protocols, and provide the technical insights necessary to contextualize the potential of novel chemical entities like Compound Q.

Mechanisms of Action: From Pan-Inhibition to Isoform Selectivity

Understanding the precise mechanism by which an inhibitor exerts its effect is fundamental to predicting its efficacy and potential toxicities. The PI3K pathway offers multiple opportunities for intervention, and the evolution of inhibitors from broad-spectrum to highly selective agents reflects a growing sophistication in targeting this axis.

The PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a plethora of substrates that drive cell cycle progression, survival, and metabolism, including the mTOR complex 1 (mTORC1).[1][2][14]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PIP3->PTEN mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Buparlisib Buparlisib (Pan-Inhibitor) Buparlisib->PI3K Inhibits Alpelisib Alpelisib (α-selective) Alpelisib->PI3K Inhibits Compound_Q Compound Q (Hypothesized) Compound_Q->PI3K Inhibits PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Buparlisib (BKM120): The Pan-Inhibitor Approach

Buparlisib functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms.[11][15][16] By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of PIP2, thereby blocking the entire downstream signaling cascade.[11] This broad-spectrum inhibition can be advantageous in tumors where multiple PI3K isoforms contribute to oncogenesis or where the specific driving isoform is unknown.[4] However, this lack of specificity can also lead to off-isoform effects and a challenging toxicity profile, which has been observed in clinical trials.[9]

Alpelisib (BYL719): The Precision of α-Selectivity

Alpelisib represents a more targeted approach, exhibiting potent and selective inhibition of the p110α isoform of PI3K.[12][13] It is particularly effective in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[12] This selectivity results in a more favorable therapeutic window compared to pan-inhibitors. The efficacy of Alpelisib in PIK3CA-mutated, HR-positive, HER2-negative breast cancer led to its FDA approval in combination with fulvestrant, marking a significant milestone for targeted therapy in this patient population.[17][18][19]

Compound Q: A Hypothetical Profile

For Compound Q, we hypothesize a competitive kinase inhibition mechanism. Given its relatively small molecular structure, it is plausible that it could fit within the ATP-binding pocket of PI3K. The key questions for its development would be its potency and isoform selectivity profile. Does it behave as a pan-inhibitor like Buparlisib, or does it exhibit selectivity for one or more isoforms, akin to Alpelisib? The experimental protocols detailed below provide a roadmap for answering these critical questions.

Comparative Efficacy: A Data-Driven Overview

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate greater potency.

InhibitorTarget(s)p110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Clinical Status
Buparlisib (BKM120) Pan-Class I PI3K52166116262Investigational[9][10]
Alpelisib (BYL719) PI3Kα-selective51,200290250FDA Approved[12][13][17]
Compound Q Hypothesized PI3K25450380550Preclinical
Data for Compound Q is illustrative and hypothetical for comparative purposes.

Analysis of Efficacy Data:

  • Potency and Selectivity: The data clearly illustrates the distinction between the two established inhibitors. Alpelisib is exceptionally potent against its primary target, p110α (IC50 = 5 nM), and demonstrates significant selectivity, with IC50 values for other isoforms being over 50-fold higher.[12][13] In contrast, Buparlisib shows more uniform, albeit less potent, inhibition across all four isoforms.[10][20]

  • Hypothetical Positioning of Compound Q: The illustrative data for Compound Q positions it as a potent p110α inhibitor (IC50 = 25 nM), though less potent than Alpelisib. Its hypothetical selectivity profile is better than the pan-inhibitor Buparlisib but not as pronounced as Alpelisib. This profile suggests it could be a promising lead compound, warranting further optimization to enhance potency and selectivity.

Experimental Protocols for Efficacy Determination

To experimentally validate the efficacy and selectivity of a novel inhibitor like Compound Q, a multi-tiered approach is essential, beginning with direct biochemical assays and progressing to cell-based functional assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay directly measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase, providing a direct measure of target engagement and affinity. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) Compound_Prep Prepare 3X serial dilution of Compound Q Add_Compound 1. Add 5 µL Compound Q Compound_Prep->Add_Compound Kinase_Prep Prepare 3X Kinase/ Eu-Antibody Mix Add_Kinase 2. Add 5 µL Kinase/Antibody Kinase_Prep->Add_Kinase Tracer_Prep Prepare 3X Alexa Fluor™ Tracer Add_Tracer 3. Add 5 µL Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze Calculate IC50 Value Read_Plate->Analyze

Caption: Workflow for the LanthaScreen® In Vitro Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Compound Q (and control inhibitors) in an appropriate solvent (e.g., DMSO). Then, create a 3X working solution of each concentration in the kinase buffer.[21][22]

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the target PI3K isoform (e.g., p110α/p85α) and the Europium (Eu)-labeled anti-tag antibody in the kinase buffer.[21][22] The final kinase concentration is typically around 5 nM.[23]

  • Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in the kinase buffer. The tracer concentration should be near its dissociation constant (Kd) for the kinase to ensure a sensitive assay.[21]

  • Assay Assembly: In a low-volume 384-well plate, add the reagents in the following order:

    • 5 µL of the 3X compound solution.

    • 5 µL of the 3X kinase/antibody mixture.

    • 5 µL of the 3X tracer solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Rationale: This biochemical assay provides a direct measure of the inhibitor's affinity for the kinase target, independent of cellular complexity.[21] By running parallel assays for each PI3K isoform, a comprehensive selectivity profile can be generated, which is crucial for predicting both on-target efficacy and potential off-target liabilities.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[24] It is used to determine the functional consequence of inhibiting the PI3K pathway in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_Adhere Incubate overnight to allow adherence Seed_Cells->Incubate_Adhere Treat_Cells 2. Treat cells with serial dilutions of Compound Q Incubate_Adhere->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT 3. Add MTT Reagent (10 µL of 5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours (Formazan forms) Add_MTT->Incubate_4h Solubilize 4. Add Solubilization Solution (e.g., DMSO) Incubate_4h->Solubilize Incubate_Shake Incubate & Shake to dissolve crystals Solubilize->Incubate_Shake Read_Absorbance 5. Read Absorbance at 570 nm Incubate_Shake->Read_Absorbance Calculate_Viability Calculate % Viability and determine IC50 Read_Absorbance->Calculate_Viability

References

A Comparative Guide to the Biological Targets of Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural versatility has allowed for the development of derivatives that interact with a wide array of biological targets, leading to potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. This guide provides an in-depth comparison of the key biological targets of THQ compounds, supported by experimental data and methodologies, to aid researchers in the design and development of novel THQ-based therapeutics.

Cholinesterases: Targeting Neurodegenerative Diseases

One of the most extensively studied applications of THQ derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[1][2][3][4][5][6][7] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[2][5][8]

Mechanism of Action and Comparative Efficacy

THQ-based inhibitors typically interact with the catalytic and/or peripheral anionic site of the AChE enzyme.[2][5][6] The potency of these inhibitors can be significantly influenced by the nature and position of substituents on the THQ core. Some THQ derivatives have been designed as heterodimers, combining the THQ moiety with other known AChE inhibitors like tacrine, to achieve nanomolar potency.[2][5]

Table 1: Comparative Inhibitory Activity of Tetrahydroquinoline Derivatives against Cholinesterases

Compound/DerivativeTargetIC50 ValueSelectivity Index (BChE/AChE)Reference
Tacrine-THQ heterodimer (7b)AChE< 1 nMHigh (spares BChE)[2][5]
THQ-isoxazoline hybrid (5n)AChE4.24 µM5.19[6][7]
THQ-isoxazole hybrid (6aa)BChE3.97 µM0.04 (selective for BChE)[7]
Povarov-derived THQsAChE215 µM (most potent)Not specified[3][4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method commonly used to determine AChE inhibitory activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve electric eel acetylcholinesterase (AChE) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Dissolve the test THQ compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Record measurements every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Tubulin: A Key Target in Cancer Chemotherapy

Tetrahydroquinoline derivatives have emerged as potent anticancer agents by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[9][10][11][12][13][14][15] Specifically, many THQs act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[11][12][15] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][13]

Mechanism of Action and Comparative Efficacy

The binding of THQ compounds to the colchicine site prevents the polymerization of α- and β-tubulin dimers into microtubules. This leads to the destabilization of the mitotic spindle, arresting cells in mitosis and ultimately triggering programmed cell death. The antiproliferative activity of these compounds is often potent, with some derivatives exhibiting nanomolar efficacy against various cancer cell lines, including drug-resistant strains.[12][13]

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Tetrahydroquinoline Derivatives

Compound/DerivativeCancer Cell Line(s)Antiproliferative GI50/IC50Tubulin Polymerization Inhibition IC50Reference
Quinazoline-4-THQ (4a4)Various human cancer lines0.4 - 2.7 nMConfirmed inhibition[11]
N-aryl-6-methoxy-THQ (4a)KB, KBvin16 - 20 nM0.85 µM[12]
N-aryl-6-methoxy-THQ (6d)A549, KB, KBvin, DU1451.5 - 1.7 nMNot specified[13]
Quinoline derivative (4c)MDA-MB-231Not specified17 ± 0.3 μM[15]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

The following workflow describes the process of assessing the ability of THQ compounds to inhibit tubulin polymerization in vitro.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Purify Tubulin (e.g., from bovine brain) mix Mix Tubulin, GTP, and THQ Compound prep_tubulin->mix prep_thq Prepare THQ Compound Stock Solutions prep_thq->mix incubate Incubate at 37°C to induce polymerization mix->incubate measure Monitor Absorbance at 340 nm over time incubate->measure plot Plot Absorbance vs. Time measure->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for in vitro tubulin polymerization assay.

Topoisomerases: Dual Targets in Cancer and Infectious Diseases

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for both anticancer and antibacterial therapies.[16][17][18] Tetrahydroquinoline derivatives have been identified as inhibitors of type II topoisomerases.[19][20] Unlike many clinically used topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, some novel THQ derivatives act as catalytic inhibitors, blocking the enzyme's function without inducing DNA strand breaks, which may offer a safer therapeutic profile.[19]

Mechanism of Action and Selectivity

THQ-based topoisomerase inhibitors can interfere with different stages of the enzyme's catalytic cycle. In cancer therapy, some THQ derivatives show selectivity for topoisomerase IIα over the β isoform.[19] In the context of antibacterial agents, THQs can target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are distinct from their human counterparts, providing a basis for selective toxicity.[20][21]

Table 3: Inhibitory Activity of Tetrahydroquinoline Derivatives against Topoisomerases

Compound/DerivativeTargetIC50 ValueMechanismTherapeutic AreaReference
ARN-21934 (tetrahydroquinazoline)Human Topoisomerase IIα2 µMCatalytic inhibitorAnticancer[19]
QPT-1Bacterial Type II TopoisomerasesNot specifiedInhibits β subunitAntibacterial[20]
Signaling Pathway: Topoisomerase II Inhibition Leading to Cell Cycle Arrest

The inhibition of topoisomerase II by THQ compounds disrupts DNA replication and chromosome segregation, leading to the activation of cell cycle checkpoints and ultimately, apoptosis.

G THQ Tetrahydroquinoline Derivative TopoII Topoisomerase II THQ->TopoII Inhibits DNA_Rep DNA Replication & Chromosome Segregation Blocked TopoII->DNA_Rep Disruption DNA_Damage DNA Damage Response Activated DNA_Rep->DNA_Damage Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Pathway of Topoisomerase II inhibition by THQs.

Monoamine Oxidases: A Target for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[22][23][24][25] Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression.[23][26] Tetrahydroisoquinolines, close structural relatives of THQs, have been shown to be potent and selective inhibitors of both MAO-A and MAO-B, suggesting that the THQ scaffold is also a promising starting point for developing MAO inhibitors.[27][28]

Mechanism of Action and Selectivity

THQ and related compounds can act as competitive and reversible inhibitors of MAO enzymes.[25][27] The selectivity for MAO-A versus MAO-B can be tuned by modifying the substitution pattern on the heterocyclic ring.[27] For instance, certain stereoisomers of tetrahydroisoquinolines have shown stereoselective inhibition of MAO-A.[27]

Table 4: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against Monoamine Oxidases

Compound/DerivativeTargetKi ValueInhibition TypeReference
Carnegine (R enantiomer)MAO-A2 µMCompetitive[27]
Salsolidine (R enantiomer)MAO-A6 µMCompetitive[27]
2-Methyl-THIQMAO-B1 µMNot specified[27]
1,2,3,4-TetrahydroisoquinolineMAO-B15 µMNot specified[27]

Other Notable Biological Targets

The versatility of the tetrahydroquinoline scaffold extends to other important biological targets, highlighting its potential in diverse therapeutic areas.

  • Kinases: Tetrahydroisoquinoline derivatives have been developed as highly potent and selective inhibitors of Rho kinase (ROCK), a target for glaucoma treatment.[29] Additionally, inhibition of cyclin-dependent kinase 2 (CDK2) by tetrahydroisoquinolines has been reported, indicating potential applications in cancer therapy.[30]

  • Lysosome Biogenesis: Certain tetrahydroisoquinoline derivatives have been found to enhance lysosome biogenesis by promoting the activation of Transcription Factor EB (TFEB), a potential strategy for clearing protein aggregates in neurodegenerative diseases like Alzheimer's.[35]

Conclusion

Tetrahydroquinoline and its derivatives represent a rich source of pharmacologically active compounds with a remarkable ability to interact with a diverse range of biological targets. This guide highlights their significant potential as inhibitors of cholinesterases, tubulin, topoisomerases, and monoamine oxidases, with promising applications in neurodegenerative diseases, oncology, and infectious diseases. The comparative data and experimental methodologies provided herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design of next-generation THQ-based therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this versatile scaffold is poised to yield novel and effective treatments for a multitude of human diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established chemical principles and authoritative safety guidelines, providing a self-validating system for waste management.

Hazard Assessment and Risk Mitigation

Anticipated Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for analogous structures.[1][2] Nitrile compounds can be hazardous, and the quinoline moiety also presents toxicological concerns.

  • Irritation: May cause skin and serious eye irritation.[2][3]

  • Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

A stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves.Provides protection against incidental contact with the chemical.[4]
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes.
Skin and Body Flame-resistant laboratory coat.Protects against minor spills and splashes.[4]
Respiratory Use in a certified chemical fume hood.Avoids inhalation of any dust or vapors.[4]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following step-by-step protocol should be followed:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). For liquid spills (if dissolved in a solvent), absorb with a chemical absorbent pad or inert material.

  • Collect and Package: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's safety guidelines.

The Core of Safe Disposal: Chemical Neutralization

Direct disposal of this compound is not recommended due to its potential toxicity and environmental hazards. A crucial step in its safe disposal is chemical neutralization to transform it into less hazardous substances. The primary target for this neutralization is the nitrile group (-C≡N), which can be hydrolyzed to a carboxylic acid.[5][6][7] This process significantly reduces the compound's toxicity.

The following diagram illustrates the chemical neutralization workflow:

cluster_0 Pre-Treatment: Hydrolysis cluster_1 Waste Segregation & Disposal A 1-Acetyl-1,2,3,4-tetrahydroquinoline- 6-carbonitrile Waste B Add NaOH solution and heat under reflux A->B Step 1 C Cool and Acidify with HCl B->C Step 2 D Neutralized Aqueous Waste (Contains Sodium Salt of Carboxylic Acid) C->D E Dispose as Hazardous Chemical Waste D->E Step 3 F Incineration or Landfill E->F Final Disposal

Caption: Workflow for the chemical neutralization and disposal of this compound.

Step-by-Step Laboratory Protocol for Nitrile Hydrolysis

This protocol is adapted from established procedures for the alkaline hydrolysis of nitriles.[1][7]

Materials:

  • Waste this compound

  • 10% Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate waste containers

Procedure:

  • Reaction Setup: In a chemical fume hood, place the waste containing this compound into a round-bottom flask equipped with a stir bar.

  • Alkaline Hydrolysis: For every 1 gram of the nitrile compound, add approximately 20 mL of a 10% aqueous sodium hydroxide solution.[1] Assemble a reflux condenser on the flask.

  • Heating: Gently heat the mixture to reflux using a heating mantle. Continue refluxing for a minimum of 90 minutes to ensure complete hydrolysis of the nitrile group to the corresponding carboxylate salt.[1] The acetyl group may also be hydrolyzed under these conditions.

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Subsequently, chill the flask in an ice/water bath for several minutes.

  • Neutralization: Slowly and with continuous stirring, add 6 M hydrochloric acid to the cooled solution until it is acidic (pH < 7).[1] This will neutralize the excess sodium hydroxide and protonate the carboxylate to form the carboxylic acid. Be cautious as this is an exothermic reaction.

  • Waste Collection: The resulting aqueous solution contains the neutralized product, sodium chloride, and any remaining reagents. This entire mixture should be collected in a properly labeled hazardous waste container.

Final Disposal Pathway

The neutralized aqueous waste, although significantly less hazardous than the original compound, must still be disposed of in accordance with local, state, and federal regulations.

Disposal Options:

  • Incineration: This is often the preferred method for organic waste, as it ensures complete destruction of the compounds.

  • Hazardous Waste Landfill: If incineration is not available, the neutralized waste should be sent to a licensed hazardous waste landfill.

Under no circumstances should the original compound or the neutralized waste be disposed of down the drain.[8]

The logical flow of the entire disposal process is summarized in the diagram below:

A Hazard Assessment & PPE Selection B Chemical Neutralization (Hydrolysis) A->B Prerequisite C Waste Segregation & Labeling B->C D Licensed Hazardous Waste Disposal C->D

Caption: Logical progression of the disposal procedure.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Personal protective equipment for handling 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Toxidicology Profile

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile must be handled as a substance of unknown toxicity, with particular attention to the hazards associated with its constituent parts.

  • Quinoline Core: Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1]

  • Tetrahydroquinoline Structure: The partially saturated 1,2,3,4-tetrahydroquinoline structure is also hazardous. It is classified as a substance that causes skin irritation and may act as a neurotoxin.[4] The related compound, 1,2,3,4-tetrahydroisoquinoline, is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[5][6][7]

  • Aromatic Nitrile Group: Nitrile compounds are a well-documented class of chemicals with potential for toxicity. It is crucial to prevent inhalation, ingestion, and skin contact.[8]

Based on this composite analysis, a summary of the anticipated GHS hazard classifications for this compound is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[1][2][3][9][10]
Acute Toxicity, DermalCategory 2/3Fatal or Toxic in contact with skin[1][2][3][7]
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns or skin irritation[1][4][5][9]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage or eye irritation[1][3][5][9][11]
Germ Cell MutagenicitySuspected Category 2Suspected of causing genetic defects[1][2][3]
CarcinogenicitySuspected Category 2Suspected of causing cancer[2][3][12]
Specific Target Organ ToxicityCategory 2/3May cause damage to organs or respiratory irritation[1][7][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure. Always inspect PPE for defects before use.[13]

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.No single glove material protects against all chemicals.[14] Nitrile gloves offer good resistance to a range of chemicals, but prolonged contact should be avoided.[15][16] Double-gloving provides an additional barrier. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles.Protects against splashes and potential projectiles.[2][15] A face shield offers a broader barrier for the entire face.[16]
Skin & Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be fully buttoned.[15] Natural fiber clothing (e.g., cotton) should be worn underneath, as synthetic fibers can melt and adhere to the skin.[15]
Respiratory Protection Use of a respirator may be required if engineering controls are insufficient.All handling of this compound must be done within a certified chemical fume hood to minimize inhalation exposure.[17] If there is a risk of exceeding exposure limits, a respirator program must be implemented, including fit testing and training.[15]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. All manipulations involving this compound should occur in a designated area.[18]

Step-by-Step Handling Procedure:
  • Preparation: Cordon off a designated area within a chemical fume hood. Gather all necessary equipment, including secondary containment trays, pre-labeled waste containers, and spill cleanup materials.

  • Weighing: If handling the solid form, perform this task in a ventilated balance enclosure or fume hood to prevent inhalation of fine particulates.[18] Use the minimum quantity necessary for the procedure.[18]

  • Dissolution: Add solvents to the solid slowly to avoid splashing. Ensure the vessel is within a secondary container (e.g., a beaker within a crystallizing dish).

  • Reaction & Workup: Keep all reaction vessels closed and within the fume hood.

  • Post-Handling: Decontaminate all surfaces and equipment. Remove PPE carefully, disposing of contaminated items in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[8][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don PPE prep2 Designate Area in Fume Hood prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Surfaces & Glassware react->decon Reaction Complete waste Segregate & Dispose of Waste decon->waste doff Doff PPE waste->doff wash Wash Hands Thoroughly doff->wash

Figure 1. Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][11]

  • Spills: Evacuate the area. Use appropriate PPE and contain the spill with absorbent, non-combustible material. Collect the waste in a sealed container for disposal. Do not allow the chemical to enter drains.[1][2][11]

Disposal Plan

All waste materials, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers that are compatible with the material.[19] Liquid waste containers should not be filled more than 75% to allow for vapor expansion.[19]

  • Segregation: Do not mix this waste stream with other chemical waste unless compatibility is confirmed. Specifically, keep it separate from acids and oxidizers.[19]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8][20] Contaminated nitrile gloves are generally not recyclable and must be disposed of as hazardous waste.[21]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.